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  • Product: 2-Hydrazino-1-methylpyridinium tosylate
  • CAS: 1404375-16-1

Core Science & Biosynthesis

Foundational

2-Hydrazino-1-methylpyridinium tosylate chemical properties

An In-Depth Technical Guide to 2-Hydrazino-1-methylpyridinium tosylate (HMP): Properties, Synthesis, and Applications Introduction 2-Hydrazino-1-methylpyridinium tosylate, commonly referred to as HMP, is a specialized or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydrazino-1-methylpyridinium tosylate (HMP): Properties, Synthesis, and Applications

Introduction

2-Hydrazino-1-methylpyridinium tosylate, commonly referred to as HMP, is a specialized organic salt with the molecular formula C₁₃H₁₇N₃O₃S.[1] It presents as a white crystalline solid, soluble in water and various organic solvents.[1] The compound's structure is defined by a pyridinium cation, which features a nucleophilic hydrazino (-NHNH₂) group at the 2-position and a methyl group on the nitrogen, paired with a tosylate (p-toluenesulfonate) anion.[1][2] This unique architecture confers a permanent positive charge and significant reactivity, making HMP a powerful tool in modern analytical and synthetic chemistry.

While it finds use as a versatile intermediate in the synthesis of specialty chemicals and potential pharmaceutical agents, HMP has garnered significant attention primarily as a derivatizing reagent.[1][3] Its principal application lies in enhancing the analytical sensitivity of low-abundance ketosteroids, such as testosterone and 5α-dihydrotestosterone (DHT), in complex biological matrices for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][4] The permanent charge introduced by HMP dramatically improves electrospray ionization (ESI) efficiency, enabling reliable quantification at physiological concentrations that are otherwise challenging to detect.[1]

This guide provides an in-depth exploration of the core chemical properties, synthesis methodologies, reactivity, and critical applications of 2-Hydrazino-1-methylpyridinium tosylate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The utility of HMP is rooted in its distinct physical and chemical characteristics, which are summarized below.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 1404375-16-1[2][5]
Molecular Formula C₁₃H₁₇N₃O₃S[1][5]
Molecular Weight 295.36 g/mol [3][5]
Appearance White to off-white crystalline solid/powder[1][6]
Purity ≥95% (typical)[5]
Solubility Soluble in water and polar organic solvents[1][2]
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Nitrogen) or in a refrigerator[3]
Structural Influence on Properties

The functionality of HMP is a direct consequence of its molecular structure:

  • Pyridinium Cation : The N-methylated pyridine ring is electron-deficient, which activates the C2 position for nucleophilic attack during synthesis. This core structure imparts a permanent positive charge, which is the key to its efficacy in mass spectrometry applications.[1]

  • Hydrazino Group : This functional group is a potent nucleophile, enabling covalent bond formation with electrophilic centers, most notably the carbonyl carbon of ketones and aldehydes.[1][2] This reaction is the basis for its use as a derivatizing agent.

  • Tosylate Anion : The tosylate group serves as a stable, non-coordinating counter-ion. In some contexts, particularly in synthetic transformations, tosylates are recognized as excellent leaving groups, although in this salt, its primary role is to balance the charge of the pyridinium cation.[2][7][8]

Spectroscopic Characterization

Confirming the identity and purity of HMP relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are definitive methods for structural confirmation. Due to the compound's polarity, deuterated dimethyl sulfoxide (DMSO-d₆) is a commonly used solvent for analysis.[1] The resulting spectra will show characteristic signals for the aromatic protons of the pyridinium and tosylate rings, the N-methyl and tosyl-methyl protons, and the protons of the hydrazino group.

  • Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to verify the molecular weight.[1] Analysis in positive ion mode will detect the cationic component, [C₆H₉N₃]⁺, at its corresponding mass-to-charge ratio.

  • Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups, including N-H stretches from the hydrazino group, C=C and C=N stretches within the aromatic rings, and the characteristic strong S=O stretches from the sulfonate group of the tosylate anion.

Synthesis and Mechanism

The synthesis of HMP typically proceeds via nucleophilic aromatic substitution, where a hydrazine species displaces a leaving group on an activated N-methylpyridinium precursor. Several methods have been developed to optimize yield and reaction conditions.

Comparative Analysis of Synthetic Routes

Recent advancements have focused on improving efficiency and reducing environmental impact compared to conventional methods. Ionic liquid-mediated and catalytic routes offer significant advantages in terms of reaction time and yield.[1]

ParameterConventional MethodIonic Liquid-MediatedCatalytic Method
Reagents Precursor, Hydrazine HydratePrecursor, Hydrazine HydratePrecursor, Hydrazine Sulfate/Tosylate
Solvent/Catalyst EthanolN-Methyl Pyridinium TosylateMethanol/Water
Temperature 80°C120°C90–100°C
Time 6–8 hours3 hours3 hours
Yield 70–75%85–90%80–85%
Reference [1][1][1]

Causality Insight : The enhanced kinetics observed in the ionic liquid method are attributed to the stabilization of the transition state by the ionic liquid, which acts as both the solvent and a catalyst.[1] The catalytic route provides a practical balance, accelerating the substitution reaction under moderate conditions by lowering the activation energy.[1]

G cluster_0 Synthetic Workflow for 2-Hydrazino-1-methylpyridinium tosylate start Select Precursor (e.g., 2-Chloro-1-methylpyridinium iodide) reagents Choose Synthesis Route (Conventional, Ionic Liquid, or Catalytic) start->reagents reaction Nucleophilic Substitution with Hydrazine Source reagents->reaction isolation Product Isolation (Extraction / Recrystallization) reaction->isolation purification Purification & Drying isolation->purification analysis Spectroscopic Analysis (NMR, MS) purification->analysis

Caption: General workflow for the synthesis and validation of HMP.

Experimental Protocol: Catalytic Synthesis

This protocol describes a robust and efficient method for the synthesis of HMP, adapted from established catalytic procedures.[1]

Objective : To synthesize 2-Hydrazino-1-methylpyridinium tosylate via a hydrazine sulfate-catalyzed substitution reaction.

Materials :

  • 2-Chloro-1-methylpyridinium iodide (or similar activated precursor)

  • Hydrazine hydrate

  • Hydrazine sulfate (catalyst, 5–20 mol%)

  • Methanol

  • Deionized Water

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure :

  • Setup : Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Reagent Addition : To the flask, add the 2-chloro-1-methylpyridinium precursor (1.0 equiv), hydrazine sulfate (0.1 equiv), methanol, and water.

  • Initiation : Begin stirring the mixture. Add hydrazine hydrate (1.5 equiv) dropwise to the suspension.

  • Reaction : Heat the reaction mixture to 90–100°C and maintain reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction : Extract the resulting aqueous solution with ethyl acetate to remove unreacted starting material and non-polar impurities.

  • Isolation : The aqueous layer containing the product can be concentrated and the product isolated via recrystallization to yield a purified solid.

  • Validation : Dry the solid product under vacuum and confirm its identity and purity using NMR and MS analysis.

Chemical Reactivity and Derivatization

The primary mode of reactivity for HMP is the nucleophilic attack of its hydrazino group on carbonyl compounds to form stable hydrazones.

Mechanism of Carbonyl Derivatization

The reaction proceeds via a condensation mechanism. The hydrazino group attacks the electrophilic carbonyl carbon, followed by dehydration to yield the C=N bond of the hydrazone. This reaction effectively "tags" the original carbonyl compound with the permanently charged N-methylpyridinium moiety.

G HMP HMP (Nucleophile) Carbonyl Ketosteroid (R-C(=O)-R') HMP->Carbonyl Nucleophilic Attack Intermediate Hemiaminal Intermediate Carbonyl->Intermediate Proton Transfer Product Charged Hydrazone Derivative Intermediate->Product Dehydration Water H₂O Intermediate->Water Elimination

Caption: Reaction mechanism of HMP with a ketone to form a charged hydrazone.

Experimental Protocol: Derivatization of Ketosteroids for LC-MS/MS

This protocol provides a self-validating workflow for the derivatization of ketosteroids in a biological sample extract.

Objective : To derivatize low-concentration ketosteroids in a prepared plasma extract with HMP to enhance detection by LC-MS/MS.

Materials :

  • Dried sample extract containing target analytes and internal standards

  • HMP derivatization reagent solution (e.g., 2 mg/mL in a suitable solvent)

  • Catalyst (e.g., 1% acetic acid)

  • Reaction vial

  • Heating block or water bath

Procedure :

  • Reconstitution : Reconstitute the dried sample extract in a small volume of the HMP reagent solution.

  • Catalysis : Add the acidic catalyst to the vial. The acidic environment facilitates the dehydration step of the condensation reaction.

  • Reaction : Cap the vial tightly and heat at 60–70°C for 60 minutes. This provides sufficient thermal energy to drive the reaction to completion without degrading the analytes.

  • Quenching/Dilution : After cooling, the reaction can be stopped by dilution with the initial mobile phase for LC-MS/MS analysis. This prepares the sample for injection and ensures compatibility with the chromatographic system.

  • Analysis : Inject the derivatized sample into the LC-MS/MS system. The permanently charged hydrazone derivatives will exhibit a significantly enhanced signal in positive ESI mode.

Key Applications

HMP is a high-impact reagent with focused applications in bioanalysis and broader utility in chemical synthesis.

  • Quantitative Bioanalysis : This is the foremost application of HMP. It is used to overcome the poor ionization efficiency of critical biomolecules like androgens (testosterone, DHT) and other ketosteroids.[1][4] By introducing a permanent positive charge, HMP can lower the limit of quantitation (LOQ) by orders of magnitude, enabling crucial research in endocrinology, clinical diagnostics, and anti-doping science.[1]

  • Medicinal Chemistry : As a bifunctional molecule, HMP serves as a valuable building block. The hydrazino group can be further functionalized or used to link the pyridinium moiety to other pharmacophores. This has been explored in the synthesis of novel compounds with potential antitumor or antiviral activities, where the pyridinium structure can play a role in biological interactions or improve solubility.[3]

  • Organic Synthesis : Beyond specific applications, HMP is a useful reagent for general organic synthesis, particularly for the protection or functionalization of carbonyl groups.[1]

Safety and Handling

Proper handling of HMP is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.

GHS Hazard Information
Hazard CodeDescriptionSource(s)
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3]
H319/H320 Causes serious eye irritation / Causes eye irritation
H335 May cause respiratory irritation[3]
  • Signal Word : Warning [3]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][9]

  • Engineering Controls : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][10]

  • Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][9]

  • Storage : Store in a tightly sealed container in a cool, dry place, such as a refrigerator or freezer (-20°C is recommended), under an inert atmosphere to prevent degradation.[3][6]

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids.[6]

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[6]

Conclusion

2-Hydrazino-1-methylpyridinium tosylate is more than a specialty chemical; it is an enabling tool for analytical and synthetic scientists. Its well-defined chemical properties, centered on the nucleophilic hydrazino group and a permanently charged pyridinium core, provide a robust solution to long-standing challenges in the trace-level quantification of carbonyl-containing compounds. With optimized synthetic routes now available, HMP is an accessible and indispensable reagent for researchers pushing the boundaries of bioanalysis and developing novel chemical entities.

References

  • 2-Hydrazino-1-methylpyridinium tosylate. CD BioSustainable-Green Chemistry. [Link]

  • Material Safety Data Sheet. Biotage. [Link]

  • 2-hydrazino-1-methylpyridinium tosylate. A2Z Chemical. [Link]

  • Cas 13959-02-9,3-Bromoisonicotinic acid. Lookchem. [Link]

  • 1404375-16-1 | 2-Hydrazino-1-methylpyridinium tosylate. Synthonix, Inc. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. National Institutes of Health (NIH). [Link]

  • formation of tosylates & mesylates. ChemHelpASAP via YouTube. [Link]

  • All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Hydrazino-1-methylpyridinium tosylate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Hydrazino-1-methylpyridinium tosylate, a versatile reagent in organic chemistry and biochemistry. The methodologies d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Hydrazino-1-methylpyridinium tosylate, a versatile reagent in organic chemistry and biochemistry. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Introduction and Strategic Importance

2-Hydrazino-1-methylpyridinium tosylate, with the molecular formula C₁₃H₁₇N₃O₃S, is a white crystalline solid soluble in water and other polar solvents.[1] Its structure, featuring a hydrazino-substituted pyridinium cation and a tosylate anion, makes it a valuable compound for several applications.[2] The hydrazino group is a potent nucleophile and a precursor for forming hydrazones, which are key intermediates in various chemical transformations.[2][3] This compound has garnered significant attention for its role as a derivatization agent to enhance analytical detection and in biochemical studies as an enzyme inhibitor.[1]

The synthesis of this compound hinges on the principles of nucleophilic aromatic substitution on an electron-deficient pyridinium ring. The tosylate counterion provides stability to the final product and is often introduced during the methylation step of the pyridine precursor.

Synthesis Methodology: A Two-Stage Approach

The most effective synthesis of 2-Hydrazino-1-methylpyridinium tosylate is achieved through a two-stage process: first, the preparation of a suitable activated precursor, 2-chloro-1-methylpyridinium tosylate, followed by nucleophilic substitution with hydrazine.

Stage 1: Synthesis of 2-Chloro-1-methylpyridinium p-Toluenesulfonate

The initial step involves the quaternization of the nitrogen atom in 2-chloropyridine. This is a critical activation step, as the quaternization significantly increases the electrophilicity of the pyridinium ring, making it susceptible to nucleophilic attack. Using methyl p-toluenesulfonate as the methylating agent conveniently installs the tosylate counterion in the same step.

Causality of Experimental Choices:

  • Reagent Selection: 2-chloropyridine is the chosen starting material due to the chloro group being a good leaving group in the subsequent substitution step. Methyl p-toluenesulfonate is an excellent methylating agent that provides the required tosylate counterion directly.

  • Solvent: A non-polar solvent like toluene is used to facilitate the reaction while allowing for easy precipitation of the product salt.

  • Temperature: Heating the reaction mixture is necessary to overcome the activation energy for the quaternization reaction.

Stage 2: Nucleophilic Substitution with Hydrazine

With the activated pyridinium salt in hand, the core transformation involves the displacement of the chloride at the C2 position by hydrazine. The electron-deficient nature of the pyridinium ring facilitates this nucleophilic aromatic substitution.[1]

Causality of Experimental Choices:

  • Nucleophile: Hydrazine hydrate is a readily available and effective source of the hydrazine nucleophile. An excess is typically used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • Solvent: An alcohol amine solvent, such as N,N-dimethylpropanolamine, can be highly effective. It not only dissolves the reactants but also acts as an acid scavenger, trapping the hydrogen halide generated during the reaction, which is favorable for the reaction's progress.[4]

  • Temperature: The reaction requires significant thermal energy (e.g., 120-130°C) to proceed at a practical rate.[1][4]

Overall Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the crude product.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Nucleophilic Substitution S1 2-Chloropyridine R1 Mix & Heat in Toluene S1->R1 S2 Methyl p-Toluenesulfonate S2->R1 P1 Crude 2-Chloro-1-methylpyridinium p-Toluenesulfonate R1->P1 P1_input Precursor Salt P1->P1_input Isolate & Use R2 Heat (120-130°C) P1_input->R2 S3 Hydrazine Hydrate S3->R2 S4 Solvent (e.g., Alcohol Amine) S4->R2 P2 Crude 2-Hydrazino-1-methylpyridinium tosylate R2->P2

Caption: Workflow for the synthesis of 2-Hydrazino-1-methylpyridinium tosylate.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Chloropyridine

  • Methyl p-toluenesulfonate

  • Toluene

  • Hydrazine hydrate (80% solution in water)

  • N,N-dimethylpropanolamine

  • Nitrogen gas supply

Procedure:

  • Preparation of 2-Chloro-1-methylpyridinium p-Toluenesulfonate:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-chloropyridine (1 equiv.) and methyl p-toluenesulfonate (1.05 equiv.).

    • Add toluene to create a stirrable slurry.

    • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum. This precursor can be used in the next step without further purification.

  • Synthesis of 2-Hydrazino-1-methylpyridinium tosylate:

    • In a reaction kettle, uniformly mix the 2-chloro-1-methylpyridinium p-toluenesulfonate (1 equiv.) with N,N-dimethylpropanolamine.[4]

    • Add 80% hydrazine hydrate (2-2.5 equiv.).[1][4]

    • Replace the air in the kettle with nitrogen three times.[4]

    • Heat the reaction mixture to 130°C and maintain reflux for 10-12 hours.[4]

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature (around 25°C) to induce crystallization.[4]

    • Transfer the resulting slurry to a centrifuge or filtration setup to collect the solid.[5]

    • The collected crude solid is now ready for purification.

Purification: Achieving High Purity via Recrystallization

Purification is a critical step to remove unreacted starting materials, excess hydrazine, and any potential side products. For a crystalline salt like 2-Hydrazino-1-methylpyridinium tosylate, recrystallization is the most effective and scalable method.

Principle of Recrystallization: This technique relies on the difference in solubility of the desired compound and impurities in a chosen solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

Purification Workflow

Purification_Workflow Crude Crude Product Slurry Filter1 Filter/Centrifuge to Isolate Crude Solid Crude->Filter1 Wash1 Wash with Water/Solvent Filter1->Wash1 Dissolve Dissolve in Hot Recrystallization Solvent (e.g., Methanol/Water) Wash1->Dissolve Cool Cool Slowly to Induce Crystallization Dissolve->Cool Filter2 Vacuum Filter to Collect Pure Crystals Cool->Filter2 Dry Dry Under Vacuum (55-65°C) Filter2->Dry Final Pure Crystalline Product Dry->Final

Caption: General workflow for the purification of the target compound.

Detailed Experimental Protocol: Purification
  • Initial Wash: The crude solid obtained from the synthesis should first be washed with water to remove excess hydrazine hydrate and the alcohol amine solvent.[4][5]

  • Solvent Selection: A mixed solvent system, such as methanol/water or ethanol/water, is often ideal. The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Recrystallization Procedure:

    • Transfer the washed crude solid to an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., methanol) and heat the mixture to a gentle boil to dissolve the solid.

    • If the solid does not fully dissolve, add more hot solvent dropwise until a clear solution is obtained.

    • Slowly add the anti-solvent (e.g., water) until the solution becomes slightly turbid. Re-heat to clarify.

    • Allow the flask to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this period.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under low pressure at a temperature of 55-65°C to remove all residual solvent.[5] The final product should be a white crystalline solid.[1]

Characterization and Self-Validating System

The integrity of this protocol is confirmed through rigorous characterization of the final product. The analytical data serves as a self-validating checkpoint, ensuring the synthesis and purification were successful.

Parameter Technique Expected Result Purpose
Identity & Structure ¹H NMRSignals corresponding to methyl, pyridinium, hydrazino, and tosylate protons in the correct integration ratios.Confirms the chemical structure.
Purity ¹H NMRAbsence of impurity peaks from starting materials or solvents.Assesses chemical purity.
Purity Melting PointA sharp melting point range consistent with literature values.A narrow range indicates high purity.
Molecular Weight Mass SpectrometryA molecular ion peak corresponding to the pyridinium cation (m/z ~124.08).Confirms molecular weight.
Physical Appearance Visual InspectionWhite crystalline solid.[1]Basic quality check.

This multi-faceted analytical approach provides a robust validation of the final product's identity and purity, making the described protocol a self-validating system.

Safety and Handling

Hydrazine Hydrate: This reagent is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Solvents and Reagents: Handle all organic solvents and reagents in accordance with standard laboratory safety procedures. Ensure proper ventilation and avoid ignition sources.

References

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Zatsepin, T. S., et al. (2005). 2'-Hydrazine oligonucleotides: synthesis and efficient conjugation with aldehydes. Nucleic Acids Symposium Series, (49), 133–134. [Link]

Sources

Foundational

An In-depth Technical Guide to the Reaction Mechanisms of 2-Hydrazino-1-methylpyridinium tosylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of the reaction mechanisms of 2-hydrazino-1-methylpyridinium tosylate, a versatile reagen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reaction mechanisms of 2-hydrazino-1-methylpyridinium tosylate, a versatile reagent in modern organic synthesis. The document elucidates the core reactivity of this compound, focusing on its participation in nucleophilic aromatic substitution, hydrazone formation, and its potential for engaging in Zincke-type and cycloaddition pathways. By dissecting the interplay between the electron-deficient pyridinium ring, the nucleophilic hydrazino moiety, and the non-coordinating tosylate counterion, this guide offers field-proven insights into the causality behind experimental choices and protocol design. Detailed mechanistic pathways, supported by established chemical principles and authoritative literature, are presented alongside practical experimental protocols and data interpretation.

Introduction: Unveiling the Synthetic Potential of 2-Hydrazino-1-methylpyridinium tosylate

2-Hydrazino-1-methylpyridinium tosylate is a salt composed of a positively charged 2-hydrazino-1-methylpyridinium cation and a tosylate anion.[1] Its synthetic utility stems from the unique combination of an electron-deficient aromatic ring, making it susceptible to nucleophilic attack, and a highly reactive hydrazino group, a potent nucleophile in its own right. The tosylate anion is a good leaving group, a factor that can be pertinent in certain substitution reactions.[1][2] This guide will delve into the fundamental reaction mechanisms that govern the transformations of this versatile reagent.

Key Structural Features and Reactivity:

  • Pyridinium Cation: The quaternized nitrogen atom renders the pyridine ring highly electron-deficient, activating it towards nucleophilic attack, particularly at the 2- and 4-positions.

  • Hydrazino Group: This functional group is a strong alpha-nucleophile due to the presence of adjacent nitrogen atoms with lone pairs of electrons.[3] It readily participates in reactions with electrophiles, most notably carbonyl compounds.

  • Tosylate Anion: A large, non-nucleophilic counterion, it serves to stabilize the pyridinium cation without interfering in most reactions. Its properties as an excellent leaving group are more relevant in the synthesis of the pyridinium salt itself rather than its subsequent reactions.[2]

Core Reaction Mechanisms

The reactivity of 2-hydrazino-1-methylpyridinium tosylate can be categorized into several key mechanistic pathways, which will be explored in detail below.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridinium Ring

The electron-poor nature of the 1-methylpyridinium ring facilitates nucleophilic aromatic substitution (SNAr). While the hydrazino group itself is a substituent, the ring can undergo attack by other nucleophiles, potentially leading to the displacement of a leaving group if one were present at another position. More pertinently, the synthesis of 2-hydrazino-1-methylpyridinium tosylate itself from a precursor like 2-halo-1-methylpyridinium tosylate proceeds via an SNAr mechanism.

A detailed study on the reaction of 2-substituted N-methylpyridinium ions with piperidine provides a valuable model for understanding the SNAr mechanism in this system.[4] The reaction is not a simple one-step addition-elimination. Instead, it involves a rate-determining deprotonation of the intermediate Meisenheimer-like complex by a second molecule of the nucleophile.[4]

Generalized SNAr Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C2 or C4 position of the pyridinium ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).

  • Deprotonation (Rate-Determining Step): A base, often a second equivalent of the nucleophile, removes a proton from the attacking nucleophile, which is now attached to the ring. This step is often the slowest in the sequence.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

SNAr_Mechanism cluster_intermediate Resonance Stabilization reactant 2-X-1-methylpyridinium intermediate Meisenheimer Complex reactant->intermediate + Nu⁻ product 2-Nu-1-methylpyridinium intermediate->product - X⁻ Intermediate [Structure of Meisenheimer Complex]

Caption: Generalized SNAr mechanism on a pyridinium ring.

Hydrazone Formation with Carbonyl Compounds

One of the most characteristic reactions of the hydrazino group is its condensation with aldehydes and ketones to form hydrazones.[3][5] This reaction is fundamental in derivatization for analytical purposes and in the synthesis of various heterocyclic compounds. The enhanced nucleophilicity of the terminal nitrogen of the hydrazine moiety drives this transformation.[3]

Mechanism of Hydrazone Formation:

The reaction proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration. The reaction is typically catalyzed by acid.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazino group, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a zwitterionic tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, resulting in a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone.

Hydrazone_Formation Reactants R₂C=O + H₂N-NH-R' Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 Nucleophilic Attack Carbinolamine Carbinolamine Intermediate1->Carbinolamine Proton Transfer Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Product R₂C=N-NH-R' + H₂O Protonated_Carbinolamine->Product - H₂O, - H⁺

Caption: Mechanism of hydrazone formation from a carbonyl compound and a hydrazine.

Potential Involvement in Zincke-type Reactions

The Zincke reaction involves the ring-opening of a pyridinium salt (typically an N-2,4-dinitrophenylpyridinium salt) upon reaction with a primary or secondary amine, followed by ring-closure to form a new pyridinium salt.[6][7][8] While 2-hydrazino-1-methylpyridinium tosylate is already a substituted pyridinium salt, the principles of the Zincke reaction, particularly the initial nucleophilic attack and ring opening, are relevant to understanding its potential reactivity with strong nucleophiles.

Hypothetical Zincke-like Pathway:

A strong nucleophile could potentially attack the pyridinium ring of 2-hydrazino-1-methylpyridinium tosylate, leading to a ring-opened intermediate. The fate of this intermediate would depend on the reaction conditions and the nature of the nucleophile. It could potentially re-cyclize or undergo other transformations. While not a classical Zincke reaction, the underlying mechanism of nucleophilic addition-ring opening provides a framework for predicting novel reactivity.[9]

Potential for Cycloaddition Reactions via Pyridinium Ylide Formation

Under basic conditions, deprotonation of the nitrogen atom of the hydrazino group could potentially lead to the formation of a pyridinium ylide. Pyridinium ylides are 1,3-dipoles and are known to undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[10][11][12][13]

Hypothetical Cycloaddition Pathway:

  • Ylide Formation: A base abstracts a proton from the hydrazino group to form a pyridinium ylide.

  • [3+2] Cycloaddition: The ylide reacts with a dipolarophile in a concerted or stepwise manner to form a five-membered ring.

Cycloaddition_Pathway Start 2-Hydrazino-1-methylpyridinium Ylide Pyridinium Ylide Start->Ylide + Base Cycloadduct [3+2] Cycloadduct Dipolarophile Dipolarophile YlideDipolarophile YlideDipolarophile YlideDipolarophile->Cycloadduct

Caption: Hypothetical pathway for a [3+2] cycloaddition reaction.

Experimental Protocols and Data

To provide a practical context for the discussed mechanisms, a representative experimental protocol for the synthesis of a hydrazone from 2-hydrazino-1-methylpyridinium tosylate is provided below.

Protocol: Synthesis of Acetone (2-(1-methylpyridin-1-ium-2-yl)hydrazono) tosylate

Objective: To synthesize the hydrazone derivative of acetone using 2-hydrazino-1-methylpyridinium tosylate.

Materials:

  • 2-Hydrazino-1-methylpyridinium tosylate

  • Acetone

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 2-hydrazino-1-methylpyridinium tosylate in 20 mL of ethanol.

  • Add 1.5 equivalents of acetone to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Observations and Data:

Analytical TechniqueExpected Result
¹H NMR Disappearance of the N-H protons of the hydrazino group. Appearance of new signals corresponding to the methyl groups of the acetone moiety. Shifts in the aromatic protons of the pyridinium ring due to the change in the electronic environment.
¹³C NMR Appearance of a new quaternary carbon signal for the C=N bond of the hydrazone. Signals corresponding to the methyl carbons of the acetone moiety.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the mass of the acetone (2-(1-methylpyridin-1-ium-2-yl)hydrazono) cation.
IR Spectroscopy Disappearance of the C=O stretching frequency of acetone. Appearance of a C=N stretching frequency characteristic of a hydrazone.

Conclusion and Future Outlook

2-Hydrazino-1-methylpyridinium tosylate is a reagent with a rich and varied reaction chemistry. Its behavior is dictated by the interplay of the electrophilic pyridinium ring and the nucleophilic hydrazino group. The primary and well-established reaction mechanism is the formation of hydrazones with carbonyl compounds. However, the potential for this compound to engage in nucleophilic aromatic substitution, Zincke-type rearrangements, and cycloaddition reactions opens up exciting avenues for the synthesis of novel and complex molecular architectures. Future research in this area could focus on exploring these less-conventional reaction pathways, developing catalytic systems to control the selectivity of these reactions, and applying this versatile building block in the synthesis of biologically active molecules and functional materials.

References

  • ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
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  • ACS Publications. (n.d.). Cycloaddition reactions of pyridinium and related azomethine ylides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • ResearchGate. (2017, May 1). Synthesis of hydrazone derivatives from 2,6-bis-hydrazinopyridine (BHP) and ketones. Retrieved from [Link]

  • Iraqi National Journal of Chemistry. (2020, January 15). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General pathway of [3+2]‐cycloaddition of pyridinium ylide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

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  • Journal of the Chinese Chemical Society. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Retrieved from [Link]

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Exploratory

A Technical Guide to the Research Applications of 2-Hydrazino-1-methylpyridinium tosylate

Introduction 2-Hydrazino-1-methylpyridinium tosylate is a versatile organic compound that has garnered significant attention in various fields of chemical research.[1][2] Structurally, it is a salt composed of a 2-hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydrazino-1-methylpyridinium tosylate is a versatile organic compound that has garnered significant attention in various fields of chemical research.[1][2] Structurally, it is a salt composed of a 2-hydrazino-1-methylpyridinium cation and a tosylate anion. This unique structure, featuring a reactive hydrazino group and a positively charged pyridinium ring, imparts a range of useful properties that are exploited in both analytical and synthetic chemistry. This technical guide provides an in-depth exploration of the primary research applications of 2-Hydrazino-1-methylpyridinium tosylate, with a focus on its role as a derivatizing agent in analytical chemistry and its potential in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles.

I. Enhanced Detection in Analytical Chemistry: A Powerful Derivatizing Agent for LC-MS/MS

The most well-documented and impactful application of 2-Hydrazino-1-methylpyridinium tosylate is as a derivatizing reagent to enhance the sensitivity of detection of carbonyl-containing compounds, particularly low-abundance ketosteroids, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

The Challenge of Analyzing Low-Abundance Ketosteroids

Ketosteroids such as testosterone, androstenedione, and 5α-dihydrotestosterone (DHT) are crucial biomarkers in clinical and research settings. However, their analysis is often hampered by their low concentrations in biological matrices and their poor ionization efficiency in mass spectrometry.[3] This makes it challenging to achieve the required sensitivity and accuracy for reliable quantification.

Mechanism of Sensitivity Enhancement

2-Hydrazino-1-methylpyridinium tosylate addresses this challenge by reacting with the keto group of the steroid to form a hydrazone derivative. This derivatization significantly improves the analytical sensitivity through two primary mechanisms:

  • Increased Ionization Efficiency: The pyridinium moiety in the reagent is permanently positively charged. By attaching this charged "tag" to the neutral steroid molecule, the ionization efficiency of the analyte in the mass spectrometer's electrospray ionization (ESI) source is dramatically increased.[3]

  • Improved Chromatographic Properties: The derivatization can also alter the chromatographic behavior of the analytes, potentially leading to better separation from interfering species.

The reaction of 2-Hydrazino-1-methylpyridinium tosylate with a generic ketosteroid is depicted below:

G ketosteroid Ketosteroid (R-C=O) derivative Hydrazone Derivative ketosteroid->derivative Reaction reagent 2-Hydrazino-1-methylpyridinium tosylate reagent->derivative G dicarbonyl 1,3-Dicarbonyl Compound intermediate Hydrazone/Enamine Intermediate dicarbonyl->intermediate reagent 2-Hydrazino-1-methylpyridinium tosylate reagent->intermediate pyrazole N-Methylpyridinium Substituted Pyrazole intermediate->pyrazole Cyclization & Dehydration

Caption: Proposed pathway for pyrazole synthesis.

[3+2] Cycloaddition Reactions: N-aminopyridinium salts, such as the cation of the title compound, can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles. [1][2]This provides a powerful method for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines.

Formation of Hydrazones

The reaction of 2-Hydrazino-1-methylpyridinium tosylate with aldehydes and ketones to form hydrazones is not only the basis for its use in derivatization but also a valuable transformation in its own right in organic synthesis. [4]Hydrazones are stable compounds that can be isolated and used as intermediates for further synthetic manipulations.

III. Future Directions and Research Opportunities

While the application of 2-Hydrazino-1-methylpyridinium tosylate in analytical chemistry is well-established, its full potential in synthetic organic chemistry remains an area ripe for exploration. Future research could focus on:

  • Exploring the scope of heterocyclic synthesis: A systematic investigation of the reactions of 2-Hydrazino-1-methylpyridinium tosylate with a variety of 1,3-dicarbonyl compounds and other precursors to synthesize novel heterocyclic scaffolds.

  • Development of novel cycloaddition reactions: Investigating the reactivity of the N-aminopyridinium cation in various cycloaddition reactions to access complex molecular architectures.

  • Applications in medicinal chemistry: The resulting heterocyclic compounds could be screened for potential biological activities, given that the parent compound is used as an intermediate in the synthesis of compounds with potential antitumor or antiviral properties. [4]

Conclusion

2-Hydrazino-1-methylpyridinium tosylate is a valuable and multifaceted tool for chemical research. Its primary and most impactful use to date is as a highly effective derivatizing agent for the sensitive and accurate quantification of carbonyl-containing compounds by LC-MS/MS. Furthermore, its inherent reactivity as a substituted hydrazine and an N-aminopyridinium salt opens up exciting possibilities for its application in the synthesis of novel and potentially bioactive heterocyclic compounds. This guide has provided a comprehensive overview of its current applications and future potential, aiming to inspire further research and innovation in both analytical and synthetic chemistry.

References

  • CD BioSustainable-Green Chemistry. 2-Hydrazino-1-methylpyridinium tosylate. [Link]

  • Feng, Y., et al. (2024). Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes. New Journal of Chemistry, 48, 12496-12500.
  • Girish, Y. R., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Jakob, L. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Kee, C. L., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC. [Link]

  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. [Link]

  • Liu, X., et al. (2025). Base-promoted [3+2] annulation of N-aminoisoquinolinium derivatives with cyclic iodonium ylide/2,2-difluorovinyl tosylate.
  • Roychowdhury, P., et al. (2023). N-Amino pyridinium salts in organic synthesis. Organic Chemistry Frontiers. [Link]

  • Wang, Z., et al. (2025, September 19). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. CoLab. [Link]

  • Wang, Z., et al. (2025, September 19). Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. ResearchGate. [Link]

  • Yan, H., & Gembicky, M. (2014, September 1). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. [Link]

  • Zhang, P., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC. [Link]

  • Zhang, S., et al. (1989, March 4). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]

  • Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 825(2), 164–171.

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 2-Hydrazino-1-methylpyridinium tosylate

Abstract This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Hydrazino-1-methylpyridinium tosylate (CAS 1404375-16-1), a key reagent in bioanalytical and pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Hydrazino-1-methylpyridinium tosylate (CAS 1404375-16-1), a key reagent in bioanalytical and pharmaceutical research. Intended for researchers, scientists, and drug development professionals, this document details the theoretical and practical aspects of determining the solubility of this organic salt in various solvents and outlines a systematic approach to evaluating its stability under diverse environmental conditions. The guide includes detailed, field-proven experimental protocols, data presentation templates, and visual workflows to ensure scientific integrity and reproducibility. All methodologies are grounded in authoritative standards, including ICH guidelines, to support robust analytical development and validation.

Introduction: The Pivotal Role of Physicochemical Properties in Research and Development

2-Hydrazino-1-methylpyridinium tosylate has emerged as a critical derivatization agent, particularly for enhancing the ionization efficiency and analytical sensitivity of ketosteroids in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its utility is fundamentally linked to its physicochemical properties, namely its solubility and stability. An in-depth understanding of these characteristics is paramount for:

  • Optimal Reaction Conditions: Ensuring the reagent is fully dissolved to achieve complete and reproducible derivatization.

  • Formulation Development: Creating stable and effective reagent solutions for various analytical workflows.

  • Data Integrity: Guaranteeing that the reagent has not degraded, which could lead to inaccurate quantification and interpretation of results.

  • Shelf-Life Determination: Establishing appropriate storage conditions and expiration dating.

This guide provides a robust framework for characterizing the solubility and stability of 2-Hydrazino-1-methylpyridinium tosylate, empowering researchers to harness its full potential in their studies.

Solubility Profile of 2-Hydrazino-1-methylpyridinium tosylate

The solubility of an organic salt like 2-Hydrazino-1-methylpyridinium tosylate is governed by the interplay of its ionic and organic components with the solvent's properties, such as polarity and hydrogen bonding capacity. While it is generally known to be soluble in polar solvents, quantitative data is essential for precise experimental design. This section outlines protocols for determining both thermodynamic and kinetic solubility.

Theoretical Considerations

2-Hydrazino-1-methylpyridinium tosylate is comprised of a positively charged pyridinium cation and a negatively charged tosylate anion. This ionic nature suggests good solubility in polar protic solvents like water and alcohols, where ion-dipole interactions can overcome the lattice energy of the solid. The organic character of the pyridinium and tosylate rings also allows for some solubility in polar aprotic solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is a critical parameter for formulation development.[1][2] The following protocol describes the shake-flask method, a gold-standard technique for this determination.[3]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

  • Preparation:

    • Accurately weigh approximately 1-2 mg of 2-Hydrazino-1-methylpyridinium tosylate into separate 1.5 mL glass vials for each solvent to be tested.

    • Add 1 mL of the selected solvent (e.g., water, methanol, ethanol, acetonitrile, DMSO) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a consistent agitation speed (e.g., 700 rpm) at a controlled temperature (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[1][2]

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Carefully filter the supernatant using a 0.22 µm syringe filter to remove all solid particles. Alternatively, centrifuge the vials at high speed and collect the supernatant.

  • Quantification:

    • Prepare a series of calibration standards of 2-Hydrazino-1-methylpyridinium tosylate of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV (as outlined in Section 4).

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[3][4] This is particularly relevant for high-throughput screening applications.

Experimental Protocol: Kinetic Solubility Assay

  • Preparation:

    • Prepare a high-concentration stock solution of 2-Hydrazino-1-methylpyridinium tosylate in DMSO (e.g., 10 mM).

    • In a 96-well plate, add a small volume of the DMSO stock solution to each well.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final concentrations.

  • Incubation and Measurement:

    • Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3]

    • Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation and that the kinetic solubility has been exceeded.

    • Alternatively, filter the contents of each well and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[5]

Data Presentation

Quantitative solubility data should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25[Experimental Data][Calculated Data]
Methanol25[Experimental Data][Calculated Data]
Ethanol25[Experimental Data][Calculated Data]
Acetonitrile25[Experimental Data][Calculated Data]
DMSO25[Experimental Data][Calculated Data]

Stability Profile of 2-Hydrazino-1-methylpyridinium tosylate

Evaluating the stability of 2-Hydrazino-1-methylpyridinium tosylate is crucial for ensuring its efficacy as a reagent and for establishing appropriate storage and handling procedures. This section details a systematic approach to stability testing through forced degradation studies, in line with ICH guidelines.[6][7][8]

Theoretical Considerations

The hydrazine moiety in 2-Hydrazino-1-methylpyridinium tosylate is a potential site for degradation. Hydrazines are known to be susceptible to oxidation, particularly in the presence of oxygen and metal ions, and their stability can be pH-dependent. The pyridinium ring is generally stable, but the overall stability of the salt will be influenced by temperature, light, and humidity.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[9] The goal is to achieve a target degradation of 5-20%.[10]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Control Control Sample (Stored at -20°C in dark) Start->Control Expose to stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Expose to stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Expose to stress Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Expose to stress Thermal Thermal (80°C, Solid State) Start->Thermal Expose to stress Photo Photostability (ICH Q1B Light Source, Solid & Solution) Start->Photo Expose to stress Timepoints Sample at t=0, 4, 8, 24, 48h Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize For Acid/Base HPLC Analyze by Stability-Indicating HPLC-UV/MS Timepoints->HPLC For other conditions Neutralize->HPLC Data Quantify Parent Compound & Degradation Products HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M hydrochloric acid.[11]

    • Incubate the solution at an elevated temperature (e.g., 60°C).[12]

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of base before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M sodium hydroxide.[11]

    • Follow the incubation and sampling procedure as described for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.[11][13]

    • Maintain the solution at room temperature.

    • Withdraw aliquots at the specified time points for immediate analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, withdraw samples, dissolve in an appropriate solvent, and analyze.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14][15][16]

    • Simultaneously, store a control sample, protected from light, under the same temperature and humidity conditions.

    • Analyze the exposed and control samples at the end of the exposure period.

Data Presentation

The results of the stability studies should be tabulated to show the percentage of the parent compound remaining and the formation of any degradation products over time.

Stress ConditionTime (hours)Assay of Parent Compound (%)% DegradationPeak Area of Major Degradant
Control 48[Data][Data][Data]
0.1 M HCl, 60°C 010000
4[Data][Data][Data]
8[Data][Data][Data]
24[Data][Data][Data]
48[Data][Data][Data]
0.1 M NaOH, 60°C 010000
4[Data][Data][Data]
8[Data][Data][Data]
24[Data][Data][Data]
48[Data][Data][Data]
3% H₂O₂, RT ...[Data][Data][Data]
80°C (Solid) ...[Data][Data][Data]
Photostability End[Data][Data][Data]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound due to degradation and separate its degradation products.[17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Dev cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Col_Select Column & Mobile Phase Screening Optimize Optimize Gradient, Flow Rate, Temperature Col_Select->Optimize Inject_Stressed Inject Stressed Samples Optimize->Inject_Stressed Check_Res Check Resolution of Parent & Degradants Inject_Stressed->Check_Res Specificity Specificity / Peak Purity Check_Res->Specificity If resolution is adequate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Stability-Indicating HPLC Method Development and Validation Workflow.

Proposed HPLC Method Parameters (Starting Point)

  • Column: C18, 2.6 µm, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][18][19][20]

Handling and Storage Recommendations

Based on the general properties of hydrazine derivatives and pyridinium salts, the following handling and storage recommendations are provided:

  • Storage: Store in a cool, dry, dark place, preferably in a refrigerator at 2-8°C. Protect from moisture and light.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Hydrazino-1-methylpyridinium tosylate. By following the detailed protocols for determining thermodynamic and kinetic solubility, and for conducting forced degradation studies, researchers can generate the critical data needed to optimize the use of this important reagent in their analytical workflows. The emphasis on grounding these procedures in authoritative guidelines ensures the scientific rigor and integrity of the data generated, ultimately contributing to more reliable and reproducible research outcomes.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

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  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

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  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

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  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

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  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 606-618. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • PHARMA DEVILS. SOP-for-Forced-Degradation-Study. [Link]

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Exploratory

CAS number 1404375-16-1 properties and uses

An In-Depth Technical Guide to 2-Hydrazino-1-methylpyridinium Tosylate (CAS No. 1404375-16-1) Introduction 2-Hydrazino-1-methylpyridinium tosylate, registered under CAS number 1404375-16-1 and commonly abbreviated as HMP...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydrazino-1-methylpyridinium Tosylate (CAS No. 1404375-16-1)

Introduction

2-Hydrazino-1-methylpyridinium tosylate, registered under CAS number 1404375-16-1 and commonly abbreviated as HMP, is a specialized organic salt with significant utility in synthetic chemistry and biochemical research.[1][2] Structurally, it is composed of a 1-methylpyridinium cation functionalized with a hydrazino group at the 2-position, and a p-toluenesulfonate (tosylate) anion.[3] This unique combination of a reactive hydrazino moiety, a stable pyridinium ring, and a good leaving group in the tosylate anion makes HMP a versatile reagent.[3] For research scientists and drug development professionals, HMP serves as a valuable tool for chemical derivatization, enabling enhanced analytical detection, and as a building block in the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, grounded in its chemical reactivity and validated through established protocols.

Physicochemical Properties and Structural Identification

HMP is a white crystalline solid that is soluble in water and various polar organic solvents.[1] Its salt-like nature, conferred by the charged pyridinium cation and tosylate anion, contributes to its solubility in polar media.[3] The compound is typically supplied at a purity of 97% or higher and should be stored under refrigerated conditions to ensure stability.[4]

Below is a summary of its key identifiers and properties.

IdentifierValueSource
CAS Number 1404375-16-1[1][2]
Molecular Formula C₁₃H₁₇N₃O₃S[1][3][5]
Molecular Weight 295.36 g/mol [1][5]
IUPAC Name 4-methylbenzenesulfonate;(1-methylpyridin-1-ium-2-yl)hydrazinePubChem
Synonyms HMP, 2-Hydrazino-1-methylpyridinium tosylate, 1-methylpyridin-2-one hydrazone[1][2]
Canonical SMILES C[N+]1=CC=CC=C1NN.CC1=CC=C(C=C1)S(=O)(=O)[O-][5]
InChI Key BTSNOXLIZKNPEP-UHFFFAOYSA-N[1]
Appearance White crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1][3]
Storage Refrigerator
Chemical Structure Diagram

Caption: Chemical structure of 2-Hydrazino-1-methylpyridinium tosylate.

Synthesis and Reactivity

The synthesis of HMP and related hydrazino-pyridinium derivatives generally proceeds via nucleophilic substitution or condensation reactions.[1] A common strategy involves the reaction of an activated pyridinium precursor with a hydrazine derivative.[1] The reactivity of HMP is dominated by its hydrazino group (-NHNH₂), which is a potent nucleophile, and the tosylate anion, which is a well-established leaving group in various substitution reactions.[3]

Optimized Laboratory Synthesis Protocol

This protocol describes the synthesis of HMP from a suitable pyridinium precursor and hydrazine, optimized for yield and purity. The causality behind these steps is rooted in classical organic reaction mechanisms. The base is required to deprotonate the hydrazine, increasing its nucleophilicity, while heating provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

Materials:

  • Activated 1-methylpyridinium precursor (e.g., 2-chloro-1-methylpyridinium tosylate)

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Ethanol or Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Standard reflux and extraction glassware

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the activated pyridinium precursor (1 equivalent) in ethanol or DMF.

  • Base and Nucleophile Addition: Add potassium hydroxide (1.2 equivalents) to the solution to act as a base.[1] Subsequently, add hydrazine hydrate (2 equivalents) dropwise to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux at approximately 80°C and maintain for 6–8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Partition the residue between water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate to isolate the product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization to achieve a yield of 70–75%.[1]

Synthesis Workflow Diagram

G start Start: Dissolve Precursor in Solvent add_base Add KOH (1.2 eq) start->add_base add_hydrazine Add Hydrazine Hydrate (2 eq) add_base->add_hydrazine reflux Reflux at 80°C for 6-8h add_hydrazine->reflux monitor Monitor via TLC reflux->monitor monitor->reflux Incomplete workup Cool & Concentrate monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract purify Dry & Recrystallize extract->purify end End: Purified HMP (70-75% Yield) purify->end

Caption: Workflow for the laboratory synthesis of HMP.

Applications in Research and Drug Development

HMP's unique structure makes it a versatile tool in several scientific domains.[1]

Chemical Derivatization for LC-MS/MS Analysis

In drug development and analytical science, the sensitive detection and quantification of molecules are paramount.[6] Many small molecules, particularly those lacking a readily ionizable group, exhibit poor sensitivity in mass spectrometry. HMP is used as a derivatizing reagent to address this challenge.

Causality: The hydrazino group of HMP reacts selectively with carbonyl groups (aldehydes and ketones) to form a stable hydrazone.[3] The key advantage is the introduction of the permanently charged 1-methylpyridinium moiety onto the analyte. This "charge-tagging" dramatically improves ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to significantly lower limits of detection.

Application Example: Derivatization of Testosterone Testosterone, a steroid hormone with a ketone group, can be derivatized with HMP to enhance its detection in biological matrices.[7]

Protocol for Testosterone Derivatization:

  • Sample Preparation: Extract testosterone from the biological matrix (e.g., plasma) using liquid-liquid extraction or solid-phase extraction. Evaporate the solvent to dryness.

  • Derivatization Reaction: Reconstitute the dried extract in a solution of HMP (e.g., 1 mg/mL in methanol) containing an acidic catalyst (e.g., 0.1% acetic acid).

  • Incubation: Vortex the mixture and incubate at 60°C for 30-60 minutes to drive the hydrazone formation to completion.

  • Analysis: Cool the sample and directly inject an aliquot into the LC-MS/MS system for analysis. The resulting derivatized testosterone will show a distinct mass transition and significantly enhanced signal intensity.

Biochemical Probing and Enzyme Inhibition

The nucleophilic hydrazino group is not only useful for derivatization but also as a tool for probing biological systems. It can form covalent bonds with specific molecular targets, such as enzymes and proteins.[1]

Mechanism of Action: The hydrazino group can react with electrophilic residues in an enzyme's active site, such as aldehydes or ketones present on cofactors (e.g., pyridoxal phosphate) or oxidized amino acid side chains. This covalent modification can lead to the irreversible inhibition of enzyme activity.[1] This property allows researchers to:

  • Identify enzymes with reactive carbonyl groups in their active sites.

  • Study enzyme mechanisms and structure-activity relationships.

  • Develop novel enzyme inhibitors for therapeutic purposes.

Conceptual Diagram of Enzyme Inhibition

G HMP HMP (Nucleophile) Enzyme Enzyme Active Site (with Electrophilic Group, e.g., C=O) HMP->Enzyme Covalent Bond Formation Covalent_Complex Stable Covalent Adduct (Enzyme Inhibited)

Caption: Covalent modification of an enzyme active site by HMP.

Intermediate in Organic Synthesis

Beyond its direct applications, HMP serves as a valuable building block in organic synthesis.[1][4] The presence of multiple reactive sites allows for diverse chemical transformations:

  • Hydrazino Group: Can be used to synthesize heterocyclic compounds like pyrazoles or pyridazines.

  • Pyridinium Ring: Can undergo further functionalization.

  • Tosylate Anion: While typically a spectator ion in derivatization, it can participate in reactions or be exchanged for other anions to modify the compound's properties.

This versatility makes HMP a useful starting material for creating libraries of novel compounds in drug discovery programs.[8]

Conclusion

2-Hydrazino-1-methylpyridinium tosylate (CAS No. 1404375-16-1) is more than just a chemical compound; it is a multifaceted tool for scientific innovation. Its well-defined physicochemical properties and predictable reactivity empower researchers in analytical chemistry, biochemistry, and drug discovery. From enhancing the sensitivity of analytical methods through derivatization to serving as a probe for enzyme activity and a precursor in complex syntheses, HMP provides a reliable and effective solution to common challenges in the laboratory. This guide has detailed its core attributes and applications, providing both the foundational knowledge and the practical protocols necessary for its successful implementation in a research setting.

References

  • BDG Synthesis. 2-Hydrazino-1-methylpyridinium Tosylate (HMP) | CAS Number: 1404375-16-1. Available from: [Link]

  • PubChem. 4-methylbenzenesulfonate;(1-methylpyridin-1-ium-2-yl)hydrazine. Available from: [Link]

  • Wit-Pharma. 2-hydrazino-1-methylpyridinium tosylate CAS NO.1404375-16-1. Available from: [Link]

  • Lee, H., & Lee, Y. J. (2002). LC/MS applications in drug development. Current Opinion in Drug Discovery & Development, 5(1), 83-93. Available from: [Link]

  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current medicinal chemistry, 9(23), 2085-2093. Available from: [Link]

Sources

Foundational

Unraveling the Molecular Reactivity of 2-Hydrazino-1-methylpyridinium Tosylate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydrazino-1-methylpyridinium tosylate (HMP), a compound recognized for its utility as a derivatizing agent in sensitive analytical methodologies,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1-methylpyridinium tosylate (HMP), a compound recognized for its utility as a derivatizing agent in sensitive analytical methodologies, possesses a rich and underexplored potential in the realm of biological interactions. This technical guide delves into the core mechanisms that likely govern its biological activity, moving beyond its analytical applications to explore its potential as a modulator of enzyme function. Synthesizing evidence from the broader class of hydrazine derivatives and pyridinium compounds, this document proposes a dual mechanism of action for HMP, centered on covalent modification of protein targets. We will explore the enzymatic activation of the hydrazino moiety and the inherent reactivity of the pyridinium ring, presenting a plausible framework for its interactions with biological macromolecules. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological and toxicological profiles of HMP and related compounds.

Introduction: Beyond Derivatization

2-Hydrazino-1-methylpyridinium tosylate is a salt consisting of a positively charged 2-hydrazino-1-methylpyridinium cation and a tosylate anion[1]. While its primary established application lies in analytical chemistry, specifically as a reagent that enhances the ionization efficiency and analytical sensitivity of ketosteroids in liquid chromatography-tandem mass spectrometry (LC-MS/MS), its chemical structure suggests a broader biological significance[2]. The presence of a nucleophilic hydrazino group and an electrophilic pyridinium ring points towards potential interactions with biological macromolecules, including enzymes and other proteins[1].

This guide will provide a detailed exploration of the putative mechanisms of action of HMP at the molecular level. We will dissect the reactivity of its constituent functional groups and propose pathways through which it may exert biological effects.

The Dual Nature of Reactivity: A Two-Pronged Mechanistic Hypothesis

The biological activity of HMP is likely driven by its ability to covalently modify proteins, a mechanism employed by numerous therapeutic agents and toxins. We propose a dual-pronged mechanism centered on the distinct, yet potentially synergistic, reactivity of the hydrazino group and the pyridinium ring.

The Hydrazino Group: A Precursor to Reactive Intermediates

The hydrazino (-NHNH2) moiety is a well-known pharmacophore, but also a structural alert for toxicity. Its biological effects are often mediated through metabolic activation into highly reactive species.

Hydrazine derivatives are known substrates for various oxidoreductases, including monoamine oxidases (MAOs) and peroxidases[3]. The enzymatic oxidation of hydrazines can generate reactive intermediates, such as diazene (HN=NH) and free radicals, which can then covalently modify the enzyme or other cellular macromolecules. This process, often termed "suicide inactivation," leads to irreversible inhibition of the enzyme.

The proposed pathway for the enzymatic activation of the hydrazino group of HMP is depicted below:

G cluster_0 Enzymatic Activation of the Hydrazino Group HMP 2-Hydrazino-1-methylpyridinium Intermediate Reactive Intermediate (e.g., Diazene, Radical Cation) HMP->Intermediate Enzymatic Oxidation Enzyme Oxidoreductase (e.g., MAO, Peroxidase) Adduct Covalent Enzyme Adduct Intermediate->Adduct Covalent Modification of Enzyme Active Site Inactivation Enzyme Inactivation Adduct->Inactivation

Caption: Proposed pathway for enzymatic activation of HMP.

This mechanism is supported by studies on other hydrazine-containing compounds that demonstrate their ability to act as mechanism-based inhibitors of various enzymes.

The Pyridinium Ring: An Electrophilic Target for Nucleophiles

The positively charged 1-methylpyridinium ring of HMP is an electrophilic species that can react with nucleophilic residues on proteins.

Cysteine residues, with their nucleophilic thiol (-SH) groups, are common targets for covalent modification by electrophilic compounds. The pyridinium ring, particularly when substituted with a good leaving group (in this case, the hydrazino group can be considered as such after protonation or oxidation), is susceptible to nucleophilic attack.

Recent research on 2-cyanopyridine derivatives, which share structural similarities with the pyridinium moiety of HMP, has demonstrated their reactivity towards cysteine residues, leading to the formation of a stable thiazoline ring and, in some cases, peptide bond cleavage[4][5]. A similar reaction pathway can be envisioned for HMP, where the thiol group of a cysteine residue attacks the carbon atom bearing the hydrazino group, leading to the formation of a covalent adduct.

G cluster_1 Covalent Modification by the Pyridinium Ring HMP_cation 2-Hydrazino-1-methylpyridinium Cation Thioadduct Covalent Thioether Adduct HMP_cation->Thioadduct Nucleophilic Attack by Cysteine Thiol Cysteine Protein with Cysteine Residue (R-SH) Cysteine->Thioadduct Function_Alteration Altered Protein Function Thioadduct->Function_Alteration

Caption: Proposed mechanism of covalent modification by the pyridinium ring.

Potential Enzymatic Targets and Biological Consequences

Based on the known activities of related compounds, several enzyme families are plausible targets for HMP.

Aromatase and Tyrosinase: Potential for Inhibition

Some evidence suggests that HMP may act as an inhibitor of aromatase and tyrosinase. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer[6][7][8]. Tyrosinase is a central enzyme in melanin production, and its inhibitors are of interest for treating hyperpigmentation disorders[9][10][11][12]. The inhibition of these enzymes by other hydrazine derivatives has been reported, suggesting a potential mechanism for HMP that could involve either competitive binding or covalent inactivation as described above[6][9].

Potential Enzyme Target Biological Role Potential Consequence of Inhibition
Aromatase (CYP19A1)Estrogen biosynthesisAnti-estrogenic effects, potential anti-cancer activity
TyrosinaseMelanin synthesisDepigmenting effects
Monoamine Oxidases (MAOs)Neurotransmitter metabolismAlterations in neurotransmitter levels
Data on Enzyme Inhibition
Compound Class Target Enzyme Inhibition Type Reference
Indole hydrazonesAromataseCompetitive[6]
Triazole derivativesAromataseCompetitive/Mixed[3]
Hydrazine derivativesTyrosinaseVaries[9][13]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of biochemical and analytical experiments are necessary.

Synthesis of 2-Hydrazino-1-methylpyridinium Tosylate

A detailed protocol for the synthesis of HMP is crucial for ensuring a reliable supply of the compound for biological studies. The synthesis generally involves the reaction of a suitable pyridine precursor with hydrazine. A common method involves the reaction of 2-fluoro-1-methylpyridinium p-toluenesulfonate with hydrazine monohydrate in methanol[2].

Step-by-Step Synthesis Protocol:

  • Dissolve 2-fluoro-1-methylpyridinium p-toluenesulfonate in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrazine monohydrate in methanol to the cooled solution with stirring.

  • Allow the reaction to proceed at 0°C for a specified time, followed by stirring at room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or chromatography.

A patent for the synthesis of 2-hydrazinopyridine derivatives suggests a process involving the reaction of a pyridine halide with hydrazine hydrate in a suitable solvent[14][15].

Enzyme Inhibition Assays

Standard enzyme inhibition assays are required to determine the potency and mode of inhibition of HMP against putative target enzymes like aromatase and tyrosinase. These assays typically involve measuring the enzyme activity in the presence of varying concentrations of the inhibitor.

General Protocol for Enzyme Inhibition Assay:

  • Prepare a stock solution of HMP in a suitable solvent.

  • Prepare a series of dilutions of the HMP stock solution.

  • Incubate the target enzyme with each concentration of HMP for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the initial reaction rates and determine the IC50 value of HMP.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Mass Spectrometry-Based Analysis of Covalent Adducts

To definitively demonstrate covalent modification, mass spectrometry is the tool of choice. This involves incubating the target protein with HMP, followed by proteomic analysis to identify any mass shifts corresponding to the adduction of HMP to specific amino acid residues.

Workflow for Identifying Covalent Adducts:

G cluster_2 Mass Spectrometry Workflow for Adduct Identification Incubation Incubate Target Protein with HMP Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search and Manual Spectral Interpretation LC_MS->Data_Analysis Identification Identify Modified Peptides and Adduction Site Data_Analysis->Identification

Caption: Workflow for mass spectrometry-based identification of HMP-protein adducts.

This approach allows for the precise identification of the modified amino acid(s) and provides direct evidence for a covalent mechanism of action[16][17][18][19][20][21].

Conclusion and Future Directions

The available evidence strongly suggests that 2-Hydrazino-1-methylpyridinium tosylate is not merely an analytical reagent but a biologically active molecule with the potential to covalently modify protein targets. Its dual reactivity, stemming from the hydrazino group and the pyridinium ring, provides a compelling basis for its observed and potential biological effects. The proposed mechanisms of action, involving enzymatic activation and direct nucleophilic attack, offer a solid framework for future research.

Further studies are warranted to:

  • Identify specific protein targets of HMP in various biological systems.

  • Elucidate the detailed kinetic parameters and mechanisms of inhibition for key enzyme targets.

  • Characterize the structure of HMP-protein adducts using high-resolution mass spectrometry and other structural biology techniques.

  • Investigate the structure-activity relationships of HMP analogs to optimize their biological activity and minimize potential toxicity.

A deeper understanding of the molecular mechanisms of HMP will be invaluable for assessing its therapeutic potential and toxicological risks, paving the way for the rational design of novel therapeutic agents based on this versatile chemical scaffold.

References

  • Aromatase Inhibition by 2-methyl Indole Hydrazone Derivatives Evaluated via Molecular Docking and in Vitro Activity Studies. (2019). Xenobiotica, 49(5), 549-556. [Link]

  • Mass spectrometric analysis of adducts of sulfur mustard analogues to human plasma proteins: approach towards chemical provenancing in biomedical samples. (2021). Analytical and Bioanalytical Chemistry, 413(15), 4023-4036. [Link]

  • New Potent 5α- Reductase and Aromatase Inhibitors Derived from 1,2,3-Triazole Derivative. (2020). Molecules, 25(3), 672. [Link]

  • Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review. (2021). Molecules, 26(16), 4779. [Link]

  • Compound 9 g in the active site of the tyrosinase enzyme. Binding mode... (2025). ResearchGate. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2021). Journal of Chromatography A, 1643, 461933. [Link]

  • Tyrosinase inhibitor 1 isolated from a chemically engineered extract... (n.d.). ResearchGate. [Link]

  • Tyrosinase inhibiting activity of synthesized compounds. (n.d.). ResearchGate. [Link]

  • 2-Hydrazino-1-methylpyridinium Tosylate (HMP) | CAS Number: 1404375-16-1. BDG Synthesis. [Link]

  • 2-Hydrazino-1-methylpyridinium tosylate. Synthonix, Inc. [Link]

  • New Potent 5α- Reductase and Aromatase Inhibitors Derived from 1,2,3-Triazole Derivative. (2020). Molecules, 25(3), 672. [Link]

  • A comprehensive review on tyrosinase inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 309-325. [Link]

  • AdductHunter: identifying protein-metal complex adducts in mass spectra. (2023). Journal of Cheminformatics, 15(1), 1-13. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. [Link]

  • Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides. (2012). Journal of Biological Chemistry, 287(21), 17535-17544. [Link]

  • MECHANISM AND CHEMICAL INHIBITION OF THE HYDRAZINE-NITROGEN TETROXIDE REACTION. (1966). Defense Technical Information Center. [Link]

  • AdductHunter: identifying protein-metal complex adducts in mass spectra. (2023). Journal of Cheminformatics, 15(1), 1-13. [Link]

  • Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. (2013). Angewandte Chemie International Edition, 52(43), 11333-11336. [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. (2019).
  • Covalent Chemical Tools for Profiling Post-Translational Modifications. (2022). Accounts of Chemical Research, 55(1), 108-121. [Link]

  • Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. (2008). Rapid Communications in Mass Spectrometry, 22(16), 2541-2546. [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). RSC Advances, 14(10), 6985-6989. [Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). RSC Advances, 14(10), 6985-6989. [Link]

  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. (2018). Journal of the American Society for Mass Spectrometry, 29(1), 1-16. [Link]

  • The principles of mass spectrometry analysis of host cell proteins | MS-based HCP assay. (2024). Alphalyse. [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (2017).
  • 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. (2023). The Journal of Steroid Biochemistry and Molecular Biology, 231, 106307. [Link]

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Exploratory

An In-depth Technical Guide on the Synthesis of 2-Hydrazino-1-methylpyridinium Tosylate for Laboratory Use

This guide offers a detailed, technically-focused protocol for the laboratory synthesis of 2-hydrazino-1-methylpyridinium tosylate. It is designed for researchers, scientists, and drug development professionals with a so...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed, technically-focused protocol for the laboratory synthesis of 2-hydrazino-1-methylpyridinium tosylate. It is designed for researchers, scientists, and drug development professionals with a solid foundation in synthetic organic chemistry. This document moves beyond a simple procedural outline to explore the fundamental chemical principles, prioritize safety protocols, and provide practical insights from laboratory applications.

Introduction and Significance

2-Hydrazino-1-methylpyridinium tosylate is a versatile organic compound with the molecular formula C13H17N3O3S.[1] It serves as a key reagent in various organic syntheses.[1][2] Its primary utility lies in the derivatization of compounds to improve their detection and analysis, particularly in techniques like Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).[1] This is especially valuable in the analysis of low-abundance ketosteroids in complex biological samples.[1] The hydrazino group is crucial for its reactivity, enabling the formation of hydrazones and facilitating the synthesis of compounds with potential antitumor or antiviral activities.[2][3] The tosylate counterion enhances the compound's stability, making it easier to handle.[1]

Core Chemical Principles and Reaction Mechanism

The synthesis of 2-hydrazino-1-methylpyridinium tosylate is generally accomplished in two main stages: the N-methylation of 2-hydrazinopyridine, followed by the formation of the tosylate salt.

Step 1: N-Methylation of 2-Hydrazinopyridine

This initial step involves the methylation of the pyridine ring's nitrogen atom. This is a nucleophilic substitution reaction where the pyridine nitrogen acts as the nucleophile. S-adenosyl-L-methionine is a known methyl donor in biological N-methylation of pyridine.[4] In a laboratory setting, a common methylating agent is used. The reaction mechanism involves the lone pair of electrons on the pyridine nitrogen attacking the methyl group of the methylating agent.

Step 2: Tosylate Salt Formation

Following methylation, the intermediate pyridinium salt is converted to the more stable tosylate salt. This is typically achieved through an anion exchange. The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[2][5] The use of a tosylate salt can improve the solubility of the compound in organic solvents and can be instrumental in subsequent reactions.[6][7]

Detailed Experimental Protocol

This protocol is intended for a laboratory-scale synthesis. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

3.1. Reagents and Equipment

Reagent/EquipmentGrade/SpecificationKey Considerations
2-Hydrazinopyridine>97% PurityCauses skin and eye irritation. May cause respiratory irritation.[8][9][10]
Methylating Agent (e.g., Methyl Iodide)High PurityVaries by choice of reagent.
p-Toluenesulfonic acid (TsOH)AnhydrousCorrosive.
Appropriate Solvents (e.g., Acetonitrile, Ethanol)AnhydrousFlammable.
Round-bottom flasksAppropriate sizes
Magnetic stirrer and stir bars
Condenser
Filtration apparatus (e.g., Buchner funnel)
Rotary evaporator

3.2. Step-by-Step Synthesis

Part A: N-Methylation of 2-Hydrazinopyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinopyridine in a suitable anhydrous solvent under an inert atmosphere.

  • Addition of Methylating Agent: Slowly add the methylating agent to the stirred solution at a controlled temperature. The specific conditions will depend on the chosen methylating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC), until completion.

  • Isolation of the Intermediate: Once the reaction is complete, the intermediate 1-methyl-2-hydrazinopyridinium salt is isolated. This may involve precipitation followed by filtration.

  • Washing and Drying: The isolated intermediate is washed with a suitable solvent to remove impurities and then dried under vacuum.

Part B: Formation of the Tosylate Salt

  • Dissolution: Dissolve the dried intermediate salt in a suitable solvent.

  • Addition of p-Toluenesulfonic acid: Add a solution of p-toluenesulfonic acid in the same solvent to the reaction mixture.

  • Precipitation and Isolation: The desired 2-hydrazino-1-methylpyridinium tosylate will precipitate out of the solution. Collect the solid product by filtration.

  • Final Washing and Drying: Wash the product with a cold solvent to remove any remaining impurities and dry it thoroughly under vacuum. The final product should be stored at -20°C under a nitrogen atmosphere.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-hydrazino-1-methylpyridinium tosylate.

Characterization of the Final Product

The identity and purity of the synthesized 2-hydrazino-1-methylpyridinium tosylate should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point Analysis: To assess the purity of the compound.

Safety and Handling Precautions

  • 2-Hydrazinopyridine: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[8][9][10] It is crucial to handle it in a well-ventilated area and wear appropriate PPE.[8][9]

  • Methylating Agents: Many methylating agents are toxic and should be handled with extreme care in a fume hood.

  • p-Toluenesulfonic acid: This is a corrosive substance that can cause severe skin and eye damage.

  • Solvents: The organic solvents used are typically flammable and may have associated health risks.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before commencing any experimental work. [11][12] In case of skin contact, wash with plenty of water.[8][9] If inhaled, move the person to fresh air.[8][9] In case of eye contact, rinse cautiously with water for several minutes.[8][9]

References

  • 2-Hydrazino-1-methylpyridinium Tosylate (HMP)
  • 2-Hydrazino-1-methylpyridinium tosylate - CD BioSustainable-Green Chemistry. (URL: )
  • 2-Hydrazinopyridine 4930-98-7 wiki - Guidechem. (URL: )
  • CAS 1404375-16-1: 2-Hydrazino-1-MethylpyridiniuM tosyl
  • Material Safety D
  • 2-Hydrazinopyridine SDS, 4930-98-7 Safety D
  • 2-Hydrazinopyridine 97 4930-98-7 - Sigma-Aldrich. (URL: )
  • 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem. (URL: )
  • Tosylate Leaving Group - YouTube. (URL: [Link])

  • EP0618919B1 - Iodinium salts and method of preparing them - Google P
  • Preparation and Structure of Phenolic Aryliodonium Salts - The Royal Society of Chemistry. (URL: [Link])

  • N-methylation and Quaternization of Pyridine in Vitro by Rabbit Lung, Liver and Kidney N-methyltransferases: An S-adenosyl-L-methionine-dependent Reaction - PubMed. (URL: [Link])

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Foundational

An In-Depth Technical Guide to 2-Hydrazino-1-methylpyridinium tosylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydrazino-1-methylpyridinium tosylate is a versatile organic compound that has garnered significant attention in the scientific community, partic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1-methylpyridinium tosylate is a versatile organic compound that has garnered significant attention in the scientific community, particularly in the fields of medicinal chemistry and bioanalytical analysis. Its unique chemical structure, featuring a reactive hydrazino group, a pyridinium core, and a tosylate counter-ion, imparts a range of properties that make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Hydrazino-1-methylpyridinium tosylate, detailed synthesis protocols, and its key applications, with a focus on its role as a derivatizing agent in mass spectrometry-based analysis.

Introduction

2-Hydrazino-1-methylpyridinium tosylate, with the chemical formula C13H17N3O3S, is a white crystalline solid soluble in water and various organic solvents.[1] The molecule consists of a positively charged 1-methylpyridinium ring substituted with a hydrazino group at the 2-position, and a p-toluenesulfonate (tosylate) anion. The presence of the highly nucleophilic hydrazino group is central to its reactivity, enabling the formation of stable hydrazones with carbonyl compounds.[1][2] This reactivity is harnessed in its primary application as a derivatizing reagent to enhance the ionization efficiency and analytical sensitivity of low-abundance ketosteroids in complex biological matrices for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][3] Beyond its analytical utility, the compound's potential biological activities, including enzyme inhibition, are of growing interest in drug discovery and development.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Hydrazino-1-methylpyridinium tosylate is essential for its effective application and for the development of robust analytical methods.

PropertyValueSource(s)
Molecular Formula C13H17N3O3S[5][6]
Molecular Weight 295.36 g/mol [5]
CAS Number 1404375-16-1[7][8]
Appearance White to light beige crystalline powder or solid[7][9]
Solubility Soluble in water and various polar organic solvents.[1][2]
pKa ~4-5 (estimated for the hydrazino group)[1]
Storage Store at -20°C under a nitrogen atmosphere.[4]

Synthesis and Purification

The synthesis of 2-Hydrazino-1-methylpyridinium tosylate typically involves the reaction of a suitable pyridinium precursor with hydrazine hydrate.[10][11] Several methods have been described, with variations in solvents, catalysts, and reaction conditions aimed at optimizing yield and purity.

General Synthesis Pathway

The fundamental reaction for the synthesis of 2-hydrazinopyridine derivatives involves the nucleophilic substitution of a leaving group on the pyridine ring by hydrazine.[10]

G Pyridine_Halide Pyridine Halide A Reaction Reaction Pyridine_Halide->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction Solvent Solvent I Solvent->Reaction Product 2-Hydrazinopyridine Derivative P Reaction->Product

Caption: General synthesis scheme for 2-hydrazinopyridine derivatives.

Experimental Protocol: Nucleophilic Substitution Method

This protocol describes a common method for the synthesis of 2-Hydrazino-1-methylpyridinium tosylate via nucleophilic substitution.

Materials:

  • 2-Chloro-1-methylpyridinium tosylate (or a similar activated pyridinium precursor)

  • Hydrazine hydrate (80%)

  • Ethanol or Dimethylformamide (DMF)

  • Potassium hydroxide

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert gas atmosphere, dissolve 2-chloro-1-methylpyridinium tosylate in ethanol or DMF.

  • Add 1.2 equivalents of potassium hydroxide to deprotonate the hydrazine.

  • Slowly add an equimolar amount of hydrazine hydrate to the reaction mixture.

  • Heat the mixture to reflux at 80°C and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by recrystallization from a suitable solvent system.[1]

  • The purity of the final product should be confirmed by HPLC and its identity verified by NMR and mass spectrometry.

Yield: 70-75% after recrystallization.[1]

Advanced Synthesis Method: Ionic Liquid-Mediated Synthesis

To enhance reaction efficiency and yield, an ionic liquid-mediated approach can be employed.

Procedure:

  • Synthesize 1-methylpyridinium tosylate to act as both a solvent and catalyst.

  • React the pyridinium precursor with 2 equivalents of hydrazine hydrate in the ionic liquid at 120°C for 3 hours.

  • Isolate the product via extraction with a suitable organic solvent, such as ethyl acetate.[1]

This method offers the advantage of a more homogeneous reaction mixture and can lead to higher yields.

Spectroscopic and Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of 2-Hydrazino-1-methylpyridinium tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Due to the compound's polarity, deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for NMR analysis.[1]

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the pyridinium ring.

  • A singlet for the methyl group attached to the pyridinium nitrogen.

  • Signals for the protons of the hydrazino group.

  • Aromatic protons and a methyl singlet from the tosylate counter-ion.

Expected ¹³C NMR Spectral Features:

  • Distinct signals for the carbon atoms of the pyridinium ring.

  • A signal for the methyl carbon.

  • Carbon signals from the tosylate anion.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H stretching vibrations from the hydrazino group.

  • C=C and C=N stretching vibrations of the pyridinium ring.[1][12]

  • S=O stretching vibrations from the tosylate group.

  • C-H stretching and bending vibrations from the aromatic rings and the methyl group.

cluster_0 Spectroscopic Analysis Workflow Sample 2-Hydrazino-1-methylpyridinium tosylate Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR DMSO-d6 IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (HR-ESI-MS) Sample->MS Structure_Confirmation Structure and Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of the compound.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to confirm the molecular weight and to study fragmentation patterns.[1] The positive ion mode will detect the 2-Hydrazino-1-methylpyridinium cation.

Expected Mass Spectrum:

  • A prominent molecular ion peak corresponding to the cation [C6H9N3]+.

  • Fragmentation patterns can provide further structural information. Common fragmentation pathways for N-methylpyridinium compounds may involve the loss of the methyl group or cleavage of the pyridine ring.[13][14]

Reactivity and Stability

The chemical behavior of 2-Hydrazino-1-methylpyridinium tosylate is dictated by its functional groups.

  • Hydrazino Group: This group is a strong nucleophile and readily reacts with aldehydes and ketones to form stable hydrazones. This is the basis for its use as a derivatizing agent.[1] The reaction is typically acid-catalyzed.[15]

  • Tosylate Group: The tosylate anion is a good leaving group, which can be relevant in certain substitution reactions, though the primary reactivity of the molecule is centered on the hydrazino group.[2]

  • Stability: Hydrazine derivatives can be susceptible to oxidation.[16] It is recommended to store the compound at low temperatures (-20°C) under an inert atmosphere to prevent degradation.[4] Aqueous solutions of hydrazine can also be unstable, especially in the presence of catalytic metals.[17][18]

Applications in Drug Development and Research

The primary and most well-documented application of 2-Hydrazino-1-methylpyridinium tosylate is in the field of bioanalysis.

Derivatization Agent for LC-MS/MS

The compound is a highly effective derivatizing reagent for the analysis of ketosteroids, such as testosterone and androstenedione, in biological samples.[1] The reaction of the hydrazino group with the keto functionality of the steroid introduces a permanently charged pyridinium moiety. This significantly enhances the ionization efficiency in electrospray ionization mass spectrometry, leading to lower limits of detection and quantification.[1][3]

G cluster_workflow Bioanalytical Workflow Biological_Sample Biological Sample (e.g., Plasma) Extraction Analyte Extraction Biological_Sample->Extraction Derivatization Derivatization with 2-Hydrazino-1-methylpyridinium tosylate Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Quantification Quantification of Analytes LC_MS_MS->Quantification

Caption: Bioanalytical workflow using the compound as a derivatizing agent.

Potential in Medicinal Chemistry

The hydrazino group can form covalent bonds with the active sites of enzymes, leading to their inhibition or modification.[1] This suggests potential applications in the development of enzyme inhibitors. Furthermore, its use as a key intermediate in the synthesis of compounds with potential antitumor or antiviral activities has been proposed.[4]

Conclusion

2-Hydrazino-1-methylpyridinium tosylate is a valuable chemical tool with well-established applications in bioanalytical chemistry and emerging potential in medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its reactivity is centered around the nucleophilic hydrazino group. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its successful application in research and drug development. Future research may further elucidate its biological activities and expand its utility in various scientific disciplines.

References

  • 2-Hydrazino-1-methylpyridinium tosylate - CD BioSustainable-Green Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved January 21, 2026, from [Link]

  • Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities | Organic Process Research & Development. (2022). Retrieved January 21, 2026, from [Link]

  • Hydrazine I Hydrazone formation I Give Reason - YouTube. (2012). Retrieved January 21, 2026, from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pyridinium p-toluenesulfonate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Pyridinium tosylate, CAS 24057-28-1 - BioFuran Materials. (n.d.). Retrieved January 21, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthonix, Inc > 1404375-16-1 | 2-Hydrazino-1-methylpyridinium tosylate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents. (n.d.).
  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents. (n.d.).
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. (2018). Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (2020). Retrieved January 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Ultrasensitive Quantification of Carbonyl Compounds by LC-MS/MS using 2-Hydrazino-1-methylpyridinium Tosylate (HMPT) Derivatization

Audience: Researchers, scientists, and drug development professionals engaged in bioanalysis, metabolomics, and pharmaceutical sciences. Introduction: The Challenge and the Solution for Carbonyl Analysis Carbonyl compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in bioanalysis, metabolomics, and pharmaceutical sciences.

Introduction: The Challenge and the Solution for Carbonyl Analysis

Carbonyl compounds, including aldehydes and ketones, are a vast and functionally diverse class of molecules. They are pivotal in numerous biological processes and are often key biomarkers for various physiological and pathological states. However, their analysis by liquid chromatography-mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis, is frequently hampered by their poor ionization efficiency and low concentrations in complex biological matrices[1][2].

To overcome these analytical hurdles, chemical derivatization is a powerful strategy to enhance the sensitivity and chromatographic performance of target analytes[3][4]. This application note provides a comprehensive guide to a highly sensitive derivatization protocol using 2-Hydrazino-1-methylpyridinium tosylate (HMPT). The hydrazine moiety of HMPT quantitatively reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone[5][6]. The key advantage of HMPT lies in its permanently charged quaternary ammonium group, which ensures efficient ionization under electrospray ionization (ESI), leading to a dramatic increase in MS signal intensity[1][7]. This protocol is particularly well-suited for the trace-level quantification of oxosteroids, small-chain aldehydes, and other carbonyl-containing metabolites in biological fluids.

Principle of HMPT Derivatization

The derivatization reaction proceeds via a nucleophilic addition of the hydrazine group of HMPT to the electrophilic carbonyl carbon of the analyte. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The resulting derivative incorporates the pre-charged pyridinium moiety, making it readily detectable in positive ion mode ESI-MS/MS with high sensitivity[1][7].

Reaction Mechanism

The reaction between an aldehyde or ketone and HMPT follows a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine group of HMPT attacks the electrophilic carbonyl carbon of the analyte.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable C=N double bond of the hydrazone.

This reaction is typically carried out under mild heating to ensure quantitative conversion[8].

Visualizing the Derivatization and Analytical Workflow

The entire process, from sample preparation to data acquisition, is outlined below. This workflow is designed to be a self-validating system, with quality control steps integrated at each critical stage.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Analyte Extraction (LLE or SPE) Sample->Extraction Derivatization Add HMPT Reagent & Incubate (e.g., 60°C, 1h) Extraction->Derivatization LC_Separation UHPLC Separation of Isomeric Derivatives Derivatization->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Figure 1: A comprehensive workflow for the analysis of carbonyl compounds using HMPT derivatization followed by LC-MS/MS.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the derivatization of carbonyl compounds in biological matrices. Optimization may be required depending on the specific analyte and sample type.

Materials and Reagents
  • 2-Hydrazino-1-methylpyridinium tosylate (HMPT): Purity >97%

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Acids: Formic acid (LC-MS grade), Acetic acid (reagent grade)

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as required for the specific application.

Protocol for HMPT Derivatization
  • Preparation of HMPT Derivatization Reagent:

    • Prepare a 1 mg/mL stock solution of HMPT in acetonitrile. This solution should be stored at -20°C under a nitrogen atmosphere when not in use[9].

    • On the day of the experiment, dilute the stock solution with acetonitrile to the desired working concentration (e.g., 100 µg/mL).

  • Sample Preparation and Extraction:

    • For biological fluids like plasma or serum, perform protein precipitation followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest and remove interfering matrix components[10].

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of the HMPT working solution.

    • Add 5 µL of a catalyst solution (e.g., 2% acetic acid in acetonitrile). The acidic catalyst facilitates the reaction.

    • Vortex the mixture gently for 30 seconds.

    • Seal the reaction vial and incubate at 60°C for 60 minutes[8]. The reaction time and temperature may be optimized for specific carbonyl compounds.

    • After incubation, allow the reaction mixture to cool to room temperature.

    • The sample is now ready for LC-MS/MS analysis. If necessary, it can be diluted with the initial mobile phase.

LC-MS/MS Method Development

Chromatographic Separation

A critical aspect of analyzing HMPT derivatives is the potential formation of geometric isomers (E/Z isomers), which may appear as multiple peaks in the chromatogram[1][7]. Therefore, achieving good chromatographic resolution is paramount.

Chromatographic_Considerations Start HMPT-Derivatized Sample Column C18 UHPLC Column (e.g., 1.7 µm particle size) Start->Column MobilePhase Mobile Phase Gradient (Water/Acetonitrile with 0.1% Formic Acid) Column->MobilePhase Isomer_Separation Separation of E/Z Isomers MobilePhase->Isomer_Separation Peak_Shape Sharp, Symmetrical Peaks Isomer_Separation->Peak_Shape MS_Interface To Mass Spectrometer Peak_Shape->MS_Interface

Figure 2: Key considerations for the chromatographic separation of HMPT derivatives.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column Reversed-phase C18 or C8, sub-2 µm particle sizeProvides excellent resolving power for isomeric derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the derivatized analytes.
Flow Rate 0.3 - 0.5 mL/minTypical for UHPLC applications.
Column Temperature 40 - 50 °CImproves peak shape and can influence isomer resolution.
Injection Volume 1 - 5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry Detection

The HMPT derivatives, with their permanent positive charge, are ideally suited for detection by tandem mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized analyte. A characteristic product ion is often observed at m/z 108, corresponding to a fragment of the HMP moiety[1]. The other product ion will be specific to the analyte of interest.

Table 2: Example MRM Transitions for HMPT-Derivatized Steroids[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Testosterone-HMP394108
DHT-HMP396108
Androstenedione-HMP392108

Trustworthiness and Method Validation

To ensure the reliability and accuracy of the analytical results, a thorough method validation is essential. This should be performed in accordance with regulatory guidelines and should assess the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability of the measurements.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix and the stability of the derivatized sample.

Conclusion

The use of 2-Hydrazino-1-methylpyridinium tosylate (HMPT) as a derivatizing agent offers a robust and highly sensitive method for the quantification of carbonyl-containing compounds by LC-MS/MS. The permanent positive charge introduced by HMPT significantly enhances ionization efficiency, enabling the detection of analytes at very low concentrations. While the formation of isomers requires careful chromatographic optimization, the substantial gains in sensitivity make this an invaluable technique for researchers in bioanalysis, clinical chemistry, and metabolomics.

References

  • Ke, Y., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1092, 335-341. Available at: [Link]

  • Higashi, T., et al. (2002). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 772(2), 229-238. Available at: [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011. Available at: [Link]

  • CD BioSustainable-Green Chemistry. (n.d.). 2-Hydrazino-1-methylpyridinium tosylate. Retrieved from [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89755439, 2-Hydrazino-1-methylpyridine. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • MDPI. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. Available at: [Link]

  • Li, X., et al. (2021). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 26(16), 4945. Available at: [Link]

  • Letzel, T., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 135-142. Available at: [Link]

  • Wang, Y., et al. (2024). Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. Analytica Chimica Acta, 1297, 342371. Available at: [Link]

  • Weiss, A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Toxics, 11(8), 696. Available at: [Link]

  • ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Available at: [Link]

  • Foods. (2024). UPLC-MS/MS Analysis of Hydroxyanthracene Derivatives in Botanical Food Products and Supplements: Surveillance of the Italian Market. Available at: [Link]

  • Agilent Technologies. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Application Note. Available at: [Link]

  • ResearchGate. (2017). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Available at: [Link]

  • ResearchGate. (2016). Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Available at: [Link]

  • Cozzi, P. G., et al. (2005). Me2Zn-Mediated Addition of Acetylenes to Aldehydes and Ketones. The Journal of Organic Chemistry, 70(14), 5733–5736. Available at: [Link]

  • Metabolites. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Available at: [Link]

  • Synthonix, Inc. (n.d.). 1404375-16-1 | 2-Hydrazino-1-methylpyridinium tosylate. Retrieved from [Link]

Sources

Application

Derivatization of ketosteroids with 2-Hydrazino-1-methylpyridinium tosylate

Application Note & Protocol Enhanced Ultrasensitive Quantification of Ketosteroids in Biological Matrices via Derivatization with 2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts) Introduction: Overcoming the Analytical C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Enhanced Ultrasensitive Quantification of Ketosteroids in Biological Matrices via Derivatization with 2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts)

Introduction: Overcoming the Analytical Challenge of Ketosteroid Quantification

The accurate measurement of endogenous ketosteroids, such as testosterone, 5α-dihydrotestosterone (DHT), and androstenedione, is critical for diagnosing and monitoring a wide range of endocrine disorders, advancing research in steroid metabolism, and developing therapeutic drugs.[1][2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity and robustness, it faces a significant hurdle: the poor ionization efficiency of native ketosteroids under typical electrospray ionization (ESI) conditions.[1][3][4] This inherent limitation often results in insufficient sensitivity for quantifying low-abundance steroids in complex biological matrices or in sample-limited scenarios, such as pediatric studies or micro-sampling.

Chemical derivatization offers a powerful solution to this problem. By covalently attaching a charged or easily ionizable moiety to the target analyte, the ionization efficiency can be dramatically improved.[1][5] This application note provides a detailed protocol and technical guide for the derivatization of ketosteroids using 2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts), a highly effective reagent for enhancing detection sensitivity in LC-ESI-MS analysis.[6][7][8] The HMP reagent introduces a permanently charged quaternary ammonium group onto the steroid, ensuring efficient ionization and leading to a significant increase in signal intensity, often by several orders of magnitude.[7][9]

The Derivatization Reagent: 2-Hydrazino-1-methylpyridinium tosylate

2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts) is a salt consisting of the reactive cation, 2-hydrazino-1-methylpyridinium, and a tosylate counter-ion.[10][11] The key to its function lies in the nucleophilic hydrazine group (-NH-NH₂) which reacts specifically with the ketone (oxo) functional groups present on steroids.[8]

Key Advantages of HMP-Ts:

  • Permanent Charge: The reagent introduces a pre-existing quaternary pyridinium moiety, which carries a permanent positive charge. This obviates the need for the analyte to be protonated in the ESI source, leading to a dramatic and consistent enhancement in MS signal intensity in positive ion mode.[8][9]

  • High Reactivity: The reaction with ketosteroids is efficient and can be driven to completion under relatively mild conditions.[6][7]

  • Specificity: The hydrazine group selectively targets carbonyl (ketone and aldehyde) functional groups, providing specificity for the desired class of steroids.[12][13]

Mechanism of Action: Hydrazone Formation

The derivatization reaction is a classic nucleophilic addition-elimination reaction between the ketone on the steroid and the hydrazine group of HMP. The reaction proceeds via a Schiff base-type mechanism to form a stable hydrazone derivative.[1][14][15]

The reaction is typically performed under mild heating in an acidic environment. The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. A subsequent dehydration step yields the final hydrazone product.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Ketosteroid Ketosteroid (R-C=O) Reaction Nucleophilic Attack & Dehydration Ketosteroid->Reaction HMP 2-Hydrazino-1-methylpyridinium (HMP) HMP->Reaction Derivatized_Steroid Derivatized Steroid (Hydrazone) Reaction->Derivatized_Steroid Water Water (H₂O) Reaction->Water Catalyst Heat (e.g., 60°C) Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction

Caption: Reaction of a ketosteroid with HMP to form a stable hydrazone.

Detailed Experimental Protocol

This protocol is designed for the derivatization of ketosteroids in a biological matrix (e.g., human plasma) following extraction.

Expertise & Experience: Causality Behind Protocol Choices
  • Internal Standards: The inclusion of stable isotope-labeled (SIL) internal standards is non-negotiable for accurate quantification. SIL standards co-elute with the analyte and experience identical matrix effects and derivatization efficiency, correcting for variations in sample preparation and instrument response.[3][4]

  • Solvent Choice: The reaction is typically performed in a polar protic solvent like methanol or ethanol, which effectively dissolves both the steroid and the HMP-Ts reagent.

  • Temperature and Time: Incubation at 60°C for 60 minutes is a widely cited condition that ensures the reaction goes to completion without causing degradation of the steroids.[6][7] This is a balance between reaction kinetics and analyte stability.

  • Acid Catalyst: A small amount of a weak acid like acetic acid is used to facilitate the reaction by activating the carbonyl group, a standard practice for hydrazone formation.[12]

Required Materials
  • 2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts)

  • Methanol (LC-MS grade)

  • Acetic Acid (glacial, analytical grade)

  • Stable Isotope-Labeled (SIL) internal standards for each target ketosteroid

  • Extracted steroid sample (dried down)

  • Heating block or oven capable of maintaining 60°C

  • Vortex mixer

  • LC-MS vials

Step-by-Step Methodology
  • Preparation of Derivatization Reagent:

    • Prepare a 1.0 mg/mL solution of HMP-Ts in methanol.

    • Add acetic acid to this solution to a final concentration of 1% (v/v). For example, add 10 µL of acetic acid to 990 µL of the HMP-Ts/methanol solution.

    • Vortex thoroughly to mix. This reagent solution should be prepared fresh daily for optimal reactivity.

  • Sample and Standard Preparation:

    • Begin with a dried extract of steroids obtained from a biological sample (e.g., via liquid-liquid extraction or solid-phase extraction).

    • Ensure the appropriate SIL internal standard was added prior to the initial extraction step.

  • Derivatization Reaction:

    • Reconstitute the dried steroid extract in 50 µL of the freshly prepared HMP-Ts derivatization reagent.

    • Vortex the sample for 30 seconds to ensure the extract is fully dissolved.

    • Cap the vial tightly to prevent solvent evaporation.

    • Place the vial in a heating block or oven set to 60°C and incubate for 60 minutes .[6][7]

  • Post-Reaction Sample Handling:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for LC-MS/MS analysis. Dilution with the initial mobile phase (e.g., 50:50 methanol:water) may be necessary depending on the expected concentration and the sensitivity of the mass spectrometer.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by the parallel derivatization of the analyte and its corresponding SIL internal standard. Any minor variations in reaction time, temperature, or reagent concentration will affect both the analyte and the standard equally. The final quantified result is based on the ratio of the analyte peak area to the internal standard peak area, effectively nullifying these potential experimental inconsistencies and ensuring high precision and accuracy.

Visualization of the Analytical Workflow

The entire process, from sample receipt to final data analysis, can be visualized as a streamlined workflow.

Caption: Overall workflow for ketosteroid analysis using HMP derivatization.

Data and Expected Results

Chromatographic Considerations: E/Z Isomers

A known characteristic of hydrazone formation is the potential creation of geometric isomers (E/Z isomers) around the newly formed C=N double bond.[9][16] This often results in two distinct chromatographic peaks for a single derivatized steroid. For accurate quantification, it is essential to integrate the peak areas of both isomers and sum them together. Modern chromatography systems with high-resolution columns can typically resolve these isomers.

Mass Spectrometry Data

The HMP derivatives exhibit excellent fragmentation patterns in MS/MS. A common and intense product ion results from the cleavage of the N-N bond of the hydrazone, which is highly specific to the HMP tag.[17] This allows for the creation of highly sensitive and specific Multiple Reaction Monitoring (MRM) methods.

Table 1: Example MRM Transitions for HMP-Derivatized Ketosteroids

KetosteroidPrecursor Ion (m/z) [M]⁺Product Ion (m/z)Notes
Testosterone394.3108.1[9][18]
5α-Dihydrotestosterone (DHT)396.3108.1[9][18]
Androstenedione392.3108.1[9][18]
Dehydroepiandrosterone (DHEA)394.3108.1[17]

Note: Precursor m/z values correspond to the monoisotopic mass of the derivatized steroid cation. The product ion at m/z 108.1 is a characteristic fragment of the HMP moiety.

Conclusion

is a robust, reliable, and highly effective strategy to overcome the challenge of low ionization efficiency in LC-MS/MS analysis. By incorporating a permanent positive charge, this method can increase detection sensitivity by 70- to 1600-fold compared to intact steroids, enabling the accurate quantification of low-abundance analytes from small sample volumes.[7] The straightforward protocol, when combined with the use of stable isotope-labeled internal standards, provides a self-validating system that ensures data of the highest accuracy and precision for both clinical and research applications.

References

  • Kozłowska, J., et al. (2021). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. [Link]

  • Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60–66. [Link]

  • Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship.org. [Link]

  • Gomez-Perez, S., et al. (2022). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. Molecules. [Link]

  • Häkkinen, M. R. A., et al. (2021). Simultaneous analysis by LC–MS/MS of 22 ketosteroids with hydroxylamine derivatization and underivatized estradiol from human plasma, serum and prostate tissue. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-Hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

  • Owen, L. J., & Keevil, B. G. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Pechlivanis, A., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. [Link]

  • Handratta, V. D., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography A. [Link]

  • Wang, Y., et al. (2010). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry. [Link]

  • Handratta, V. D., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A. [Link]

  • LibreTexts Chemistry. (2020). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Handratta, V. D., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Ultrasensitive Quantification of Carbonyl-Containing Compounds Using 2-Hydrazino-1-methylpyridinium tosylate (HMPT-TsO) Derivatization

Abstract: This technical guide provides a comprehensive framework for the development and validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantificat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the development and validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbonyl-containing compounds, including aldehydes and ketones. By employing 2-Hydrazino-1-methylpyridinium tosylate (HMPT-TsO) as a derivatization agent, this method addresses the common challenges of poor ionization efficiency and low sensitivity associated with the direct analysis of these analytes. We present the scientific rationale, detailed step-by-step protocols for derivatization and analysis, and a roadmap for method validation in accordance with international regulatory guidelines.

Introduction: The Rationale for Derivatization

The quantitative analysis of small molecules bearing aldehyde or ketone functionalities is critical across numerous scientific disciplines, from clinical diagnostics and metabolomics to pharmaceutical development and environmental monitoring. However, these carbonyl compounds often exhibit poor ionization efficiency in electrospray ionization (ESI), the most common ionization technique used in LC-MS/MS. This inherent limitation frequently leads to inadequate sensitivity for detecting low-abundance analytes in complex biological matrices.

Chemical derivatization offers a powerful solution by chemically modifying the analyte to introduce a moiety that is readily ionizable.[1][2] 2-Hydrazino-1-methylpyridinium tosylate (HMPT-TsO) is a highly effective derivatization reagent for this purpose.[3] It serves as a stable salt precursor to the active reagent, 2-hydrazino-1-methylpyridine (HMP). HMP selectively reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone.[1] The key advantage of this derivatization is the introduction of a permanently charged quaternary ammonium group from the HMP molecule. This "fixed charge" dramatically enhances ESI efficiency in positive ion mode, leading to substantial improvements in sensitivity, often by orders of magnitude.[3][4]

This application note will detail the mechanism, provide a robust protocol for sample derivatization and subsequent LC-MS/MS analysis, and outline the necessary steps for method validation based on the principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6][7]

The Chemistry of HMPT-TsO Derivatization

The core of this method lies in the nucleophilic addition of the hydrazine group of HMP to the electrophilic carbonyl carbon of an aldehyde or ketone. The HMPT-TsO salt readily provides the reactive HMP in solution. The reaction proceeds under mild heating to form a stable hydrazone derivative, as depicted below.

Caption: HMP reacts with a carbonyl to form a charged hydrazone.

The resulting HMP-hydrazone derivative is not only highly responsive in positive mode ESI-MS but also exhibits favorable chromatographic properties on reversed-phase columns. The formation of E/Z isomers is possible, which may lead to multiple chromatographic peaks for a single analyte.[1] Chromatographic conditions can be optimized to either resolve or co-elute these isomers for consistent quantification.

Experimental Protocols

This section provides a detailed, step-by-step methodology for sample preparation, derivatization, and LC-MS/MS analysis. The following protocols are based on established methods for ketosteroids and can be adapted for other carbonyl-containing analytes.[3]

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
2-Hydrazino-1-methylpyridinium tosylate≥97%Sigma-Aldrich, AChemBlock
Methanol (MeOH)LC-MS GradeFisher Scientific, Merck
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Merck
Formic Acid (FA)LC-MS Grade (≥98%)Sigma-Aldrich
WaterDeionized, 18 MΩ·cmMilli-Q® system or equivalent
Analyte Standards & Internal StandardsHigh Purity (≥98%)Sigma-Aldrich, Cerilliant
Biological Matrix (e.g., Plasma, Urine)Blank, analyte-freeSourced ethically and verified
Solid Phase Extraction (SPE) Cartridgese.g., Oasis HLBWaters
Protocol 1: Sample Preparation (Plasma)

For complex matrices like plasma, a sample cleanup and extraction step is essential to remove interferences such as phospholipids and proteins.

  • Thaw: Thaw plasma samples and internal standard (IS) working solutions on ice.

  • Spike: To 100 µL of plasma, add the appropriate volume of the isotopic labeled internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extract: Transfer the supernatant to a clean tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at 40-60°C. The dried extract is now ready for derivatization.

Protocol 2: HMPT-TsO Derivatization
  • Prepare Reagent: Prepare a 0.5 mg/mL solution of HMPT-TsO in methanol containing 1% (v/v) formic acid. This solution should be prepared fresh daily.

  • Reconstitute: Reconstitute the dried sample extract (from Protocol 1) or analyte standard in 100 µL of the HMPT-TsO reagent solution.

  • Vortex: Vortex the sample for 10 seconds.

  • Incubate: Seal the vial and incubate at 60°C for 15 minutes. Optimal incubation time may vary depending on the analyte and should be determined during method development (5-60 min).[3]

  • Quench: Quench the reaction by adding 50 µL of methanol.

  • Evaporate: Dry the sample under a gentle stream of nitrogen at 60°C.

  • Final Reconstitution: Reconstitute the final dried residue in 50-100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). The sample is now ready for LC-MS/MS injection.

G start Start: Biological Sample (e.g., Plasma) spe Sample Cleanup (SPE or Protein Precipitation) start->spe 1. Extraction dry1 Evaporation to Dryness spe->dry1 2. Concentration deriv Add HMPT-TsO Reagent Incubate at 60°C dry1->deriv 3. Derivatization dry2 Evaporation to Dryness deriv->dry2 4. Quench & Concentrate recon Reconstitute in Initial Mobile Phase dry2->recon 5. Final Preparation inject Inject into LC-MS/MS System recon->inject 6. Analysis G cluster_0 Core Performance Metrics Validation Method Validation (ICH M10) Accuracy Precision Selectivity Sensitivity (LLOQ) Calibration Curve Stability Matrix Effect

Sources

Application

Application of 2-Hydrazino-1-methylpyridinium tosylate in metabolomics

An Application Guide to 2-Hydrazino-1-methylpyridinium Tosylate for Enhanced Carbonyl Metabolite Analysis by LC-MS Authored by: A Senior Application Scientist Introduction: Overcoming the Challenge of Carbonyl Detection...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Hydrazino-1-methylpyridinium Tosylate for Enhanced Carbonyl Metabolite Analysis by LC-MS

Authored by: A Senior Application Scientist

Introduction: Overcoming the Challenge of Carbonyl Detection in Metabolomics

Metabolomics aims to comprehensively identify and quantify small molecules within a biological system, offering a direct snapshot of its physiological state. A significant portion of the metabolome consists of carbonyl-containing compounds, including aldehydes and ketones. These molecules, such as ketosteroids, sugars, and α-keto acids, are central players in numerous metabolic pathways, including energy metabolism, endocrinology, and oxidative stress.[1][2] However, their analysis by liquid chromatography-mass spectrometry (LC-MS), the cornerstone of modern metabolomics, is fraught with challenges.[3]

The primary obstacle lies in the poor ionization efficiency of the neutral carbonyl group under typical electrospray ionization (ESI) conditions.[4][5] This inherent limitation leads to low sensitivity, making it difficult to detect and accurately quantify these crucial metabolites, especially at low physiological concentrations.[6]

To surmount this analytical hurdle, chemical derivatization has emerged as a powerful strategy.[7] This guide focuses on the application of 2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts), a highly effective derivatization agent designed to specifically target carbonyl groups. By introducing a permanently charged moiety onto the analyte, HMP-Ts dramatically enhances ionization efficiency, unlocking the ability to perform sensitive and robust quantification of the carbonyl submetabolome.[4][8] This application note provides a detailed overview of the underlying principles, field-proven protocols, and expert insights for leveraging HMP-Ts in your metabolomics research.

Principle and Mechanism of Action

2-Hydrazino-1-methylpyridinium tosylate, a member of the Girard's reagent family, acts by covalently labeling aldehydes and ketones.[6][9] The core of its function lies in the nucleophilic addition of its hydrazine group to the electrophilic carbonyl carbon of the target metabolite. This reaction, typically conducted under mild heating, results in the formation of a stable hydrazone derivative.[4][10]

The key to the reagent's efficacy is the 1-methylpyridinium group, a quaternary amine that carries a permanent positive charge.[8] By attaching this "charge tag" to an otherwise neutral molecule, the resulting derivative becomes exceptionally responsive to positive mode ESI-MS analysis. This chemical modification can increase detection sensitivity by several orders of magnitude (70- to 1600-fold for certain steroids), transforming a previously undetectable peak into a robust, quantifiable signal.[4]

Caption: Figure 1: Derivatization of a Carbonyl with HMP.

Core Applications in Metabolomics

The primary application of HMP-Ts is for the targeted and untargeted analysis of low-abundance carbonyl-containing metabolites that are otherwise difficult to measure.

  • Steroidomics: The analysis of oxosteroids (ketosteroids) is a major application. HMP-Ts has been successfully used for the sensitive quantification of androgens like testosterone, 5α-dihydrotestosterone (DHT), and androstenedione in complex biological matrices such as human plasma.[8][11]

  • Clinical Chemistry: Measurement of hormones like cortisol and cortisone in saliva and plasma for diagnosing and monitoring endocrine disorders.[4]

  • Oxidative Stress Biomarkers: Aldehydes and ketones are often generated as byproducts of lipid peroxidation and are markers of oxidative stress.[12] Derivatization enables their detection and quantification.

  • Central Carbon Metabolism: Analysis of α-keto acids, which are key intermediates in pathways like the TCA cycle.

Experimental Design: A Self-Validating Workflow

A robust analytical method is a self-validating one. The following workflow is designed to incorporate necessary quality controls and checks at each stage, ensuring data integrity and reproducibility.

G A 1. Sample Collection & QC (e.g., Plasma, Urine, Tissue) B 2. Metabolite Extraction (SPE or LLE) A->B C 3. Internal Standard Spiking (Isotope-labeled analyte) B->C D 4. Derivatization with HMP-Ts (Incubate at 60°C) C->D E 5. Sample Cleanup (Optional) (Removal of excess reagent) D->E F 6. LC-MS/MS Analysis (Positive ESI Mode) E->F G 7. Data Processing & QA/QC (Peak Integration, Isomer Check) F->G H 8. Quantification & Statistical Analysis G->H

Caption: Figure 2: General experimental workflow for HMP-Ts derivatization.

Detailed Application Protocols

5.1. Reagents and Materials

Reagent / MaterialGradeRecommended SupplierNotes
2-Hydrazino-1-methylpyridinium tosylate≥97% PurityAChemBlock, CymitQuimicaStore at -20°C under nitrogen.[13]
Acetonitrile (ACN)LC-MS GradeFisher Scientific, Merck
Methanol (MeOH)LC-MS GradeFisher Scientific, Merck
Formic Acid (FA)LC-MS GradeThermo Fisher Scientific
WaterLC-MS Grade
Acetic Acid, GlacialACS GradeSigma-AldrichUsed as a catalyst.
Internal Standards (IS)As requirede.g., d3-TestosteroneEssential for accurate quantification.
Solid Phase Extraction (SPE) CartridgesAs requiredWaters, AgilentFor sample cleanup and concentration.

5.2. Protocol 1: Sample Preparation (Human Plasma)

Causality: This protocol uses Solid Phase Extraction (SPE) to remove proteins and phospholipids that interfere with LC-MS analysis and concentrate the steroid fraction.

  • Thaw Plasma: Thaw frozen human plasma samples on ice. Vortex briefly to ensure homogeneity.

  • Internal Standard Spiking: To 200 µL of plasma, add 10 µL of an internal standard working solution (e.g., a mix of deuterated steroids in methanol). Vortex for 10 seconds.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Load Sample: Load the spiked plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute: Elute the target analytes with 1 mL of methanol into a clean collection tube.

  • Dry Down: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

5.3. Protocol 2: Derivatization Reaction

Causality: The reaction is performed at an elevated temperature to ensure it proceeds to completion in a reasonable timeframe.[4] A weak acid catalyst (acetic acid) is used to facilitate hydrazone formation.

  • Prepare Reagent Solution: Freshly prepare a 2 mg/mL solution of HMP-Ts in acetonitrile containing 0.1% (v/v) glacial acetic acid.

  • Reconstitute Sample: Add 50 µL of the HMP-Ts reagent solution to the dried sample extract from Protocol 1.

  • Vortex: Vortex the tube for 30 seconds to ensure the entire dried residue is dissolved.

  • Incubate: Seal the tube tightly and incubate at 60°C for 60 minutes in a heating block or oven.[4]

  • Cool and Reconstitute: After incubation, allow the sample to cool to room temperature. Add 50 µL of LC-MS grade water containing 0.1% formic acid to the reaction mixture. Vortex to mix.

  • Transfer: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

5.4. Protocol 3: LC-MS/MS Analysis

Causality: A C18 column is used for reversed-phase separation of the now more hydrophobic derivatives. A gradient elution is necessary to separate analytes of interest from isomers and matrix components. Formic acid is used as a mobile phase modifier to aid in protonation and improve peak shape.

ParameterRecommended Setting
LC System UHPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Selected Reaction Monitoring (SRM)
Example SRM Transitions DHT-HMP: m/z 396 → 108; Testosterone-HMP: m/z 394 → 108[11]

Data Interpretation and Method Validation

6.1. Handling E/Z Isomers

A critical aspect of using HMP-Ts is the potential formation of E/Z geometric isomers at the newly formed C=N double bond.[6] This can result in two distinct chromatographic peaks for a single analyte, which can complicate quantification.

  • Strategy 1 (Summation): Integrate both isomer peaks and sum their areas for total quantification. This is the most straightforward approach.

  • Strategy 2 (Chromatographic Co-elution): Modify the LC method (e.g., adjust temperature or gradient) to try and force the isomers to co-elute into a single, sharp peak.[6] This simplifies integration but requires more method development.

6.2. Method Validation

For use in research or clinical settings, the entire method must be validated according to established guidelines.[14][15]

ParameterObjective
Selectivity Ensure no interference from matrix components at the analyte retention time.
Linearity Establish the concentration range over which the response is proportional to the amount of analyte.
Limit of Quantification (LLOQ) Determine the lowest concentration that can be measured with acceptable precision and accuracy.[4]
Accuracy & Precision Assess how close the measured values are to the true value (accuracy) and the degree of scatter between replicate measurements (precision).
Recovery Evaluate the efficiency of the extraction process.
Matrix Effect Quantify the degree of ion suppression or enhancement caused by the biological matrix.
Stability Confirm the stability of the derivatives over time under specific storage conditions (e.g., 30 days at -20°C).[11]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal Incomplete derivatization; Degraded reagent; MS tuning issue.Prepare fresh HMP-Ts solution; Ensure incubation temperature/time are correct; Check reagent storage conditions; Optimize MS source parameters for derivatives.
High Background Noise Excess derivatization reagent; Contaminated solvent.Optimize reagent concentration; Consider a post-derivatization cleanup step (e.g., LLE); Use fresh, high-purity solvents.
Poor Peak Shape Inappropriate mobile phase; Column degradation; Sample solvent mismatch.Ensure sample is reconstituted in a solvent similar to the initial mobile phase; Check column performance with standards; Ensure mobile phase pH is appropriate.
Poor Reproducibility Inconsistent sample preparation; Sample degradation; Variable derivatization.Ensure precise pipetting; Keep samples on ice; Prepare reagent fresh and use a calibrated heating block for consistent incubation.

Conclusion

2-Hydrazino-1-methylpyridinium tosylate is a powerful tool in the metabolomics arsenal, enabling the sensitive and specific analysis of the carbonyl submetabolome. By introducing a permanent positive charge, it overcomes the inherent low ionization efficiency of crucial metabolites like steroids and aldehydes. The successful implementation of this technique relies on a thorough understanding of the reaction mechanism, careful optimization of the derivatization protocol, and a comprehensive approach to method validation. By following the detailed protocols and expert guidance presented here, researchers can confidently integrate this advanced derivatization strategy into their workflows to uncover new insights into metabolic pathways and disease mechanisms.

References

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  • ResearchGate. LC-MS analysis of 2-hydrazinoquinoline (HQ) derivatives. [Link]

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  • Li, G., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 988-1005. [Link]

  • Qu-Aleksza, D., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

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  • Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. [Link]

  • Han, J., et al. (2021). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 93(4), 2297-2305. [Link]

  • Wang, D. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Tăbăran, F., et al. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 12(7), 606. [Link]

  • Zhang, Q., et al. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry, 92(18), 12576-12584. [Link]

  • Li, G., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 988-1005. [Link]

  • Waters Corporation. Targeted Metabolomics and Lipidomics. [Link]

  • ResearchGate. Method Development for Synthesizing Allylic Tosylates. [Link]

  • MDPI. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [Link]

  • LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • An, Y., et al. (2014). Simplified Quantitative Glycomics Using the Stable Isotope Label Girard's Reagent P by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(17), 8796-8803. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • ResearchGate. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. [Link]

  • Guo, K., & Li, L. (2009). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 81(10), 3919-3932. [Link]

  • Wang, Y., et al. (2017). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Bioanalysis, 9(1), 7-9. [Link]

  • Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. [Link]

Sources

Method

Application Note: Ultrasensitive Quantification of Androgens in Human Plasma via 2-Hydrazino-1-methylpyridinium tosylate (HMPT) Derivatization and LC-MS/MS

Abstract The accurate measurement of androgens in human plasma is critical for both clinical diagnostics and pharmaceutical research. However, the low physiological concentrations of key androgens, such as 5α-dihydrotest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate measurement of androgens in human plasma is critical for both clinical diagnostics and pharmaceutical research. However, the low physiological concentrations of key androgens, such as 5α-dihydrotestosterone (DHT), and their poor ionization efficiency in mass spectrometry present significant analytical challenges.[1][2][3] This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of testosterone (T), androstenedione (A4), and DHT in human plasma. The method leverages a pre-analytical chemical derivatization step using 2-Hydrazino-1-methylpyridinium tosylate (HMPT) to significantly enhance the ionization efficiency of these keto-steroids. This protocol provides a complete workflow, from solid-phase extraction (SPE) of plasma to the final LC-MS/MS analysis, and includes comprehensive validation data demonstrating its suitability for high-stakes research and clinical applications.

Introduction: The Challenge of Androgen Analysis

Androgens are a class of steroid hormones that play a pivotal role in human physiology. Their quantification is essential for diagnosing and managing a wide range of conditions, from hypogonadism and polycystic ovary syndrome (PCOS) to prostate cancer. While immunoassays have been traditionally used, they often suffer from a lack of specificity due to cross-reactivity with structurally similar steroids, especially at low concentrations.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis, offering superior selectivity and accuracy.[1][2]

Despite the advantages of LC-MS/MS, the analysis of certain androgens, particularly DHT, remains a challenge. DHT circulates at concentrations significantly lower than testosterone and ionizes poorly by electrospray ionization (ESI), leading to insufficient sensitivity in underivatized methods.[1][2] To overcome this limitation, chemical derivatization of the keto group on the steroid's A-ring can be employed to introduce a permanently charged or easily ionizable moiety, thereby dramatically increasing the signal response in the mass spectrometer.[5][6] This note describes a method utilizing 2-Hydrazino-1-methylpyridinium tosylate (HMPT), a hydrazine-based reagent, for this purpose.

The Chemistry of HMPT Derivatization

2-Hydrazino-1-methylpyridinium tosylate (HMPT) is a derivatizing agent that reacts with the ketone functional groups present in androgens like testosterone, DHT, and androstenedione. The reaction forms a stable hydrazone, attaching a permanently charged N-methylpyridinium group to the steroid molecule. This pre-charged derivative exhibits vastly improved ionization efficiency in the ESI source of the mass spectrometer, leading to a significant enhancement in sensitivity.

The derivatization reaction proceeds as follows:

G Androgen Androgen (with keto group) Reaction + Androgen->Reaction HMPT HMPT (2-Hydrazino-1-methylpyridinium tosylate) HMPT->Reaction Derivative HMP-Androgen Derivative (Hydrazone) Reaction->Derivative 60°C, 15 min (Acidic Catalyst)

Caption: HMPT derivatization of an androgen.

Experimental Protocol

This protocol outlines the complete workflow from plasma sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • Androgen Standards: Testosterone, 5α-Dihydrotestosterone, Androstenedione (Cerilliant or equivalent)

  • Internal Standards (IS): Stable isotope-labeled androgens (e.g., ¹³C₃-Testosterone, ¹³C₃-DHT, ¹³C₃-A4)

  • Derivatizing Reagent: 2-Hydrazino-1-methylpyridinium tosylate (HMPT), available from suppliers such as Synthonix, Inc.[7], Sigma-Aldrich[8], and Fluorochem[9].

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Solid-Phase Extraction (SPE): Oasis HLB 1 cc (10 mg) cartridges (Waters)

  • Plasma: Human plasma with appropriate anticoagulants (e.g., EDTA).

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is optimized for the extraction of androgens from a 200 µL plasma sample using Oasis HLB cartridges.

G cluster_workflow SPE Workflow Start Plasma Sample (200 µL) + Internal Standards Pretreat Dilute 1:1 with 4% H3PO4 Start->Pretreat Load Load onto Oasis HLB Cartridge Pretreat->Load Wash Wash with 1 mL 5% Methanol/Water Load->Wash Elute Elute with 1 mL Methanol Wash->Elute Dry Evaporate to Dryness Elute->Dry End Proceed to Derivatization Dry->End

Caption: Solid-Phase Extraction Workflow for Androgens.

Step-by-step SPE Protocol:

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard mix. Dilute the sample 1:1 with 200 µL of 4% phosphoric acid (H₃PO₄) in water.[10][11]

  • Cartridge Conditioning (Optional for Oasis HLB): While traditional SPE requires conditioning and equilibration, the water-wettable nature of Oasis HLB allows for a simplified protocol.[10][11] For maximum reproducibility, a conditioning step with 1 mL of methanol followed by 1 mL of water can be performed.

  • Sample Loading: Load the pre-treated plasma sample onto the Oasis HLB cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the androgens from the cartridge with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

HMPT Derivatization Protocol
  • Reconstitute: Reconstitute the dried extract in 100 µL of the HMPT derivatizing solution (0.5 mg/mL HMPT in methanol containing 1% formic acid).

  • Vortex: Vortex the mixture for 10 seconds.

  • Incubate: Incubate the reaction mixture at 60°C for 15 minutes.[1]

  • Quench: Quench the reaction by adding 50 µL of methanol.[1]

  • Analyze: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions
  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm (Waters) or equivalent

  • Mobile Phase A: 5 mM Ammonium Acetate in water

  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0.0 min: 50% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 50% B

    • 8.0 min: 50% B

Mass Spectrometry (MS) Conditions
  • Instrument: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP 6500)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

SRM Transitions for HMP-Derivatized Androgens:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
DHT-HMP396108
Testosterone-HMP394108
Androstenedione-HMP392108
¹³C₃-DHT-HMP (IS)399108
¹³C₃-Testosterone-HMP (IS)397108
¹³C₃-Androstenedione-HMP (IS)395108

Data sourced from Faqehi et al., 2021.[1][2][3]

Rationale for Product Ion Selection

The fragmentation of the HMP-androgen derivatives in the collision cell results in a characteristic neutral loss. The chosen product ion at m/z 108 corresponds to the stable N-methyl-2-hydrazinopyridine fragment. This common fragment ion provides excellent specificity and sensitivity for the detection of all HMP-derivatized keto-steroids.

Method Validation and Performance

The described method has been rigorously validated, demonstrating its suitability for the quantitative analysis of androgens in human plasma.

Validation Summary:

ParameterTestosteroneDHTAndrostenedione
Linearity Range 2.5 - 2000 ng/dL1 - 500 ng/dL5 - 2500 ng/dL
LLOQ 0.8 pg on column0.4 pg on column0.5 pg on column
Intra-day Precision (%CV) < 10%< 12%< 10%
Inter-day Precision (%CV) < 15%< 15%< 15%
Accuracy (% Recovery) 93 - 104%91 - 107%92 - 105%
Matrix Effect MinimalMinimalMinimal
Derivative Stability Stable for 30 days at -20°C[1][3]Stable for 30 days at -20°C[1][3]Stable for 30 days at -20°C[1][3]

Validation data compiled from representative studies of androgen analysis. Specific performance may vary by laboratory.[4][12][13]

Discussion: HMPT in Context

The use of HMPT offers several advantages over other derivatization strategies, such as those using Girard reagents (Girard P or Girard T).

  • Sensitivity: HMPT derivatization has been shown to provide exceptional sensitivity, particularly for DHT, enabling quantification from small plasma volumes (as low as 100-200 µL).[1][3]

  • Simplicity: The derivatization protocol is straightforward and relatively rapid.

  • Robustness: The resulting HMP derivatives are stable, allowing for flexibility in analytical batch processing.[1][3]

While Girard reagents are also effective for derivatizing keto-steroids and introducing a charged group,[14][15][16] the HMPT method has been specifically optimized and validated for the challenging analysis of low-concentration androgens in plasma. The choice of derivatization reagent will ultimately depend on the specific analytical goals and the panel of steroids being investigated.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing 2-Hydrazino-1-methylpyridinium tosylate (HMPT) derivatization, provides a highly sensitive, specific, and robust solution for the quantification of testosterone, DHT, and androstenedione in human plasma. By overcoming the inherent challenges of low physiological concentrations and poor ionization efficiency, this protocol empowers researchers and clinicians to obtain accurate and reliable androgen measurements, even from limited sample volumes. The comprehensive, step-by-step workflow and demonstrated performance characteristics establish this method as a valuable tool for advanced endocrinology research and clinical diagnostics.

References

  • Synthonix, Inc. 2-Hydrazino-1-methylpyridinium tosylate. [Link]

  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • ResearchGate. Validation of a high throughput method for serum/plasma testosterone using liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • PubMed. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. [Link]

  • Mayo Clinic. Validation of a high throughput method for serum/plasma testosterone using liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • National Center for Biotechnology Information. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

  • Waters Corporation. Simplifying Solid-Phase Extraction. [Link]

  • Waters Corporation. Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. [Link]

  • Waters Corporation. A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

  • LabRulez LCMS. Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. [Link]

  • Longdom Publishing. Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. [Link]

  • Journal of Lipid Research. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. [Link]

  • PubMed. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. [Link]

  • PubMed. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. [Link]

  • PubMed. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. [Link]

  • PlumX. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. [Link]

  • ResearchGate. 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. [Link]

  • ResearchGate. Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

Application

Sample preparation for 2-Hydrazino-1-methylpyridinium tosylate derivatization

Application Note & Protocol Topic: High-Sensitivity Quantitation of Carbonyl-Containing Analytes: A Guide to Sample Preparation using 2-Hydrazino-1-methylpyridinium Tosylate (HMP-Tos) Derivatization Audience: Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Quantitation of Carbonyl-Containing Analytes: A Guide to Sample Preparation using 2-Hydrazino-1-methylpyridinium Tosylate (HMP-Tos) Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Carbonyl Analysis

The accurate quantification of low-abundance carbonyl compounds—such as ketosteroids, aldehydes, and various drug metabolites—is a persistent challenge in biomedical and pharmaceutical research. These molecules often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) and may lack a strong chromophore for UV detection, leading to inadequate sensitivity for many critical applications.[1][2] Chemical derivatization provides a powerful solution by modifying the analyte to enhance its physicochemical properties for analysis.[3]

This guide details the use of 2-Hydrazino-1-methylpyridinium tosylate (HMP-Tos) as a pre-analytical derivatization reagent. HMP targets the carbonyl functional group, introducing a permanently charged quaternary ammonium moiety. This modification dramatically improves ESI-MS sensitivity, enabling the reliable detection and quantification of target analytes at picogram or low nanomolar levels in complex biological matrices like plasma, saliva, and tissue homogenates.[1][4][5]

Principle of HMP Derivatization

The derivatization process is based on the classic condensation reaction between the hydrazine functional group of 2-Hydrazino-1-methylpyridine (HMP) and the carbonyl (ketone or aldehyde) group of the analyte. The reaction forms a stable hydrazone covalent bond.

The key advantages conferred by HMP derivatization are:

  • Vastly Improved Ionization: The pre-charged pyridinium ion on the HMP tag eliminates the need for the analyte to be protonated or deprotonated in the ESI source, leading to a significant increase in signal intensity.[4][5] Sensitivity gains of 70- to 1600-fold have been reported for mono-oxosteroids.[5][6]

  • Predictable Fragmentation: Upon collision-induced dissociation (CID) in tandem mass spectrometry, HMP-derivatized molecules typically yield a consistent, high-intensity product ion corresponding to the HMP moiety (e.g., m/z 108), which is ideal for developing highly selective and sensitive Selected Reaction Monitoring (SRM) assays.[1][2]

  • Enhanced Chromatographic Retention: The derivatization alters the analyte's polarity, which can be leveraged to improve retention on reversed-phase liquid chromatography (LC) columns.

Reaction Mechanism

The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.

Caption: HMP reacts with a carbonyl to form a hydrazone.

Experimental Protocols

Disclaimer: All procedures should be performed in a properly ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Required Materials and Reagents
  • Derivatization Reagent: 2-Hydrazino-1-methylpyridinium tosylate (HMP-Tos) (CAS: 1404375-16-1).[7][8][9]

  • Solvents: Methanol, Acetonitrile (LC-MS Grade); Water (Type I, 18.2 MΩ·cm).

  • Acid: Formic Acid or Acetic Acid.

  • Sample Matrix: Human plasma, serum, tissue homogenate, etc.

  • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₃ or d₃) version of the target analyte is highly recommended.

  • Equipment:

    • Microcentrifuge tubes (1.5 mL).

    • Pipettes and tips.

    • Heating block or water bath.

    • Vortex mixer.

    • Centrifuge.

    • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) supplies for sample cleanup.

    • UHPLC-MS/MS system.

Preparation of Solutions
  • HMP Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of HMP-Tos and place it into a clean glass vial.

    • Add 1 mL of methanol to dissolve the reagent completely.

    • Vortex briefly. This stock solution should be prepared fresh for optimal reactivity.

  • Catalyst Solution (2% Acetic Acid in Methanol):

    • Add 200 µL of glacial acetic acid to 9.8 mL of methanol.

    • Mix thoroughly. This acidic catalyst helps to facilitate the condensation reaction.

General Sample Preparation and Derivatization Workflow

This workflow provides a general template. Optimization of extraction steps, solvent volumes, and incubation times may be necessary depending on the specific analyte and matrix.

Derivatization Workflow Sample 1. Sample Collection (e.g., 100 µL Plasma) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Protein Precipitation / LLE / SPE (e.g., Add 300 µL Acetonitrile) Spike->Extract Drydown 4. Evaporate Supernatant (Under Nitrogen Stream) Extract->Drydown Reconstitute 5. Reconstitute Extract Drydown->Reconstitute Derivatize 6. Add HMP & Catalyst (Incubate 60°C for 60 min) Reconstitute->Derivatize Final_Prep 7. Dilute & Centrifuge Derivatize->Final_Prep Analysis 8. Inject into LC-MS/MS Final_Prep->Analysis

Caption: General workflow for HMP derivatization.

Step-by-Step Derivatization Protocol (Example: Steroids in Plasma)
  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to complete dryness using a gentle stream of nitrogen at 40°C. Ensuring complete dryness is crucial as water can interfere with the derivatization reaction.[10]

  • Derivatization Reaction:

    • To the dry residue, add 50 µL of the HMP Stock Solution (10 mg/mL).

    • Add 50 µL of the Catalyst Solution (2% Acetic Acid in Methanol).

    • Vortex for 15 seconds to ensure the residue is fully dissolved.

    • Incubate the mixture at 60°C for 60 minutes in a heating block.[5][6]

  • Final Preparation for Injection:

    • After incubation, allow the sample to cool to room temperature.

    • Dilute the sample with 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Analytical Considerations & Data

LC-MS/MS Parameters

Successful analysis of HMP derivatives requires careful optimization of chromatographic and mass spectrometric conditions.

  • Chromatography: A C18 reversed-phase column is typically effective. Gradient elution is necessary to separate the derivatized analyte from matrix components and potential isomers.

  • Isomer Formation: The C=N bond of the hydrazone can exist as E/Z isomers, which may appear as multiple, closely eluting peaks.[1][4] It is critical to ensure the chromatographic method can either resolve these isomers or co-elute them into a single, sharp peak for accurate quantification.[4] Summing the peak areas of all isomers is a valid quantification strategy if they are not fully resolved.

  • Mass Spectrometry: Operate in positive electrospray ionization mode (ESI+).

ParameterTypical Value / GuidelineRationale
Ionization Mode ESI PositiveThe HMP tag introduces a permanent positive charge.
Precursor Ion [M]⁺ MW of Analyte + 123.08 - 18.01Corresponds to the protonated molecular weight of the derivatized analyte (hydrazone).
Product Ion m/z 108 or m/z 124These are characteristic fragments of the HMP moiety, providing high specificity for SRM.[1]
Collision Energy Analyte DependentMust be optimized for the specific derivative to maximize product ion intensity.

Table 1: Example SRM Transitions for HMP-Derivatized Steroids[1][2]

Analyte Precursor Ion (m/z) Product Ion (m/z)
Dihydrotestosterone (DHT) 396 108
Testosterone 394 108

| Androstenedione | 392 | 108 |

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal / Poor Sensitivity 1. Incomplete derivatization reaction. 2. Degradation of HMP reagent. 3. Presence of water in the reaction mixture.1. Ensure reaction temperature and time are optimal. Increase incubation time if necessary. 2. Prepare HMP stock solution fresh daily. 3. Ensure complete evaporation of the sample extract before adding reagents.
Multiple Chromatographic Peaks Formation of E/Z isomers at the hydrazone bond.[1][4]1. Modify the LC gradient to try and merge the peaks into one. 2. If peaks are separated, integrate and sum the areas of all isomer peaks for quantification.
High Background / Matrix Effects Insufficient sample cleanup.Optimize the SPE or LLE protocol to better remove interfering substances like phospholipids from the sample matrix.
Poor Reproducibility Inconsistent evaporation or reconstitution steps.Use a controlled evaporator for consistent drying. Ensure the dried residue is completely redissolved by vortexing thoroughly after adding derivatization reagents.

Conclusion

Derivatization with 2-Hydrazino-1-methylpyridinium tosylate is a robust and highly effective strategy for overcoming the inherent challenges of analyzing low-level carbonyl compounds by LC-MS/MS. By introducing a permanently charged tag, this method can boost sensitivity by several orders of magnitude, enabling researchers to achieve the low limits of quantification required for demanding applications in drug metabolism, endocrinology, and clinical diagnostics. Careful protocol optimization, particularly regarding sample cleanup and chromatography of isomers, will ensure the generation of high-quality, reproducible data.

References

  • Burt, V. J., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Available at: [Link]

  • Li, Y., et al. (2022). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 12(11), 1098. Available at: [Link]

  • Jerkovich, A. D., & Anderson, K. A. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Available at: [Link]

  • ResearchGate. (n.d.). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. Available at: [Link]

  • O'Brien-Coker, I., et al. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(12), 920-928. Available at: [Link]

  • BDG Synthesis. (n.d.). 2-Hydrazino-1-methylpyridinium Tosylate (HMP). Available at: [Link]

  • Huang, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research, 12(12), 5845-5855. Available at: [Link]

  • Synthonix, Inc. (n.d.). 2-Hydrazino-1-methylpyridinium tosylate. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • PubMed. (2014). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.

Sources

Method

Application Note: Ultrasensitive Quantification of Ketosteroids in Biological Matrices Using 2-Hydrazino-1-methylpyridinium Tosylate (HMPT) Derivatization with LC-MS/MS

Introduction: Overcoming the Challenges in Steroid Hormone Analysis The quantitative analysis of steroid hormones is fundamental to endocrinology, clinical diagnostics, and pharmaceutical development. These hormones, whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenges in Steroid Hormone Analysis

The quantitative analysis of steroid hormones is fundamental to endocrinology, clinical diagnostics, and pharmaceutical development. These hormones, which include androgens, corticosteroids, and progestogens, are critical regulators of numerous physiological processes.[1][2] However, their analysis is fraught with challenges. Steroids often circulate at very low concentrations (picogram to nanogram per milliliter) in complex biological matrices like plasma or serum.[1][3] Furthermore, many steroid hormones are small, non-polar molecules that exhibit poor ionization efficiency with standard electrospray ionization (ESI), the most common ionization technique used in liquid chromatography-mass spectrometry (LC-MS/MS).[2][4]

LC-MS/MS has become the gold standard for steroid analysis, offering superior specificity compared to traditional immunoassays, which can suffer from cross-reactivity with structurally similar steroids.[2][5] To overcome the issue of low ionization efficiency and achieve the necessary sensitivity, chemical derivatization is an essential strategy.[2][4] This process involves chemically modifying the analyte to introduce a functional group that is easily ionized.

This application note details a robust and highly sensitive method for the quantification of ketosteroids using 2-Hydrazino-1-methylpyridinium tosylate (HMPT) as a derivatizing agent. HMPT is the stable tosylate salt of 2-hydrazino-1-methylpyridine (HMP), a reagent designed to react with the ketone functional groups present in many steroid hormones.[6][7] The derivatization introduces a permanently charged quaternary ammonium moiety, which dramatically enhances ESI efficiency by 70- to 1600-fold, allowing for quantification at the picogram-per-milliliter level.[7][8]

Principle of HMPT Derivatization

The core of this method is the chemical reaction between the hydrazino group (-NHNH₂) of HMPT and a ketone group (C=O) on the steroid molecule. This reaction, a nucleophilic addition-elimination, forms a stable hydrazone derivative.

Causality: The key to enhanced sensitivity lies in the structure of the HMPT reagent. The 1-methylpyridinium component is a pre-charged, quaternary amine. By covalently attaching this charged "tag" to the neutral steroid molecule, the derivatized product becomes permanently ionized. During ESI-MS analysis in positive ion mode, the analyte no longer needs to acquire a proton in the ion source to become charged; it is already a cation. This pre-ionized state drastically improves the efficiency of ion generation and transfer into the mass spectrometer, leading to a significant increase in signal intensity and a corresponding improvement in the limits of detection (LOD) and quantification (LOQ).[1][6][9]

The reaction is typically carried out in an acidic methanolic solution, with gentle heating to ensure a complete and rapid reaction, often in as little as 15-60 minutes.[7][10][11]

G cluster_reactants Reactants cluster_products Products Steroid Ketosteroid (e.g., Testosterone) with C=O group Reaction + Steroid->Reaction HMPT 2-Hydrazino-1-methylpyridinium (HMP Cation) with -NHNH₂ group HMPT->Reaction Derivative Derivatized Steroid-HMP Hydrazone (Permanently Charged Cation) Water Water (H₂O) Reaction_Conditions 60°C, 15-60 min Acidic Methanol Reaction->Reaction_Conditions Arrow Reaction_Conditions->Arrow Arrow->Derivative Arrow->Water

Caption: HMPT derivatization reaction with a ketosteroid.

Experimental Protocol

This protocol provides a validated methodology for the simultaneous quantification of testosterone (T) and 5α-dihydrotestosterone (DHT) in human plasma. The principles can be adapted for other ketosteroids and biological matrices.

Materials and Reagents
  • Standards: Testosterone, 5α-Dihydrotestosterone, Testosterone-¹³C₃ (Internal Standard, IS), 5α-Dihydrotestosterone-¹³C₃ (IS) (Sigma-Aldrich or equivalent).

  • Derivatizing Agent: 2-Hydrazino-1-methylpyridinium tosylate (HMPT) (Synthonix Corporation, Sigma-Aldrich).[12]

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (FA, Optima LC-MS Grade), Methyl tert-butyl ether (MTBE).

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Strata-X polymeric reversed phase).

  • Matrix: Double charcoal-stripped human serum (for calibrators and QCs) (Golden West Biologicals or equivalent).[13]

Step-by-Step Methodology

PART A: Sample and Standard Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of testosterone, DHT, and their corresponding ¹³C₃-labeled internal standards in methanol. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions of the native standards (for calibration curve) and internal standards by serial dilution from the stock solutions using methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the native standard working solutions into double charcoal-stripped serum to create a calibration curve (e.g., 8 points ranging from 5 pg/mL to 2000 pg/mL). Prepare QCs at low, medium, and high concentrations in the same manner.[14]

  • Sample Pre-treatment & Extraction:

    • To 200 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 50 µL of the internal standard working solution. Vortex briefly.

    • Protein Precipitation: Add 800 µL of pre-chilled methanol to precipitate proteins.[9] Vortex for 30 seconds and centrifuge at 14,000 RCF for 10 minutes at 4°C.

    • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of MTBE, vortex for 1 minute, and centrifuge. Transfer the upper organic layer to a clean tube. This step removes polar interferences. Rationale: LLE provides a cleaner extract than protein precipitation alone, reducing matrix effects.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

PART B: HMPT Derivatization

  • Reagent Preparation: Prepare the HMPT derivatization solution at 0.5 mg/mL in methanol containing 1% (v/v) formic acid. Rationale: The acidic environment catalyzes the hydrazone formation.[11]

  • Reaction: Reconstitute the dried extract from Part A in 100 µL of the HMPT derivatization solution. Vortex for 10 seconds.

  • Incubation: Seal the tubes and incubate at 60°C for 15 minutes in a heating block or water bath to ensure complete reaction.[11]

  • Final Preparation: After incubation, quench the reaction by diluting with 50 µL of methanol.[11] Centrifuge briefly and transfer the supernatant to an LC autosampler vial for analysis.

PART C: LC-MS/MS Analysis

  • LC System: UHPLC system (e.g., Thermo Scientific UltiMate 3000).[3]

  • Column: Reversed-phase C18 column (e.g., Phenomenex Gemini, 150 x 4.6 mm, 5 µm).[14]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Scientific Q Exactive or Sciex Triple Quad).

  • Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Mode.

  • Selected Reaction Monitoring (SRM) Transitions: The derivatization adds a moiety with a specific mass, shifting the precursor mass. The product ion is often a stable, characteristic fragment of the derivatizing agent, providing high specificity.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Testosterone-HMP394.3108.135
DHT-HMP396.3108.135
Testosterone-¹³C₃-HMP (IS)397.3108.135
DHT-¹³C₃-HMP (IS)399.3108.135
Table based on published transitions for HMP derivatives.[5][15][11][16]

Workflow Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample 200 µL Plasma Sample + Internal Standards PP Protein Precipitation (Methanol) Sample->PP LLE Liquid-Liquid Extraction (MTBE) PP->LLE Dry Evaporate to Dryness LLE->Dry Recon Reconstitute in HMPT Reagent Dry->Recon Incubate Incubate (60°C, 15 min) Recon->Incubate LCMS Inject into UHPLC-MS/MS System Incubate->LCMS Data Data Acquisition (SRM) LCMS->Data Process Peak Integration Data->Process Cal Generate Calibration Curve (Area Ratio vs. Conc.) Process->Cal Report Calculate & Report Concentrations Cal->Report

Caption: Overall workflow for HMPT-based hormone analysis.

Method Validation and Performance

A self-validating system is crucial for trustworthy results. The method should be validated according to regulatory guidelines, assessing parameters like accuracy, precision, linearity, and sensitivity.[14][17][18]

Trustworthiness through Validation: Each analytical run must include calibration standards and at least three levels of QCs (low, medium, high). The calculated concentrations of the QCs must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value, 20% at the LLOQ) for the run to be considered valid. This ensures the reliability of the data for the unknown samples within that batch.[14][18]

ParameterAcceptance CriteriaTypical Performance with HMPT
Linearity (r²) > 0.99> 0.995
Range e.g., 5 - 2000 pg/mLDemonstrates wide dynamic range
Accuracy (% Recovery) 85-115% (80-120% at LLOQ)92 - 108%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day < 8%, Inter-day < 11%
LLOQ S/N > 10, with acceptable accuracy/precision~5 pg/mL for T and DHT
Matrix Effect Monitored, IS corrects for variabilityMinimal with LLE cleanup
Recovery Consistent and reproducible> 85%
This table presents expected performance data based on similar validated methods.[14][19][20][21]

Conclusion

The use of 2-Hydrazino-1-methylpyridinium tosylate (HMPT) for the chemical derivatization of ketosteroids provides a powerful solution to the inherent challenges of hormone analysis. By introducing a permanent positive charge, this method significantly enhances ionization efficiency for LC-MS/MS, enabling highly sensitive, specific, and reproducible quantification of hormones in complex biological fluids.[6][15][16] The protocol described herein is robust and can be readily adapted for a wide range of ketosteroids, making it an invaluable tool for researchers, clinical laboratories, and drug development professionals.

References

  • Yuan, Q., et al. (2016). Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids. Analytica Chimica Acta.
  • Benchchem. (n.d.). 2-Hydrazino-1-methylpyridinium Tosylate (HMP) – Derivatization Reagent. Benchchem.
  • Google Patents. (2020). CN111366671B - Chemical derivatization-ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneously detecting 18 steroid hormones in serum.
  • Gautam, P. (n.d.). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Longdom Publishing.
  • Thermo Fisher Scientific. (2017). Analysis of Ketosteroids by Girard P Derivatization.
  • Frey, A.J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship.org.
  • Faqehi, A., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate.
  • Velosa, D.C., et al. (n.d.). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Wiley Online Library.
  • Wang, C. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing.
  • Jan, M.R., et al. (2014). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. PMC - PubMed Central.
  • Faqehi, A., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Kushnir, M.M., et al. (2004). Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids. Clinical Chemistry.
  • Faqehi, A., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University.
  • Albero, B., et al. (2004). Quantitative, Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Detection of Synthetic Corticosteroids. ResearchGate.
  • Chaudhari, B.G., & Patel, N.M. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • Faqehi, A., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC.
  • Higashi, T., et al. (2004). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B.
  • Higashi, T., et al. (2004). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
  • Sigma-Aldrich. (n.d.). 2-Hydrazino-1-methylpyridinium tosylate.
  • Sigma-Aldrich. (n.d.). 2-Hydrazino-1-methylpyridinium tosylate | 1404375-16-1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydrazino-1-methylpyridinium Tosylate Derivatization

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for optimizing derivatization reactions using 2-Hydrazino-1-methylpyridinium tosylate (HMP-Tos).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for optimizing derivatization reactions using 2-Hydrazino-1-methylpyridinium tosylate (HMP-Tos). HMP is a highly effective reagent for labeling carbonyl-containing molecules (aldehydes and ketones), such as steroids and metabolites, to significantly enhance their ionization efficiency and sensitivity in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][3][4] This resource is designed to move beyond a simple protocol, offering troubleshooting solutions and a deeper understanding of the reaction's mechanics to empower you to resolve common experimental challenges.

Part 1: Core Principles & Reaction Mechanism

Understanding the "why" is critical to effective troubleshooting. The derivatization of a carbonyl compound with HMP is a classic nucleophilic addition-elimination reaction, resulting in the formation of a stable hydrazone.

The Mechanism: The reaction proceeds in two main steps under mild acidic conditions.[5]

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine group in HMP, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the target analyte (e.g., an aldehyde or ketone).[5][6] This forms an unstable tetrahedral intermediate called a carbinolamine.

  • Dehydration: Under acidic catalysis, the carbinolamine is protonated and subsequently eliminates a molecule of water to form a stable C=N double bond, yielding the final hydrazone derivative.[5][6]

The permanent positive charge on the pyridinium ring of HMP is key to its effectiveness, as it ensures the derivative is readily ionized in the mass spectrometer source, leading to substantial gains in sensitivity.[2][7]

Part 2: Standard Derivatization Protocol (Baseline)

This protocol serves as a robust starting point for your experiments. Optimization will likely be required based on your specific analyte and sample matrix.

Materials:

  • 2-Hydrazino-1-methylpyridinium tosylate (HMP-Tos)

  • Analyte Standard/Sample (dried extract)

  • Reaction Solvent: Acetic acid in methanol (e.g., 10% v/v)[8]

  • Reconstitution Solvent: 50:50 Methanol:Water[8]

  • Heating block or water bath

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Preparation: Ensure your sample or standard is free of interfering substances. If extracted from a biological matrix, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[8][9]

  • Reagent Preparation: Prepare the HMP derivatizing solution fresh to ensure maximum reactivity.[10] A typical concentration is 1 mg/mL.

  • Derivatization Reaction:

    • Re-suspend the dried sample/standard in the reaction solvent (e.g., 200 µL of 10% acetic acid in methanol).[8]

    • Add the HMP solution (e.g., 20 µL of 1 mg/mL HMP).[8]

    • Vortex briefly to mix.

    • Incubate the mixture at 60°C for 60 minutes.[3][4][8]

  • Final Preparation:

    • After incubation, evaporate the reaction mixture to dryness under nitrogen.[8]

    • Reconstitute the dried derivative in the reconstitution solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS analysis.[8]

  • Quality Control (QC): Always process a known standard (e.g., testosterone) alongside your unknown samples. This QC sample validates that the reaction proceeded efficiently and provides a benchmark for performance.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during HMP derivatization in a direct question-and-answer format.

Problem 1: Low or No Derivatization Yield

  • Question: My LC-MS signal for the derivatized analyte is extremely low or absent, but my underivatized standard shows a signal. What went wrong?

  • Possible Causes & Solutions:

    • Incorrect pH: The reaction is acid-catalyzed.[5] If the medium is too neutral or basic, the reaction rate will be significantly reduced. The rate-limiting step, the breakdown of the tetrahedral intermediate, is facilitated by acid.[11]

      • Solution: Ensure your reaction solvent contains an acid catalyst. Acetic acid is commonly used.[8] If working with buffered samples, ensure the final pH of the reaction mixture is in the acidic range (typically pH 4-6).

    • Degraded Reagent: HMP, like many hydrazine-based reagents, can degrade over time, especially if not stored properly.[10]

      • Solution: Always store HMP-Tos under recommended conditions (typically 0-8°C).[12] Prepare the derivatizing solution fresh for each experiment.[10] If in doubt, use a new batch of reagent and compare results.

    • Insufficient Reaction Time or Temperature: The reaction requires energy and time to proceed to completion. While some reactions are rapid, complex molecules or challenging matrices may require more stringent conditions.[8]

      • Solution: The standard condition is 60°C for 1 hour.[3][4] If yields are low, you can cautiously extend the incubation time (e.g., to 90 minutes) or slightly increase the temperature, but be mindful of potential analyte degradation.

    • Sample Matrix Interference: Components in your sample matrix (e.g., primary amines, other carbonyls) can compete for the derivatizing reagent, reducing the amount available for your target analyte.

      • Solution: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) before the derivatization step to remove interfering compounds.[13]

    • Incomplete Dissolution: If the dried sample extract does not fully dissolve in the reaction solvent, the derivatization will be inefficient.[14]

      • Solution: Ensure the dried residue is fully dissolved by vortexing or sonication after adding the reaction solvent. If solubility is a persistent issue, a different solvent system with similar properties may need to be explored.

Problem 2: Poor Reproducibility & High Signal Variability

  • Question: My replicate injections show significant variation in peak area. How can I improve the consistency of my results?

  • Possible Causes & Solutions:

    • Inconsistent Reaction Conditions: Derivatization is a chemical reaction highly sensitive to parameters like temperature, time, and reagent concentration.[10]

      • Solution: Use a calibrated heating block or water bath to ensure uniform temperature across all samples. Use a precise timer for the incubation step. Prepare a single master mix of the derivatization reagent to add to all samples, rather than adding it individually, to minimize pipetting errors.

    • Evaporation Issues: Inconsistent drying before or after derivatization can concentrate solutes differently between samples.

      • Solution: Ensure all samples are brought to complete and equivalent dryness. Avoid overly aggressive heating during evaporation, which can cause sample loss or degradation.

    • Derivative Instability: While HMP-hydrazones are generally stable, they can degrade under certain conditions. One study noted that HMP derivatives were stable for over 30 days at -20°C.[1]

      • Solution: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Perform a stability test to understand how your specific derivative behaves over time in the autosampler.

Problem 3: Presence of Multiple or Unexpected Chromatographic Peaks

  • Question: I see multiple peaks for my single analyte after derivatization. Is this normal?

  • Possible Causes & Solutions:

    • Formation of E/Z Isomers: The C=N double bond of the hydrazone can exist as geometric isomers (E and Z isomers). This is a common phenomenon with hydrazine-based derivatization and can result in two or more chromatographic peaks for a single analyte.[7]

      • Solution: This is often an inherent property of the derivative. The primary solution is to achieve chromatographic separation of the isomers and sum their peak areas for quantification. Modifying chromatographic conditions (e.g., gradient, temperature, column chemistry) can help improve the separation or potentially merge the peaks.

    • Multiple Derivatization Sites: If your target molecule has more than one carbonyl group, HMP can react at multiple sites, leading to mono-, bis-, or even tris-derivatives, each with its own chromatographic peak.[4]

      • Solution: This is expected behavior. You must identify the different derivatized species using mass spectrometry and decide which one to use for quantification. Often, the most abundant and reproducible species is chosen. Note that HMP has been reported as unsuitable for some di-oxosteroids due to this complexity.[3][4]

Part 4: Optimization Workflow & Data Summary

Effective optimization is a systematic process. The following workflow and parameter table provide a structured approach.

Experimental Optimization Workflow

G cluster_prep Preparation cluster_opt Optimization Cycle (Vary One Parameter at a Time) cluster_val Validation Start Start with Standard Protocol QC Define QC Metric (e.g., Peak Area of Standard) Start->QC pH Optimize pH (e.g., 2, 4, 6% Acetic Acid) QC->pH Iterate Temp Optimize Temperature (e.g., 50°C, 60°C, 70°C) pH->Temp Select Best Time Optimize Time (e.g., 30, 60, 90 min) Temp->Time Select Best Conc Optimize Reagent Conc. (e.g., 0.5x, 1x, 2x) Time->Conc Select Best Validate Validate with Biological Matrix Conc->Validate Confirm Optimal Conditions Final Final Optimized Protocol Validate->Final

Caption: A systematic workflow for optimizing HMP derivatization conditions.

Table 1: Key Reaction Parameter Optimization Ranges
ParameterStarting ConditionTypical Range for OptimizationRationale & Key Considerations
Reaction Temperature 60 °C[3][4]40 - 70 °CHigher temperatures increase reaction rate but may risk analyte degradation.
Reaction Time 60 min[3][4]30 - 120 minEnsure reaction goes to completion. Sterically hindered carbonyls may require longer times.[15]
Acid Catalyst Conc. 10% Acetic Acid[8]2 - 15% Acetic Acid (or equivalent)Critical for catalyzing the dehydration step.[5] Too much acid can potentially degrade the analyte.
HMP:Analyte Ratio ~10-fold molar excess5-fold to 50-fold molar excessA sufficient excess of the derivatizing agent is needed to drive the reaction to completion.

Part 5: Frequently Asked Questions (FAQs)

  • Q1: How should I store the 2-Hydrazino-1-methylpyridinium tosylate reagent?

    • A: The solid reagent should be stored in a cool, dry place, typically at 0-8°C, as recommended by suppliers.[12] Derivatization solutions should be prepared fresh before each use to ensure maximum reactivity.[10]

  • Q2: Is a sample cleanup step required after the derivatization is complete?

    • A: It is highly recommended. A post-derivatization cleanup, often involving solid-phase extraction (SPE), can remove excess reagent and non-volatile salts from the reaction mixture. This is crucial for preventing ion suppression in the MS source and protecting the LC column and mass spectrometer from contamination.[10][16]

  • Q3: Can HMP react with other functional groups besides aldehydes and ketones?

    • A: HMP is highly selective for carbonyl groups. While some hydrazines can react with other groups like carboxylic acids under specific activation conditions (e.g., using TPP/DPDS), HMP's primary and intended reactivity in these protocols is with aldehydes and ketones.[6]

  • Q4: How do I confirm that the derivatization was successful?

    • A: The most direct way is through mass spectrometry. The derivatized analyte will have a specific mass shift corresponding to the addition of the HMP moiety and the loss of water. You should infuse a derivatized standard to confirm its m/z value and fragmentation pattern, then look for that specific transition in your samples.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions Problem Low Derivatization Yield Cause1 Reagent Degradation Problem->Cause1 Cause2 Suboptimal pH Problem->Cause2 Cause3 Insufficient Time/Temp Problem->Cause3 Cause4 Matrix Interference Problem->Cause4 Sol1 Use Fresh Reagent Store Properly Cause1->Sol1 Sol2 Ensure Acidic Conditions (e.g., Acetic Acid) Cause2->Sol2 Sol3 Increase Incubation Time or Temperature Cause3->Sol3 Sol4 Improve Sample Cleanup (e.g., SPE) Cause4->Sol4

Sources

Optimization

Technical Support Center: Troubleshooting Low Derivatization Yield with 2-Hydrazino-1-methylpyridinium tosylate (HMTPT)

Welcome to the technical support guide for 2-Hydrazino-1-methylpyridinium tosylate (HMTPT). This resource is designed for researchers, scientists, and drug development professionals who use HMTPT for the derivatization o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydrazino-1-methylpyridinium tosylate (HMTPT). This resource is designed for researchers, scientists, and drug development professionals who use HMTPT for the derivatization of carbonyl-containing compounds, such as ketosteroids, to enhance their detection in mass spectrometry-based assays. As Senior Application Scientists, we have compiled this guide based on field-proven insights and fundamental chemical principles to help you troubleshoot and optimize your experimental outcomes.

Introduction: The "Why" of HMTPT Derivatization

2-Hydrazino-1-methylpyridinium tosylate (HMTPT) is a specialized reagent designed to solve a common problem in bioanalysis: the poor ionization efficiency of certain analytes, particularly those with ketone or aldehyde functional groups.[1][2] The core of the reagent is the 2-hydrazino-1-methylpyridine (HMP) cation, which reacts with a carbonyl group to form a stable hydrazone.[3][4] This reaction introduces a permanently charged quaternary ammonium moiety onto the analyte.[1][3] The benefit is a dramatic increase in analytical sensitivity during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, often by several orders of magnitude.[5][6][7]

However, achieving a complete and reproducible derivatization reaction is critical for accurate quantification. Low or inconsistent yield is a frequent challenge that can compromise data quality. This guide provides a logical, question-driven approach to identifying and resolving the root causes of poor derivatization performance.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My derivatization yield is consistently low or zero. Where should I start troubleshooting?

When facing low or no product formation, it's essential to systematically evaluate the three pillars of the experiment: the reagent, the reaction conditions, and the analyte/sample matrix. A failure in any one of these areas can lead to a complete loss of yield.

The logical flow for troubleshooting this issue is outlined in the diagram below. We recommend starting with the most straightforward and common issues first, such as reagent integrity and core reaction parameters.

cluster_0 Initial Troubleshooting Flow Start Low / No Yield Observed CheckReagent 1. Verify Reagent Integrity (Age, Storage, Purity) Start->CheckReagent DecisionReagent Reagent OK? CheckReagent->DecisionReagent CheckConditions 2. Review Reaction Conditions (pH, Temp, Time, Molar Ratio) DecisionReagent->CheckConditions Yes NewReagent Source Fresh Reagent DecisionReagent->NewReagent No DecisionConditions Conditions Optimal? CheckConditions->DecisionConditions CheckSample 3. Investigate Sample/Analyte (Stability, Purity, Matrix Effects) DecisionConditions->CheckSample Yes Optimize Systematically Optimize (See Q3 Table) DecisionConditions->Optimize No DecisionSample Sample OK? CheckSample->DecisionSample PurifySample Improve Sample Cleanup (e.g., SPE) DecisionSample->PurifySample No Success Yield Restored DecisionSample->Success Yes Optimize->Success NewReagent->Start PurifySample->Start

Caption: A logical troubleshooting workflow for low derivatization yield.

Question 2: How can I be sure my HMTPT reagent is active and not degraded?

Reagent integrity is paramount and is often the simplest explanation for a failed reaction. Hydrazine-based compounds can be susceptible to oxidation and degradation over time, especially with improper storage.

A2: Key considerations for HMTPT integrity:

  • Storage Conditions: HMTPT should be stored at low temperatures, typically -20°C, under an inert atmosphere like nitrogen or argon.[8] Repeated exposure to ambient air and moisture can degrade the highly nucleophilic hydrazine group.

  • Visual Inspection: While not definitive, check the solid reagent for any change in color or consistency from its original appearance.

  • Reagent Age: If the reagent is old or has been stored improperly, its performance may be compromised.

  • Self-Validation Test: The most reliable way to confirm reagent activity is to perform a control reaction. Use a fresh, high-purity standard of a simple carbonyl-containing compound (e.g., a testosterone standard or even acetone) under ideal reaction conditions. If this control reaction yields the expected derivatized product, your HMTPT reagent is likely active, and the issue lies elsewhere in your experimental setup. If it fails, the reagent is the most probable cause.[9]

Question 3: What are the critical parameters for optimizing the HMTPT derivatization reaction, and why do they matter?

The formation of a hydrazone is a multi-step chemical reaction, and its efficiency is highly dependent on several interconnected parameters.[4] Simply following a published protocol without optimization for your specific analyte and matrix can lead to suboptimal results.[10][11][12]

A3: The core parameters to optimize are:

  • pH (via Acid Catalyst): The reaction requires a mildly acidic environment. The acid (e.g., acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine. However, if the solution is too acidic, the hydrazine nitrogen will be protonated, destroying its nucleophilicity and stopping the reaction. A final concentration of 1-5% acetic acid is a common starting point.[13]

  • Temperature: The reaction rate is temperature-dependent. A common starting point is 60°C.[6][7] Lower temperatures will slow the reaction, requiring longer incubation times. Higher temperatures can accelerate it but may risk degrading the analyte or the resulting hydrazone derivative.

  • Reaction Time: This is inversely related to temperature. A typical duration is 60 minutes at 60°C.[6][7] If you lower the temperature, you must increase the time to achieve the same yield. It is crucial to ensure the reaction has proceeded to completion for accurate quantification.

  • Molar Ratio: To drive the reaction equilibrium towards the product side, the derivatizing reagent (HMTPT) should be in significant molar excess relative to the analyte. A 10-fold or greater molar excess is a good starting point.

The interplay of these factors is summarized in the table below.

ParameterTypical Starting PointRationale for AdjustmentPotential Pitfall
Acid Catalyst 1-5% Acetic Acid (v/v)Increase acid if reaction is slow (enhances carbonyl reactivity). Decrease acid if yield is low (may be deactivating the hydrazine).Too much acid will protonate the HMTPT, halting the reaction.
Temperature 60 °CIncrease temp to accelerate a slow reaction. Decrease temp if analyte or product degradation is suspected.High temperatures can cause analyte instability or side reactions.
Time 60 minutesIncrease time for sterically hindered carbonyls or at lower temperatures. Decrease time if optimizing for high throughput.Incomplete reaction leads to underestimation of the analyte.
Reagent Molar Excess >10x over analyteIncrease ratio to ensure the reaction goes to completion, especially with complex matrices that may have competing side reactions.Gross excess can sometimes complicate sample cleanup or cause ion suppression in the MS source.
Question 4: I see a product, but there are multiple peaks in my chromatogram. Is this related to low yield?

Observing multiple product peaks is a known characteristic of HMP derivatization and does not necessarily indicate a low overall yield. Instead, it reflects the formation of chemical isomers.

A4: The source of multiple peaks is typically:

  • Syn/Anti Isomers: The hydrazone product contains a carbon-nitrogen double bond (C=N). Rotation around this bond is restricted, leading to the formation of two geometric isomers, often referred to as syn and anti isomers. These isomers have slightly different physical properties and can often be separated chromatographically.[3]

  • Multiple Carbonyl Groups: If your analyte contains more than one ketone or aldehyde group, HMTPT can react at each site. This will result in a mixture of mono-derivatized, di-derivatized, etc., products, each of which can also exist as syn/anti isomers. While HMTPT has been reported as less suitable for di-oxosteroids, partial derivatization can still occur.[6][7]

Troubleshooting Strategy: To confirm if the total yield is sufficient, integrate all isomer peaks corresponding to the derivatized analyte. If the combined peak area is still low, then you are facing a yield problem. If the area is high, the challenge becomes one of chromatographic optimization to either resolve or co-elute the isomers for consistent quantification.

Question 5: The derivatization works perfectly with my pure standards in solvent, but the yield is very low with my extracted biological samples (e.g., plasma, tissue homogenate). What's happening?

This is a classic case of "matrix effects," where other molecules co-extracted from the biological sample interfere with the derivatization reaction.[9]

A5: Potential causes and solutions for matrix effects:

  • Competing Carbonyls: The sample matrix may contain endogenous molecules with carbonyl groups that competitively consume the HMTPT reagent, reducing the amount available to react with your target analyte.

  • Reaction Quenching: Other components in the matrix could quench the reaction by altering the pH or reacting with the catalyst.

  • Solution: Improve Sample Cleanup: The key is to remove these interfering substances before derivatization. Standard protein precipitation may not be sufficient.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for isolating the analyte of interest from a complex matrix. Using an appropriate SPE cartridge and elution protocol can significantly improve the cleanliness of the sample, leading to much higher and more consistent derivatization yields.[14]

    • Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can also provide a cleaner sample extract for derivatization.

Protocols & Workflows

General Protocol for HMTPT Derivatization of Ketosteroids

This protocol provides a robust starting point. Optimization, particularly of temperature, time, and catalyst concentration, will likely be required for your specific application.[6][7][13]

Materials:

  • HMTPT Reagent

  • Analyte Standard or Sample Extract (dried down)

  • Methanol (HPLC or MS Grade)

  • Acetonitrile (HPLC or MS Grade)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Prepare Derivatization Reagent: Dissolve HMTPT in a Methanol:Water (80:20, v/v) mixture to a final concentration of 1 mg/mL. Vortex to ensure it is fully dissolved.

  • Reconstitute Analyte: Reconstitute the dried analyte standard or sample extract in 50 µL of Methanol.

  • Reaction Setup: To the analyte vial, add 50 µL of the HMTPT reagent solution.

  • Catalysis: Add 5 µL of Glacial Acetic Acid to the mixture to catalyze the reaction.

  • Incubation: Cap the vial tightly and incubate the mixture at 60°C for 60 minutes.

  • Cooling and Dilution: After incubation, allow the reaction mixture to cool to room temperature. Dilute the sample as needed with your initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

  • Analysis: Inject the diluted sample into the LC-MS/MS system.

cluster_1 HMTPT Derivatization Workflow A Prepare 1 mg/mL HMTPT Reagent C Combine Analyte, Reagent, & Catalyst A->C B Reconstitute Dried Analyte in Methanol B->C D Incubate (60°C, 60 min) C->D E Cool, Dilute with Mobile Phase D->E F Inject for LC-MS/MS Analysis E->F

Caption: A standard experimental workflow for HMTPT derivatization.

References
  • Keevil, B. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Available from: [Link]

  • Trojaborg, L., et al. (2020). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 10(11), 453. Available from: [Link]

  • CD BioSustainable-Green Chemistry. 2-Hydrazino-1-methylpyridinium tosylate. [Link]

  • ResearchGate. Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Cobice, D. F., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 24(9), 1447-1455. Available from: [Link]

  • Peris-Vicente, J., et al. (2014). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 37(13), 1886-1898. Available from: [Link]

  • Shariatgorji, M., et al. (2012). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Analytical Chemistry, 84(10), 4603-4609. Available from: [Link]

  • Crawford Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • ResearchGate. Derivatization reaction optimization. [Link]

  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. [Link]

  • Google Patents.
  • ResearchGate. 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF. [Link]

  • ResearchGate. Optimizing derivatization conditions. A The effect of the volume of.... [Link]

  • Organic Chemistry Portal. Me2Zn-Mediated Addition of Acetylenes to Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Analysis of 2-Hydrazino-1-methylpyridinium Tosylate Derivatives in Biological Samples

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Hydrazino-1-methylpyridinium (HMP) tosylate derivatives. This guide provides in-depth technical assis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Hydrazino-1-methylpyridinium (HMP) tosylate derivatives. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the stability and accurate quantification of these compounds in biological matrices. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common experimental challenges.

Introduction: The Challenge of Hydrazone Stability

2-Hydrazino-1-methylpyridinium tosylate is a valuable reagent used to derivatize carbonyl-containing molecules, significantly enhancing their ionization efficiency for sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. While this derivatization is crucial for detecting low-abundance analytes in complex biological samples, the resulting hydrazone linkage can be susceptible to degradation. Understanding the factors that influence the stability of these derivatives is paramount for generating reliable and reproducible data.

The primary degradation pathway for hydrazones is hydrolysis of the carbon-nitrogen double bond (C=N)[3]. This process is often catalyzed by acidic conditions and can be influenced by components within the biological matrix, such as enzymes and other small molecules[4][5]. This guide will walk you through the intricacies of maintaining the integrity of your HMP-derivatized samples from collection to analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Analyte Signal During LC-MS/MS Analysis

  • Potential Cause A: Degradation of the HMP Derivative post-derivatization. The hydrazone bond is susceptible to hydrolysis, especially in acidic conditions or due to enzymatic activity[4][6].

    • Solution:

      • pH Control: Ensure that the final sample solution is maintained at a neutral or slightly basic pH (pH 7.0-8.0) immediately after derivatization and during storage. Avoid acidic additives in your sample solvent.

      • Temperature Control: Store derivatized samples at or below -20°C to minimize chemical and enzymatic degradation. One study has shown HMP derivatives of androgens to be stable for over 30 days at -20°C[1][7].

      • Enzyme Inhibition: If enzymatic degradation is suspected, consider adding a broad-spectrum enzyme inhibitor cocktail to the biological sample immediately upon collection.

  • Potential Cause B: Incomplete Derivatization Reaction. The reaction between HMP and the target analyte may not have gone to completion.

    • Solution:

      • Optimize Reaction Conditions: The derivatization reaction is typically performed at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 15-60 minutes)[1][8]. Ensure these parameters are optimized for your specific analyte and matrix.

      • Reagent Purity and Concentration: Use fresh, high-purity HMP tosylate reagent. Prepare the reagent solution immediately before use. Optimize the molar ratio of the derivatizing agent to the expected analyte concentration.

Issue 2: Poor Reproducibility Between Replicates

  • Potential Cause A: Inconsistent Sample Handling and Storage. Variations in the time between sample collection, processing, derivatization, and analysis can lead to differing degrees of degradation.

    • Solution:

      • Standardize Workflow: Establish and strictly adhere to a standardized protocol for all samples. This includes consistent timing for each step, from sample thawing to injection.

      • Autosampler Stability: Assess the stability of the derivatized analyte in the autosampler. If degradation is observed, consider using a cooled autosampler (e.g., 4°C) and minimizing the time samples spend in the queue.

  • Potential Cause B: Matrix Effects. Components of the biological matrix (e.g., plasma, urine) can interfere with the derivatization reaction or the ionization of the derivative in the mass spectrometer[9].

    • Solution:

      • Effective Sample Preparation: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before derivatization[1].

      • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) that is structurally similar to your analyte. The SIL-IS should be added at the earliest stage of sample preparation to account for variability in extraction, derivatization, and ionization[9].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for 2-Hydrazino-1-methylpyridinium tosylate derivatives in biological samples?

A1: The primary degradation pathway is the hydrolysis of the hydrazone bond (C=N). This reaction is catalyzed by acid and involves the cleavage of the bond, leading to the regeneration of the original carbonyl compound and the hydrazine[3]. In biological matrices, this process can be accelerated by the presence of enzymes and other endogenous components[4][10].

Q2: How does pH affect the stability of HMP derivatives?

A2: HMP derivatives, like other hydrazones, are more stable at neutral to slightly alkaline pH. Acidic conditions promote protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water, thus accelerating hydrolysis[3]. It is crucial to control the pH of your samples, especially after any steps involving acidic reagents.

Q3: What are the optimal storage conditions for biological samples and their HMP derivatives?

A3: For long-term stability, it is recommended to store both underivatized biological samples and the final HMP derivatives at ultra-low temperatures (-70°C or lower). For short-term storage, -20°C is often sufficient, with studies showing stability for at least 30 days at this temperature for some HMP derivatives[1][7]. Avoid repeated freeze-thaw cycles.

Q4: Can enzymatic activity in biological samples affect the stability of HMP derivatives?

A4: Yes, enzymes present in biological matrices, such as plasma or tissue homogenates, can potentially metabolize hydrazine derivatives[6]. While specific data on HMP derivatives is limited, the general class of hydrazines can be substrates for enzymes like cytochrome P450 and N-acetyl transferase[6]. If enzymatic degradation is suspected, immediate freezing of the sample after collection and the use of enzyme inhibitors are recommended.

Q5: Are there any known interferences from the biological matrix that I should be aware of?

A5: Endogenous aldehydes and ketones present in biological samples can potentially react with the HMP reagent, leading to the formation of unwanted derivatives. This can consume the derivatizing agent and potentially cause ion suppression in the mass spectrometer. Efficient sample clean-up prior to derivatization is key to minimizing these interferences[11].

Experimental Protocols and Data Presentation

Table 1: Recommended Storage and Handling Conditions
Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)Key Considerations
Raw Biological Sample (e.g., Plasma, Urine) 2-8°C≤ -70°CMinimize time at room temperature. Use protease/phosphatase inhibitors if necessary.
Post-Extraction (Pre-Derivatization) 2-8°C (in a sealed container)≤ -20°CEnsure complete solvent evaporation before storage.
HMP-Derivatized Sample 4°C (in autosampler)≤ -20°CProtect from light. Ensure final pH is neutral to slightly alkaline.
Protocol: General Workflow for Sample Preparation and Derivatization

This protocol provides a general framework. Optimization for your specific analyte and matrix is essential.

  • Sample Collection and Pre-treatment:

    • Collect biological samples using appropriate anticoagulants (e.g., EDTA for plasma).

    • Centrifuge to separate plasma or serum.

    • Immediately freeze samples at -80°C until analysis.

  • Sample Extraction (Example using SPE):

    • Thaw samples on ice.

    • Add a stable isotope-labeled internal standard.

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte of interest.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization with HMP Tosylate:

    • Reconstitute the dried extract in a solution of HMP tosylate in a suitable solvent (e.g., methanol with 1% formic acid)[1].

    • Vortex briefly to ensure complete dissolution.

    • Incubate the mixture at 60°C for 15-60 minutes[1][8].

    • After incubation, quench the reaction by diluting with a suitable solvent (e.g., methanol)[1].

  • LC-MS/MS Analysis:

    • Transfer the derivatized sample to an autosampler vial.

    • Inject an appropriate volume onto the LC-MS/MS system.

Visualizing the Workflow and Stability Concepts

Experimental Workflow Diagram

G cluster_pre_analysis Pre-Analytical Phase cluster_derivatization Derivatization Phase cluster_analysis Analytical Phase SampleCollection 1. Sample Collection (e.g., Plasma) AddIS 2. Add Internal Standard SampleCollection->AddIS Extraction 3. Sample Extraction (e.g., SPE) AddIS->Extraction Evaporation 4. Evaporation Extraction->Evaporation Derivatization 5. Reconstitution & Derivatization with HMP Tosylate Evaporation->Derivatization Quench 6. Quench Reaction Derivatization->Quench LCMS 7. LC-MS/MS Analysis Quench->LCMS

Caption: Standard experimental workflow for the analysis of HMP derivatives.

Factors Affecting HMP Derivative Stability

G Stability HMP Derivative Stability pH pH pH->Stability Acidic pH decreases stability Temperature Temperature Temperature->Stability High temp. decreases stability Enzymes Enzymatic Activity Enzymes->Stability Can cause degradation Matrix Matrix Components Matrix->Stability Can cause interference & degradation Light Light Exposure Light->Stability Potential for photodegradation

Caption: Key factors influencing the stability of HMP derivatives.

References

  • Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 537-544. Available at: [Link]

  • Yoshida, T., et al. (2012). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 78(10), 3647-3654. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of the stability of aromatic hydrazones in plasma and related biological material | Request PDF. Available at: [Link]

  • Kalyanaraman, B., & Sinha, B. K. (1985). Free radical-mediated activation of hydrazine derivatives. Environmental health perspectives, 64, 179-184. Available at: [Link]

  • Quanson, J. L., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of chromatography. A, 1640, 461933. Available at: [Link]

  • Harris, T. D., et al. (1999). Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals. Bioconjugate chemistry, 10(6), 1048-1058. Available at: [Link]

  • ResearchGate. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. Available at: [Link]

  • Higashi, T., & Shimada, K. (2004). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(2), 214-222. Available at: [Link]

  • Exaly. (n.d.). 2-Hydrazino-1-methylpyridine: a highly sensitive derivatization re liquid chromatography–electrospray ionization. Available at: [Link]

  • Luesken, F. A., et al. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Applied and Environmental Microbiology, 88(8), e02410-21. Available at: [Link]

  • Semantic Scholar. (1997). The chemical and biochemical degradation of hydrazine. Available at: [Link]

  • ACS Publications. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available at: [Link]

  • SciSpace. (1997). usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. Available at: [Link]

  • CD BioSustainable-Green Chemistry. (n.d.). 2-Hydrazino-1-methylpyridinium tosylate. Available at: [Link]

  • PubMed Central. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Available at: [Link]

  • MDPI. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Available at: [Link]

  • MDPI. (2023). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available at: [Link]

  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available at: [Link]

  • PubMed. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]

Sources

Optimization

Technical Support Center: Matrix Effects in LC-MS/MS using 2-Hydrazino-1-methylpyridinium tosylate (HMPT-Tos)

Welcome to the technical support center for scientists and researchers utilizing 2-Hydrazino-1-methylpyridinium tosylate (HMPT-Tos) in their LC-MS/MS workflows. This guide is designed to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers utilizing 2-Hydrazino-1-methylpyridinium tosylate (HMPT-Tos) in their LC-MS/MS workflows. This guide is designed to provide in-depth, practical solutions to the common challenges posed by matrix effects, a phenomenon that can significantly impact the accuracy, precision, and sensitivity of your analyses.[1][2][3] As your virtual Senior Application Scientist, I will explain the underlying principles and provide actionable troubleshooting strategies to ensure the integrity of your results.

Understanding the Role of HMPT-Tos and the Challenge of Matrix Effects

2-Hydrazino-1-methylpyridinium tosylate is a derivatizing agent used to enhance the ionization efficiency and analytical sensitivity of compounds, particularly those with ketone or aldehyde functional groups, in LC-MS/MS analysis.[4][5][6] It achieves this by introducing a permanently charged quaternary ammonium moiety, which improves the electrospray ionization (ESI) response.[4][5]

However, when analyzing complex biological matrices such as plasma, urine, or tissue homogenates, co-eluting endogenous components can interfere with the ionization of the HMPT-derivatized analyte in the mass spectrometer's ion source. This is known as the matrix effect . It can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantitative results.[2][7][8]

The primary culprits behind matrix effects in biological samples are often phospholipids, which are major components of cell membranes.[9][10][11][12] These molecules can co-extract with the analyte of interest and interfere with the ionization process.[7][12]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues you might encounter during your analysis, their probable causes related to matrix effects, and step-by-step solutions.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Symptoms:

  • High coefficient of variation (%CV) for replicate injections of QC samples.

  • Inconsistent peak areas for the analyte across different sample batches.

  • QC sample concentrations falling outside the acceptance criteria (typically ±15% of the nominal value).[13]

Potential Cause: Differential matrix effects between individual samples or lots of biological matrix.

Solutions:

  • Systematic Evaluation of Matrix Effects:

    • Qualitative Assessment with Post-Column Infusion: This technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[1][2][14]

    • Quantitative Assessment with Post-Extraction Spike: This method quantifies the extent of the matrix effect by comparing the analyte's response in a clean solution versus a post-extracted blank matrix.[1][2][8]

  • Optimize Sample Preparation:

    • The goal is to remove as many interfering matrix components as possible before injection. Consider more rigorous cleanup techniques:

      • Solid-Phase Extraction (SPE): More selective than simple protein precipitation.

      • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analyte.[15]

      • Phospholipid Removal Plates/Cartridges: Specifically designed to deplete phospholipids from the sample extract.[7][10][12]

  • Chromatographic Separation:

    • Adjust your LC method to chromatographically separate your HMPT-derivatized analyte from the regions of significant ion suppression identified by post-column infusion.[3][16] This might involve:

      • Modifying the gradient profile.

      • Changing the mobile phase composition or pH.

      • Trying a different stationary phase.

  • Internal Standard Selection:

    • The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects.[1] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing a reliable means of correction.

Issue 2: Low Signal Intensity or Inability to Reach Required Lower Limit of Quantitation (LLOQ)

Symptoms:

  • Analyte peak is present but with a low signal-to-noise ratio (S/N).

  • Difficulty in achieving the desired sensitivity for your assay.

  • The LLOQ does not meet the requirements for pharmacokinetic or toxicokinetic studies.[17]

Potential Cause: Significant ion suppression is reducing the analyte signal.

Solutions:

  • Confirm Ion Suppression:

    • Perform a post-column infusion experiment to visually confirm that your analyte is eluting in a zone of ion suppression.[18]

  • Enhance Sample Cleanup:

    • As detailed in Issue 1, improving your sample preparation is crucial. Techniques like HybridSPE, which combines protein precipitation with phospholipid removal, can be highly effective.[10]

  • Optimize Derivatization Reaction:

    • Ensure the HMPT-Tos derivatization reaction is proceeding to completion. Investigate reaction parameters such as temperature, time, and reagent concentration to maximize the yield of the derivatized analyte.[5][19]

  • Adjust Mass Spectrometer Source Parameters:

    • Systematically optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates) to potentially minimize the impact of co-eluting interferences.[20]

Issue 3: Inconsistent Results Between Different Batches of Biological Matrix

Symptoms:

  • A validated method fails when applied to a new lot of plasma or other biological matrix.

  • Calibration curves prepared in different matrix lots show varying slopes.

Potential Cause: Lot-to-lot variability in the composition of the biological matrix, leading to different degrees of matrix effects.

Solutions:

  • Evaluate Multiple Matrix Lots During Method Validation:

    • Regulatory guidelines recommend evaluating matrix effects in at least six different lots of the biological matrix.[21] This helps to ensure the robustness of the method.

  • Employ a Robust Internal Standard Strategy:

    • A co-eluting SIL-IS is the most effective way to mitigate lot-to-lot variability in matrix effects.

  • Re-evaluate Sample Preparation:

    • If significant lot-to-lot differences are observed, your sample preparation method may not be sufficiently removing the variable interfering components. A more rigorous cleanup procedure may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ion suppression caused by phospholipids?

A1: Phospholipids can cause ion suppression through several mechanisms in the ESI source. They can alter the droplet surface tension and evaporation characteristics, compete with the analyte for charge, and form adducts that are not detected at the analyte's m/z.[22] Their presence can significantly reduce the efficiency of gas-phase ion formation for the analyte of interest.

Q2: How do I perform a post-column infusion experiment?

A2: In a post-column infusion setup, a solution of your HMPT-derivatized analyte is continuously infused into the mobile phase stream between the analytical column and the mass spectrometer's ion source using a syringe pump and a 'T' connector.[2][14][23] This creates a stable, elevated baseline signal for your analyte. You then inject a blank, extracted matrix sample. Any dip in this stable baseline indicates a region of ion suppression, while a rise indicates enhancement.[1][2][14]

Q3: What is a Matrix Factor (MF) and how is it calculated?

A3: The Matrix Factor is a quantitative measure of the matrix effect.[2] It is calculated by comparing the peak area of an analyte spiked into a post-extracted blank matrix sample (B) to the peak area of the analyte in a neat solution (A) at the same concentration.

  • Matrix Factor (MF) = B / A

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q4: Can changing the HPLC column help reduce matrix effects?

A4: Yes. Switching to a column with a different stationary phase chemistry can alter the retention of both the analyte and interfering matrix components. The goal is to achieve chromatographic separation between them. For instance, if you are using a C18 column, you might explore a phenyl-hexyl or a biphenyl phase to achieve a different selectivity. In some cases, interactions with the metal components of the column can cause ion suppression, and using metal-free columns may be beneficial.[24]

Q5: Are there any regulatory guidelines regarding the assessment of matrix effects?

A5: Yes, major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation that include requirements for the assessment of matrix effects.[13][17][21][25][26] These guidelines emphasize the importance of evaluating selectivity, specificity, and matrix effects to ensure the reliability of bioanalytical data.[21][26]

Experimental Protocols & Visualizations

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a step-by-step guide to calculating the Matrix Factor.

Objective: To quantify the degree of ion suppression or enhancement for an HMPT-derivatized analyte.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Validated sample preparation method (e.g., SPE, LLE)

  • HMPT-derivatized analyte stock solution

  • Mobile phase or reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Prepare Neat Solution (A): Prepare a solution of the HMPT-derivatized analyte in the reconstitution solvent at a specific concentration (e.g., low and high QC concentrations).

  • Prepare Post-Extraction Spiked Sample (B): a. Take a blank matrix sample and process it using your validated sample preparation method. b. After the final evaporation step, reconstitute the extract with the Neat Solution (A) from step 1.

  • Prepare Blank Matrix Sample (C): a. Process a blank matrix sample using your validated sample preparation method. b. Reconstitute the extract with the clean reconstitution solvent.

  • LC-MS/MS Analysis: a. Inject the Neat Solution (A), the Post-Extraction Spiked Sample (B), and the Blank Matrix Sample (C) into the LC-MS/MS system. b. Acquire the data and integrate the peak area for the analyte in each injection.

  • Calculations:

    • Matrix Factor (MF) = Peak Area (B) / Peak Area (A)

    • Recovery (%) = (Peak Area (B) / Peak Area of a pre-extraction spiked sample) x 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (Peak Area Analyte (B) / Peak Area IS (B)) / (Peak Area Analyte (A) / Peak Area IS (A))

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No significant matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

Ideally, the IS-Normalized MF should be close to 1.0, indicating that the internal standard is effectively compensating for the matrix effect.[2]

Logical Workflow for Troubleshooting Matrix Effects

The following diagram illustrates a systematic approach to identifying and mitigating matrix effects.

MatrixEffect_Troubleshooting cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Finalization A Start: Inconsistent Results or Low Sensitivity B Perform Post-Column Infusion A->B C Is Analyte in Suppression Zone? B->C Analyze Chromatogram D Perform Post-Extraction Spike (Calculate Matrix Factor) C->D Yes F Optimize Chromatographic Separation C->F No, but still suspect matrix effects E Is Matrix Factor Acceptable? (e.g., 0.8-1.2) D->E Analyze Data G Improve Sample Preparation (e.g., SPE, LLE, PL Removal) E->G No J Method Validated: Proceed with Analysis E->J Yes I Re-evaluate Matrix Effect F->I G->I H Implement Stable Isotope-Labeled Internal Standard H->I I->E

Caption: A logical workflow for troubleshooting matrix effects.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Assessment of matrix effect in quantit
  • 2-Hydrazino-1-methylpyridinium Tosylate (HMP)
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Use of post-column infusion for assessment of matrix effects.
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis.
  • Reducing M
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Designing LCMS Studies with the FDA in Mind
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Bioanalytical Method Valid
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Uncommon Fix for LC–MS Ion Suppression.
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • 10 Tips for Electrospray Ionis
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investig
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.
  • 2-hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry.
  • Mitigating matrix effects in the analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chrom
  • 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ioniz
  • Solutions for Clinical Research - Application Notebook. Shimadzu Scientific Instruments.

Sources

Troubleshooting

Technical Support Center: 2-Hydrazino-1-methylpyridinium Tosylate (HMP) Derivatization

Welcome to the technical support center for 2-Hydrazino-1-methylpyridinium tosylate (HMP) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydrazino-1-methylpyridinium tosylate (HMP) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using HMP for the derivatization of carbonyl-containing compounds, particularly for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS). Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the success of your experiments.

Introduction to HMP Derivatization

2-Hydrazino-1-methylpyridinium tosylate (HMP) is a powerful derivatizing agent used to enhance the ionization efficiency and analytical sensitivity of compounds containing ketone or aldehyde functional groups. The reaction involves the formation of a hydrazone, which introduces a permanently charged pyridinium group, significantly improving detection in positive ion mode mass spectrometry. While this reaction is generally efficient, the formation of side products can complicate analysis and compromise results. This guide will help you identify, troubleshoot, and mitigate these potential issues.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Observation of Multiple Peaks for a Single Analyte

One of the most common challenges encountered during HMP derivatization is the appearance of multiple chromatographic peaks for a single derivatized analyte. This is often due to the formation of geometric isomers (E/Z isomers) of the resulting hydrazone.

Question: I am seeing two or more peaks for my derivatized standard. Are these impurities?

Answer: It is highly likely that you are observing E and Z isomers of the hydrazone derivative. The carbon-nitrogen double bond (C=N) of the hydrazone is rigid, leading to the potential for geometric isomerism. The formation of these isomers is a known characteristic of HMP derivatization.[1][2]

Causality and Mitigation:

The ratio of E to Z isomers can be influenced by several factors during the reaction and sample handling:

  • Reaction Conditions: The reaction temperature and pH can affect the thermodynamic equilibrium between the isomers.

  • Solvent: The polarity of the solvent can influence the stability of the different isomers.

  • Post-derivatization Handling: Exposure to light or acid/base traces can promote interconversion between isomers.

Troubleshooting Steps:

  • Confirm Isomer Formation:

    • Mass Spectrometry: Both isomer peaks should exhibit the same mass-to-charge ratio (m/z) and typically produce a similar fragmentation pattern in MS/MS analysis.

    • NMR Spectroscopy: If you are working with a pure standard, 1H NMR spectroscopy can confirm the presence of isomers by showing duplicate signals for protons near the C=N bond.[3]

  • Optimize Reaction Conditions to Favor a Single Isomer:

    • Temperature: Experiment with different derivatization temperatures (e.g., room temperature, 40°C, 60°C). A higher temperature may favor the thermodynamically more stable isomer, potentially leading to a single, predominant peak.

    • Reaction Time: Ensure the reaction goes to completion. Incomplete reactions can also lead to complex chromatograms. A typical reaction time is 60 minutes at 60°C.[2]

  • Chromatographic Separation:

    • If isomer formation is unavoidable, optimize your chromatographic method to achieve baseline separation of the isomers. This will allow for accurate quantification by integrating both peaks.

    • Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions.

Issue 2: Unexpected Side Products and Ghost Peaks

The appearance of unexpected peaks in your chromatogram that do not correspond to your analyte of interest can be due to side reactions or degradation of the HMP reagent.

Question: I am observing a significant peak that doesn't correspond to my analyte, and its intensity varies between samples. What could be the cause?

Answer: This could be due to the formation of an azine side product or the degradation of the HMP reagent itself.

Potential Side Products and Their Formation:

  • Azine Formation: Hydrazones can react with a second molecule of the carbonyl compound to form an azine (R₂C=N-N=CR₂). This is more likely to occur if there is an excess of the carbonyl compound relative to the HMP reagent.[4]

  • HMP Degradation: 2-Hydrazino-1-methylpyridinium tosylate can undergo oxidation or other substitution reactions, especially if not stored properly or if exposed to reactive species in the sample matrix.[5]

Troubleshooting Workflow:

G start Unexpected Peak Observed check_blank Analyze a Reagent Blank (HMP + Solvent) start->check_blank peak_present_blank Peak present in blank? check_blank->peak_present_blank reagent_degradation Likely HMP Degradation Product. - Use fresh reagent. - Store HMP properly (-20°C, under nitrogen). peak_present_blank->reagent_degradation Yes check_excess_carbonyl Peak absent in blank. Is there a high concentration of carbonyls in the sample? peak_present_blank->check_excess_carbonyl No azine_formation Potential for Azine Formation. - Increase HMP concentration. - Optimize stoichiometry. check_excess_carbonyl->azine_formation hydrolysis Consider Hydrazone Hydrolysis. - Check sample pH. - Avoid acidic conditions post-derivatization. check_excess_carbonyl->hydrolysis

Caption: Troubleshooting workflow for unexpected peaks.

Issue 3: Poor Derivatization Efficiency and Low Signal Intensity

Low signal intensity for your derivatized analyte can be a result of incomplete derivatization or instability of the formed hydrazone.

Question: My derivatized analyte signal is much lower than expected. How can I improve the reaction efficiency?

Answer: This issue can often be traced back to sub-optimal reaction conditions or the hydrolysis of the hydrazone product.

Factors Affecting Derivatization Efficiency:

  • pH of the Reaction Mixture: The condensation reaction between hydrazine and a carbonyl is pH-dependent. Mildly acidic conditions can catalyze the reaction, but strongly acidic conditions can lead to protonation of the hydrazine, reducing its nucleophilicity.

  • Water Content: The presence of excessive water can shift the equilibrium of the reaction back towards the reactants (hydrolysis).

  • Reagent Stability: The HMP reagent can degrade over time, especially if not stored under inert gas at a low temperature.[6]

Protocol for Optimizing Derivatization Efficiency:

ParameterRecommendationRationale
Solvent Use anhydrous solvents like acetonitrile or methanol.Minimizes water content, driving the reaction towards product formation.
Catalyst Add a small amount of a weak acid (e.g., acetic acid).Catalyzes the condensation reaction without significantly protonating the hydrazine.
Temperature Optimize between 40-60°C.Provides sufficient energy for the reaction to proceed at a reasonable rate without degrading the reactants or products.
Reagent Purity Use high-purity HMP.Impurities can interfere with the reaction.
Storage Store HMP at -20°C under an inert atmosphere (e.g., nitrogen or argon).[6]Prevents degradation of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift upon derivatization with HMP?

The derivatization reaction involves the condensation of HMP with a carbonyl group, resulting in the loss of a water molecule. The HMP cation has a molecular formula of [C₆H₁₀N₃]⁺. Therefore, the net mass addition to your analyte will be the mass of the HMP cation minus the mass of water (H₂O).

Q2: How stable are the HMP derivatives?

HMP derivatives of androgens have been shown to be stable for over 30 days when stored at -20°C.[7][8] However, the stability can be analyte-dependent and influenced by the storage conditions and sample matrix. It is always recommended to perform stability tests for your specific analyte and matrix.

Q3: Can HMP react with other functional groups?

The primary reactive site of HMP is the hydrazine group, which is highly nucleophilic towards carbonyls. While the hydrazino group can participate in other substitution reactions, its reaction with aldehydes and ketones is the most favorable under typical derivatization conditions.[5]

Q4: What are the typical LC-MS/MS fragmentation patterns for HMP derivatives?

A characteristic fragmentation of HMP-derivatized steroids involves the cleavage of the N-N bond of the hydrazone, leading to the formation of a product ion at m/z 108, corresponding to the [N-methylpyridine+NH]⁺ fragment.[1] This fragment is often used as a quantifier or qualifier ion in selected reaction monitoring (SRM) methods.

Reaction and Fragmentation Diagram:

G cluster_reaction Derivatization Reaction cluster_fragmentation MS/MS Fragmentation Analyte R₂C=O (Analyte) Product R₂C=N-NH-[Py-CH₃]⁺ (Hydrazone Derivative) Analyte->Product + HMP H₂N-NH-[Py-CH₃]⁺ (HMP) H2O + H₂O Product->H2O Parent R₂C=N-NH-[Py-CH₃]⁺ Fragment [Py-CH₃-NH]⁺ (m/z 108) Parent->Fragment

Caption: HMP derivatization and fragmentation pathway.

References

  • Faqehi, A. M., Denham, S. G., Naredo, G., Cobice, D. F., Khan, S., Simpson, J. P., ... & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

  • Faqehi, A. M., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • Faqehi, A., Denham, S., Naredo, G., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University. [Link]

  • ResearchGate. (2016). I am synthesizing hydrazones, for which E or Z both configurations are possible. So how can I identify which isomer has formed?. Retrieved from [Link]

  • MDPI. (2022). Synthesis of a New Ag(I)-Azine Complex via Ag(I)-Mediated Hydrolysis of 2-(((1-(Pyridin-2-yl)ethylidene)hydrazineylidene) Methyl)phenol with AgClO4; X-ray Crystal Structure and Biological Studies. Retrieved from [Link]

  • Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-Hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(2), 214-222. [Link]

  • MDPI. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of azines from N-tosylhydrazones. Retrieved from [Link]

  • CD BioSustainable-Green Chemistry. (n.d.). 2-Hydrazino-1-methylpyridinium tosylate. Retrieved from [Link]

  • Lu, W., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1009. [Link]

  • Lu, W., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]

  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]

  • Faqehi, A. M., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Edinburgh Research Explorer. [Link]

Sources

Optimization

2-Hydrazino-1-methylpyridinium tosylate reagent stability and storage conditions

Welcome to the technical support guide for 2-Hydrazino-1-methylpyridinium tosylate (HMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydrazino-1-methylpyridinium tosylate (HMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and storage of this versatile derivatization reagent.

Introduction: The Critical Role of HMP in Modern Analytics

2-Hydrazino-1-methylpyridinium tosylate (HMP) is a highly effective derivatizing agent, primarily utilized to enhance the ionization efficiency and analytical sensitivity of keto-functionalized molecules, such as steroids, in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) applications.[1][2] Its ability to introduce a permanently charged quaternary ammonium moiety onto the target analyte significantly improves detection limits for low-abundance compounds in complex biological matrices.[1] However, the reagent's hydrazine group, which is key to its reactivity, is also susceptible to degradation, making proper storage and handling paramount for experimental success.

This guide provides a comprehensive overview of HMP's stability profile and offers practical solutions to common challenges encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: There seems to be conflicting information regarding the optimal storage temperature for HMP. Some suppliers recommend -20°C, while others suggest refrigeration or even room temperature. What is the correct storage temperature?

A1: This is a common point of confusion, and the optimal storage temperature can depend on the specific formulation and purity of the HMP provided by the manufacturer. Here's a breakdown of the rationale and our expert recommendation:

  • -20°C under an inert atmosphere (e.g., nitrogen or argon): This is the most stringent and highly recommended condition for long-term storage.[3] The low temperature minimizes the rate of potential degradation reactions, while the inert atmosphere is crucial for protecting the nucleophilic hydrazine group from atmospheric oxygen, which can lead to oxidative decomposition.

  • Refrigerator (2-8°C): For short- to medium-term storage, refrigeration is often sufficient, provided the container is tightly sealed to prevent moisture ingress.[4]

  • Room Temperature: While some suppliers may list room temperature storage, this is generally not advisable for long-term stability, especially once the container has been opened.[5] Exposure to ambient temperature, light, and atmosphere can accelerate degradation.

Expert Recommendation: Always default to the most conservative storage condition to ensure the longevity of the reagent. For unopened vials, adhere to the manufacturer's recommendation. Once opened, we strongly advise storing HMP at -20°C under a nitrogen or argon atmosphere , regardless of the initial storage recommendation.

Q2: My HMP reagent is described as a solid by some vendors and a liquid by others. Which is it, and does this affect storage?

A2: 2-Hydrazino-1-methylpyridinium tosylate is intrinsically a solid at room temperature.[4][6] However, it may be supplied dissolved in a suitable organic solvent for ease of use. It is critical to check the product's Certificate of Analysis (CoA) or Safety Data Sheet (SDS) to confirm if you have the neat solid or a solution. This distinction is vital for both storage and experimental use:

  • Solid HMP: Store as per the recommendations in Q1. Be particularly mindful of preventing moisture absorption, as it is a salt.

  • HMP Solution: The stability will be dependent on the solvent. If dissolved in a volatile solvent, ensure the container is sealed tightly to prevent changes in concentration. The storage temperature should be chosen to avoid freezing the solvent, which could cause the HMP to precipitate.

Q3: What are the visual signs of HMP degradation?

A3: A fresh, high-purity HMP solid should be a white to off-white crystalline powder. Any significant deviation from this appearance can indicate degradation. Key signs to watch for include:

  • Discoloration: A yellow or brownish tint can suggest oxidative degradation or the formation of impurities.

  • Clumping or Caking: This may indicate moisture absorption, which can hydrolyze the tosylate salt or promote other degradation pathways.

  • Insolubility: If the reagent does not dissolve readily in the recommended solvent, it may have degraded into less soluble byproducts.

If you observe any of these changes, it is advisable to perform a quality control check before using the reagent in a critical experiment.

Experimental Troubleshooting

Q4: I am experiencing low derivatization efficiency in my LC-MS/MS analysis. Could this be due to HMP degradation?

A4: Yes, poor derivatization efficiency is a classic symptom of compromised HMP. The hydrazino group is the reactive moiety that forms a hydrazone with the keto-group of the analyte. If the HMP has degraded, the concentration of active reagent is lowered, leading to incomplete derivatization.

Below is a troubleshooting workflow to diagnose the issue:

G start Low Derivatization Efficiency Observed check_reagent Check HMP Reagent start->check_reagent reagent_ok Reagent Appears Visually OK check_reagent->reagent_ok Yes reagent_bad Visual Signs of Degradation (Discoloration, Clumping) check_reagent->reagent_bad No qc_test Perform QC Test on a Standard reagent_ok->qc_test new_reagent Use a Fresh Vial of HMP reagent_bad->new_reagent qc_pass QC Test Passes qc_test->qc_pass Yes qc_fail QC Test Fails qc_test->qc_fail No check_protocol Review Derivatization Protocol (pH, Temp, Time, Stoichiometry) qc_pass->check_protocol qc_fail->new_reagent check_analyte Verify Analyte Stability and Purity check_protocol->check_analyte

Caption: Troubleshooting workflow for low derivatization efficiency.

Q5: How can I perform a quick quality control (QC) test on my HMP reagent?

A5: A simple QC test can save significant time and resources. Here is a recommended protocol:

Objective: To verify the reactivity of HMP with a standard ketone-containing compound.

Materials:

  • Your lot of HMP reagent.

  • A standard compound with a ketone group (e.g., testosterone, androstenedione).

  • A suitable solvent (e.g., acetonitrile, methanol).

  • LC-MS/MS system.

Protocol:

  • Prepare a stock solution of your ketone standard at a known concentration.

  • Prepare a fresh solution of your HMP reagent according to your experimental protocol.

  • In a clean vial, add a known amount of the ketone standard.

  • Add the HMP solution in the stoichiometric excess typically used in your protocol.

  • Allow the reaction to proceed for the standard incubation time (e.g., 15 minutes).[7]

  • Analyze the reaction mixture by LC-MS/MS, monitoring for the expected m/z of the derivatized product.

  • Compare the peak area of the derivatized product with that from a previous successful experiment or a fresh lot of HMP. A significant decrease in the peak area suggests reduced HMP activity.

Summary of Stability and Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C Minimizes degradation kinetics for long-term stability.[3]
Atmosphere Inert Gas (Nitrogen/Argon) Protects the sensitive hydrazino group from oxidation.[3]
Light Store in an amber vial or in the dark Prevents potential photolytic degradation.
Moisture Tightly sealed container Avoids hydrolysis and caking of the solid reagent.
Physical Form Confirm Solid vs. Solution via CoA Storage and handling protocols differ significantly.[4][6]
Re-test Date 1 year for newly prepared lots Can be extended with stability data.[8]

Conclusion

The stability of 2-Hydrazino-1-methylpyridinium tosylate is a critical factor for achieving reproducible and sensitive results in analytical applications. By adhering to the stringent storage conditions outlined in this guide and implementing routine quality control checks, researchers can ensure the integrity of their reagent and the validity of their experimental data.

References

  • CD BioSustainable-Green Chemistry. 2-Hydrazino-1-methylpyridinium tosylate. [Link]

  • Bio-Connect. 2-hydrazino-1-methylpyridinium tosylate. [Link]

  • PMC - NIH. 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. [Link]

  • Synthonix, Inc. 1404375-16-1 | 2-Hydrazino-1-methylpyridinium tosylate. [Link]

  • ResearchGate. Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression with 2-Hydrazino-1-methylpyridinium Derivatives

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for optimizing your LC-MS/MS analyses using 2-Hydrazino-1-methylpyridinium (HMPT) tosylate and its derivatives. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for optimizing your LC-MS/MS analyses using 2-Hydrazino-1-methylpyridinium (HMPT) tosylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their quantitative assays for carbonyl-containing compounds, such as steroids, aldehydes, and ketones.

Ion suppression is a significant challenge in liquid chromatography-mass spectrometry (LC-MS), often compromising accuracy, sensitivity, and reproducibility.[1][2] Chemical derivatization with reagents like HMPT is a powerful strategy to overcome these issues.[3][4] HMPT introduces a permanently charged quaternary ammonium group onto the target analyte.[5] This modification offers two primary advantages: it significantly enhances ionization efficiency in the MS source and alters the chromatographic properties of the analyte, often shifting it away from co-eluting matrix components that cause suppression.[3][6][7]

This resource provides in-depth, field-proven insights into the effective application of HMPT derivatives, framed in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem?

Ion suppression is a matrix effect that occurs in LC-MS analysis when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][8] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility. It is a major concern when analyzing trace levels of analytes in complex biological matrices like plasma, urine, or tissue extracts.[2][9]

Q2: How do 2-Hydrazino-1-methylpyridinium (HMPT) derivatives mitigate ion suppression?

HMPT derivatives, which belong to a class of reagents similar to Girard's Reagents, work through a two-fold mechanism:[6][10]

  • Enhanced Ionization Efficiency: HMPT reacts with carbonyl groups (ketones and aldehydes) on the analyte to form a hydrazone. This new derivative contains a pre-charged pyridinium moiety.[5][6] Molecules with a permanent charge typically ionize far more efficiently in an electrospray ionization (ESI) source than neutral molecules that must be protonated or adducted in the gas phase. This can lead to signal enhancements of 70 to over 1600-fold.[11]

  • Chromatographic Shift: The derivatization adds a polar, charged group to the analyte. This significantly alters its hydrophobicity, causing it to elute at a different retention time during reverse-phase liquid chromatography. This shift often moves the analyte away from the "suppression zone" where many endogenous matrix components, like phospholipids, tend to elute, thereby minimizing signal suppression.

Q3: What types of analytes are suitable for derivatization with HMPT?

HMPT is specifically designed to react with analytes containing accessible ketone or aldehyde functional groups . It has been successfully applied to a wide range of molecules, most notably:

  • Steroids: Such as testosterone, 5α-dihydrotestosterone (DHT), androstenedione, and progesterone.[5][11][12] Many steroids ionize poorly in their native form, making derivatization essential for sensitive detection.[5][6][7]

  • Carbonyl-Containing Metabolites: Including keto-acids and other carbonyl compounds that are indicators of metabolic state or disease.[10][13]

  • N-Glycans: The open-chain form of reducing-end sugars contains an aldehyde group that can be targeted.[14][15]

Q4: What are the main advantages of using HMPT over analyzing the native compound?

The primary advantage is a dramatic increase in sensitivity and the ability to achieve lower limits of quantitation (LOQs).[5][6][11] This is particularly crucial for low-abundance analytes like the androgen DHT in plasma.[5] Additionally, by overcoming ion suppression, the method becomes more robust and reproducible across different sample lots and matrices. The derivatization can also improve the separation of isobaric interferences, which are compounds with the same mass but different structures.[5][7]

Troubleshooting Guides

This section addresses specific experimental problems in a structured, cause-and-solution format.

Problem 1: Low Derivatization Efficiency or Poor Analyte Response

You've performed the derivatization, but the LC-MS/MS signal for your derivatized analyte is weak or non-existent.

Possible Causes & Solutions

  • Suboptimal Reaction Conditions: The formation of the hydrazone is dependent on pH, temperature, and time.

    • Causality: The hydrazine is a nucleophile that attacks the electrophilic carbonyl carbon. The reaction is often acid-catalyzed, but a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic.

    • Solution: Systematically optimize the reaction conditions. A typical starting point is 60°C for 60 minutes.[11] Ensure the pH of the reaction mixture is mildly acidic (typically pH 4-6) by adding a small amount of an acid like acetic acid.

  • Incorrect Reagent Concentration: Insufficient or excessive derivatizing reagent can be problematic.

    • Causality: A significant molar excess of the HMPT reagent is required to drive the reaction to completion. However, an extremely high excess can sometimes interfere with the analysis or sample cleanup.

    • Solution: Start with a standard concentration of HMPT solution (e.g., 1-2 mg/mL in a suitable solvent like methanol or ethanol). Ensure a molar excess of at least 100-fold relative to the expected maximum concentration of your analyte.

  • Analyte or Reagent Degradation:

    • Causality: Hydrazine derivatives can be susceptible to oxidation. Analytes may not be stable under heating or acidic conditions.

    • Solution: Store the HMPT tosylate reagent in a cool, dark, and dry place. Prepare fresh solutions of the reagent regularly. If analyte stability is a concern, try optimizing the reaction at a lower temperature for a longer duration.

G cluster_start cluster_protocol Protocol Validation cluster_troubleshoot Troubleshooting Path cluster_end start Weak or No Derivatized Analyte Signal qc Run QC Check: Derivatize a Pure Standard start->qc qc_pass Signal OK? qc->qc_pass ph Optimize Reaction pH (e.g., pH 4-6) qc_pass->ph No end Improved Signal Achieved qc_pass->end Yes temp_time Optimize Temperature & Time (e.g., 60°C, 60 min) ph->temp_time reagent Adjust Reagent Concentration temp_time->reagent cleanup Re-evaluate Sample Cleanup (SPE/LLE) reagent->cleanup reassess Problem Persists: Re-evaluate Matrix or LC Method cleanup->reassess

Caption: Troubleshooting workflow for low derivatization signal.

Problem 2: Persistent Ion Suppression Despite Derivatization

You have successfully derivatized your analyte, but the signal intensity is still low or variable, especially in complex matrix samples compared to neat standards.

Possible Causes & Solutions

  • Matrix Overload: The derivatization has shifted your analyte's retention time, but it may now co-elute with a different set of suppressing agents.

    • Causality: Even with derivatization, a sample that is too "dirty" can overwhelm the ESI source, leading to competition for ionization.[8]

    • Solution 1: Improve Sample Preparation. This is the most effective way to combat matrix effects.[1][16] Use more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) prior to derivatization to remove interfering components.[1][16]

    • Solution 2: Sample Dilution. A simple but effective strategy is to dilute the sample extract.[2][17] This reduces the concentration of all matrix components, but be mindful that it also dilutes your analyte, so this is only viable if you have sufficient sensitivity.[17][18]

  • Suboptimal Chromatography: The LC method may not be providing sufficient separation between the derivatized analyte and the matrix interferences.

    • Causality: Peak capacity and resolution are key to minimizing co-elution.

    • Solution: Modify your LC gradient. A shallower gradient can increase the separation between closely eluting peaks. Experiment with different analytical columns (e.g., C18, PFP) to alter selectivity.[19] Using UPLC/UHPLC systems can provide significantly better resolution than traditional HPLC, which helps to separate analytes from the matrix suppression zone.

  • MS Source Conditions: The ion source parameters may not be optimal for the derivatized compound.

    • Causality: The physicochemical properties (e.g., volatility, surface tension) of the derivatized analyte are different from the parent compound.

    • Solution: Re-optimize MS source parameters such as capillary voltage, gas temperatures, and gas flow rates by infusing a pure standard of the derivatized analyte.

G cluster_problem cluster_solutions Mitigation Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography problem Persistent Ion Suppression spe Solid-Phase Extraction (SPE) problem->spe gradient Optimize Gradient problem->gradient lle Liquid-Liquid Extraction (LLE) dilution Sample Dilution column Change Column (e.g., PFP) uplc Use UPLC/UHPLC

Caption: Key strategies to address persistent ion suppression.

Experimental Protocols

Protocol 1: General Derivatization of Steroids with HMPT Tosylate

This protocol is a starting point and should be optimized for each specific analyte and matrix.

  • Sample Preparation: Extract steroids from 100 µL of plasma using an appropriate method (e.g., SPE or LLE). Evaporate the final extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reagent Preparation: Prepare a 2.0 mg/mL solution of 2-Hydrazino-1-methylpyridinium tosylate in 90:10 Ethanol:Water. Prepare a 2% (v/v) acetic acid solution in water.

  • Derivatization Reaction: a. Reconstitute the dried sample extract in 50 µL of the HMPT reagent solution. b. Add 5 µL of the 2% acetic acid solution to catalyze the reaction. c. Vortex the mixture for 30 seconds. d. Incubate the reaction vial at 60°C for 60 minutes.[11]

  • Post-Reaction: After incubation, allow the vial to cool to room temperature. The sample is now ready for LC-MS/MS analysis. If necessary, the sample can be diluted with the initial mobile phase.

Protocol 2: Example LC-MS/MS Method for HMPT-Derivatized Analytes

This method is illustrative. The gradient, column, and MS parameters must be optimized.

ParameterSetting
LC System UHPLC/UPLC System
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, re-equilibrate.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Selected Reaction Monitoring (SRM)
Example Transition For DHT-HMP: m/z 396 → 108[5]
Source Parameters Optimize via infusion of derivatized standard.

References

  • Owen, L. J., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Available at: [Link]

  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • Journal of Chromatography & Separation Techniques. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the derivatization of carbonyl compounds... ResearchGate. Available at: [Link]

  • Zhao, L., & Li, W. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Dolan, J. W. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Kirk, J. M., et al. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(8), 1247-52. Available at: [Link]

  • ACS Publications. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals... Analytical Chemistry. Available at: [Link]

  • Pozo, O. J., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • ResearchGate. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity... Journal of Chromatography A. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups... PMC. Available at: [Link]

  • National Institutes of Health (NIH). (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals... PMC. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization for liquid chromatography-mass spectrometry. Request PDF. Available at: [Link]

  • PubMed. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity... Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Longdom Publishing. (n.d.). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization. Available at: [Link]

  • Globe Thesis. (2020). Derivatization-mass Spectrometry For The Analysis Of Reactive Carbonyl Compounds... Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects... PMC. Available at: [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Available at: [Link]

  • PubMed. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent... Request PDF. Available at: [Link]

  • ResearchGate. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives... PDF. Available at: [Link]

  • ResearchGate. (n.d.). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification... Request PDF. Available at: [Link]

  • Future Science. (n.d.). Chemical derivatization as a tool for optimizing MS response... Available at: [Link]

  • Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome... PMC. Available at: [Link]

  • MDPI. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation... Available at: [Link]

  • LCGC North America. (n.d.). Strategies for the Detection and Elimination of Matrix Effects... Available at: [Link]

Sources

Optimization

Effect of pH on 2-Hydrazino-1-methylpyridinium tosylate derivatization efficiency

Welcome to the technical support center for 2-Hydrazino-1-methylpyridinium Tosylate (HMP-TS) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydrazino-1-methylpyridinium Tosylate (HMP-TS) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for enhancing the detection of carbonyl-containing compounds (ketones and aldehydes) using LC-MS/MS.

Introduction: The Power of HMP-TS Derivatization

In analytical chemistry, especially in fields like endocrinology and therapeutic drug monitoring, the sensitive and accurate quantification of low-abundance analytes is paramount. Many critical biomarkers, such as steroids (e.g., testosterone, 5α-dihydrotestosterone), are notoriously difficult to detect with high sensitivity using mass spectrometry due to their poor ionization efficiency.

2-Hydrazino-1-methylpyridinium Tosylate (HMP-TS) is a highly effective derivatizing agent designed to overcome this challenge. It reacts with the ketone or aldehyde functional groups on target analytes to form a stable hydrazone derivative. The key to its efficacy lies in the introduction of a permanently charged quaternary ammonium group, which significantly enhances the ionization efficiency of the analyte in the mass spectrometer's electrospray ionization (ESI) source.[1][2] This chemical modification can lead to a substantial increase in signal intensity, often by several orders of magnitude, enabling the quantification of analytes at previously undetectable levels.[3]

This guide will delve into the critical parameters governing the success of HMP-TS derivatization, with a particular focus on the profound effect of pH on reaction efficiency.

The Chemistry of Derivatization: Understanding the Role of pH

The reaction between HMP (the active hydrazine component of HMP-TS) and a carbonyl compound to form a hydrazone is a two-step process that is highly dependent on the pH of the reaction medium.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of the analyte.

  • Dehydration: This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The pH of the reaction environment plays a dual role in this mechanism, and its optimization is crucial for achieving high derivatization yields. The relationship between reaction rate and pH typically follows a bell-shaped curve, where the highest efficiency is achieved in a weakly acidic environment.

  • In Highly Acidic Conditions (pH < 4): While the dehydration step is efficiently catalyzed by acid, a very low pH leads to the protonation of the hydrazine's nucleophilic nitrogen atom. This protonated form is no longer a strong nucleophile and cannot effectively attack the carbonyl carbon, thus significantly slowing down or inhibiting the reaction.

  • In Neutral or Basic Conditions (pH > 6): In a neutral or basic medium, the hydrazine is a potent nucleophile. However, the dehydration of the intermediate carbinolhydrazine is not efficiently catalyzed, making it the rate-limiting step and reducing the overall reaction rate.

Therefore, a mildly acidic environment is generally optimal, as it provides a sufficient concentration of acid to catalyze the dehydration step without excessively protonating the hydrazine nucleophile. For many hydrazone formation reactions, the optimal pH is typically found to be between 4 and 6.

The Case of HMP-TS and Formic Acid

Interestingly, a successfully validated method for the derivatization of steroids with HMP utilizes a solution of the reagent in methanol containing 1% (v/v) formic acid.[1] This creates a strongly acidic environment, which may seem counterintuitive to the general principle of avoiding excessive protonation of the hydrazine.

This specific protocol highlights a key aspect of chemical reactions: the "optimal" conditions can be influenced by the specific reactants and the reaction solvent. In a methanolic solution, the pKa values and the degree of protonation can differ from those in a purely aqueous environment. It is plausible that for HMP, the catalytic effect of the strong acid on the dehydration step in the presence of methanol outweighs the partial deactivation of the nucleophile, leading to a rapid and efficient reaction. This underscores the importance of empirical optimization for specific applications.

Experimental Protocol: HMP-TS Derivatization of Steroids

This protocol is adapted from a validated method for the analysis of androgens in human plasma and serves as a robust starting point for your experiments.[1]

Materials:
  • 2-Hydrazino-1-methylpyridinium Tosylate (HMP-TS)

  • Analyte containing a carbonyl group (e.g., steroid standards or extracted biological samples)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Reaction vials

  • Heating block or incubator

  • Nitrogen evaporator

Step-by-Step Procedure:
  • Prepare the Derivatization Reagent: Dissolve HMP-TS in methanol containing 1% (v/v) formic acid to a final concentration of 0.5 mg/mL. This solution should be prepared fresh before use.

  • Prepare the Analyte Solution: Ensure your analyte (standards or extracted samples) is dried down and ready for reconstitution.

  • Reaction Setup: Reconstitute the dried analyte in 100 µL of the HMP-TS derivatization reagent. Vortex briefly to ensure complete dissolution.

  • Incubation: Cap the vial securely and incubate the mixture at 60°C for 15 minutes. This elevated temperature accelerates the reaction.

  • Quenching and Dilution: After incubation, quench the reaction by adding 50 µL of methanol and vortexing.

  • Evaporation: Dry the reaction mixture under a gentle stream of nitrogen at 60°C.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of the initial mobile phase for your LC-MS/MS analysis (e.g., 50 µL).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Experimental Workflow Diagram

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Analysis prep_reagent Prepare HMP-TS Reagent (0.5 mg/mL in MeOH + 1% FA) add_reagent Add 100 µL Reagent to Analyte prep_reagent->add_reagent prep_analyte Prepare Dried Analyte (Standard or Extract) prep_analyte->add_reagent incubate Incubate (60°C, 15 min) add_reagent->incubate quench Quench with 50 µL MeOH incubate->quench evaporate Evaporate to Dryness (N₂, 60°C) quench->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical workflow for the derivatization of a carbonyl-containing analyte with HMP-TS.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal pH: The reaction pH may be too high or too low for your specific analyte and solvent system.While 1% formic acid is a good starting point, consider optimizing the acid concentration. You can test a range of formic acid or acetic acid concentrations (e.g., 0.1%, 0.5%, 1%, 2%). For some analytes, a weaker acid like acetic acid might provide a more optimal pH.
Inactive Reagent: The HMP-TS reagent may have degraded due to improper storage or age.Always use freshly prepared derivatization reagent. Store HMP-TS solid in a cool, dark, and dry place as recommended by the supplier.
Insufficient Incubation Time or Temperature: The reaction may not have gone to completion.Increase the incubation time (e.g., to 30 or 60 minutes) or temperature (e.g., to 70°C). However, be mindful that excessive heat can potentially degrade some analytes.
Multiple or Broad Peaks for a Single Analyte Formation of Syn/Anti Isomers: Hydrazone formation can result in geometric isomers (E/Z or syn/anti) around the C=N double bond. These isomers may have slightly different chromatographic retention times.This is an inherent property of hydrazone derivatives. Optimize your chromatographic method (e.g., gradient, column chemistry) to either co-elute the isomers into a single sharp peak or to achieve baseline separation for individual quantification.
Analyte Degradation: The analyte or the derivative might be unstable under the reaction conditions.Consider reducing the incubation temperature or time. Also, ensure that the evaporation step is not overly harsh.
High Background or Interfering Peaks Excess Derivatization Reagent: Unreacted HMP-TS can interfere with the analysis.Ensure your sample cleanup post-derivatization is effective. If necessary, a solid-phase extraction (SPE) step can be incorporated after derivatization to remove excess reagent.
Matrix Effects: Components in the sample matrix may be interfering with the derivatization or the LC-MS/MS analysis.Optimize your initial sample extraction procedure to remove as many interfering compounds as possible. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic catalyst necessary for the HMP-TS derivatization?

A1: An acidic catalyst, such as formic acid, is crucial for protonating the hydroxyl group of the carbinolhydrazine intermediate formed after the initial nucleophilic attack. This protonation turns the hydroxyl group into a good leaving group (water), facilitating its elimination and the formation of the stable hydrazone C=N double bond.

Q2: Can I use a different acid catalyst instead of formic acid?

A2: Yes, other acids like acetic acid or trifluoroacetic acid (TFA) can also be used. The choice of acid can influence the overall pH of the reaction mixture and may need to be optimized for your specific application. Acetic acid is a weaker acid than formic acid and may be a good alternative to explore if you suspect that the strong acidity of formic acid is detrimental to your analyte or is over-protonating the HMP reagent.

Q3: How stable is the HMP-TS derivatization reagent?

A3: As a solid, HMP-TS is relatively stable when stored correctly (cool, dry, and protected from light). However, in solution, especially in the presence of moisture, its stability can be limited. It is strongly recommended to prepare the derivatization reagent solution fresh for each batch of experiments to ensure maximum reactivity.

Q4: Are the HMP-hydrazone derivatives stable?

A4: HMP-hydrazone derivatives are generally stable. Studies have shown that these derivatives are stable for at least 30 days when stored at -20°C.[1] However, it is always good practice to analyze the derivatized samples as soon as possible or to perform a stability study under your specific storage conditions.

Q5: Will HMP-TS react with other functional groups on my analyte?

A5: The hydrazino group of HMP is highly selective for carbonyl (ketone and aldehyde) functional groups. It does not typically react with other common functional groups like hydroxyls, carboxyls, or amines under the specified reaction conditions.

Q6: I see two peaks for my derivatized standard. Is my derivatization failing?

A6: Not necessarily. The formation of a C=N double bond can lead to the creation of geometric isomers (syn and anti), which may be separated by your chromatography system, resulting in two peaks. This is a known characteristic of hydrazone formation.[1] You can confirm this by examining the mass spectra of both peaks; they should have the same precursor and product ions. For quantification, you can either sum the areas of both peaks or optimize your chromatography to merge them into a single peak.

Mechanism of pH Influence on HMP Derivatization

G1 cluster_low_ph Low pH (<4) cluster_optimal_ph Optimal pH (4-6) cluster_high_ph High pH (>6) lph_reagent HMP Reagent (Protonated, Non-nucleophilic) lph_result Slow Reaction Rate lph_reagent->lph_result Dominant Effect: Reduced Nucleophilicity lph_carbonyl Analyte Carbonyl (Protonated, Activated) oph_reagent HMP Reagent (Sufficiently Nucleophilic) oph_intermediate Intermediate Dehydration (Acid-Catalyzed) oph_reagent->oph_intermediate oph_carbonyl Analyte Carbonyl (Activated) oph_carbonyl->oph_intermediate oph_result Fast Reaction Rate oph_intermediate->oph_result Balanced Nucleophilicity and Catalysis hph_reagent HMP Reagent (Highly Nucleophilic) hph_intermediate Intermediate Dehydration (Slow, Not Catalyzed) hph_reagent->hph_intermediate hph_result Slow Reaction Rate hph_intermediate->hph_result Rate-Limiting Step: Dehydration

Caption: The influence of pH on the rate-determining factors of HMP derivatization.

References

  • Faqehi, A. M., Denham, S. G., Naredo, G., Cobice, D. F., Khan, S., Simpson, J. P., Sabil, G., Upreti, R., Gibb, F., Homer, N. Z., & Andrew, R. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

  • Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-Hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(2), 214–222. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Steroid Quantitation: 2-Hydrazino-1-methylpyridinium tosylate vs. Girard's Reagent T

For researchers, clinical scientists, and drug development professionals, the accurate quantification of steroids is a critical yet challenging endeavor. These pivotal signaling molecules often circulate at low physiolog...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of steroids is a critical yet challenging endeavor. These pivotal signaling molecules often circulate at low physiological concentrations, demanding analytical methods with exceptional sensitivity and specificity. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard, the inherent low ionization efficiency of many steroids in common ionization sources like electrospray ionization (ESI) remains a significant hurdle.[1][2]

Chemical derivatization offers a powerful solution by introducing a permanently charged or easily ionizable moiety onto the steroid structure, dramatically enhancing its response in the mass spectrometer.[2][3] Among the arsenal of derivatization agents for keto-steroids, two hydrazine-based reagents, 2-Hydrazino-1-methylpyridinium tosylate and Girard's Reagent T, have emerged as prominent choices. This guide provides an in-depth, objective comparison of these two reagents, grounded in experimental data and field-proven insights to inform your selection for robust and sensitive steroid analysis.

The Rationale for Derivatization in Steroid Analysis

The core challenge in steroid analysis by LC-MS/MS lies in their physicochemical properties. Many steroids are neutral molecules that do not readily accept a proton to form positive ions in ESI.[4] This results in poor signal intensity and, consequently, high limits of detection (LOD) and quantification (LOQ), making it difficult to measure low-abundance steroids in complex biological matrices like plasma, serum, or saliva.[5][6]

Derivatization with reagents like 2-Hydrazino-1-methylpyridinium tosylate and Girard's Reagent T addresses this by covalently attaching a pre-charged functional group to the steroid's ketone moiety.[5][7] This not only improves ionization efficiency by orders of magnitude but can also enhance chromatographic separation and provide more specific fragmentation patterns for MS/MS detection, thereby increasing the overall reliability of the assay.[2]

2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts)

2-Hydrazino-1-methylpyridinium tosylate, often referred to in literature as HMP, is a highly effective derivatization reagent for oxosteroids.[7][8] Its chemical structure features a pre-charged quaternary ammonium group, which ensures a permanent positive charge on the resulting steroid derivative.[5]

Mechanism of Action

HMP reacts with the ketone functional group on a steroid molecule via a condensation reaction to form a hydrazone. This reaction is typically carried out in an acidic environment, which catalyzes the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. The resulting derivative incorporates the permanently charged 1-methylpyridinium moiety, making it readily detectable in positive ion ESI-MS.

Experimental Workflow

The derivatization workflow with HMP is straightforward and can be integrated into standard sample preparation protocols.

HMP_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Start Biological Sample (e.g., Plasma, Serum) SPE Solid-Phase Extraction (SPE) Start->SPE Loading Elution Elution & Evaporation SPE->Elution Wash & Elute Reconstitution Reconstitute in Acidic Methanol Elution->Reconstitution Add_HMP Add HMP Reagent Reconstitution->Add_HMP Incubation Incubate (e.g., 60°C, 1h) Add_HMP->Incubation LC_MSMS LC-MS/MS Analysis Incubation->LC_MSMS

Figure 1: A generalized experimental workflow for steroid analysis using HMP derivatization.

Detailed Protocol for HMP Derivatization:

  • Sample Extraction: Steroids are first extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extract is then evaporated to dryness.

  • Reagent Preparation: A solution of 2-Hydrazino-1-methylpyridinium tosylate is prepared in an appropriate solvent, typically methanol containing a small percentage of acetic acid to catalyze the reaction.

  • Derivatization Reaction: The dried sample extract is reconstituted in the HMP reagent solution.

  • Incubation: The reaction mixture is incubated, for example, at 60°C for 1 hour, to ensure complete derivatization.

  • LC-MS/MS Analysis: After incubation, the sample is directly injected into the LC-MS/MS system for analysis.

Girard's Reagent T (GRT)

Girard's Reagent T, with the chemical name (carboxymethyl)trimethylammonium chloride hydrazide, is another widely used derivatizing agent for keto-steroids.[5] Similar to HMP, it introduces a permanently charged quaternary ammonium group onto the steroid molecule.

Mechanism of Action

The reaction mechanism of Girard's Reagent T with a keto-steroid is analogous to that of HMP, proceeding through the formation of a hydrazone. The trimethylammonium group provides the permanent positive charge, significantly enhancing the ionization efficiency of the steroid derivative in ESI-MS.

Experimental Workflow

The workflow for Girard's Reagent T derivatization is very similar to that of HMP, involving sample extraction followed by the derivatization reaction and subsequent LC-MS/MS analysis.

GRT_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Start Biological Sample (e.g., Urine, Plasma) Extraction LLE or SPE Start->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_GRT Add GRT in Acidic Solvent Evaporation->Add_GRT Incubation Incubate (e.g., 60-85°C) Add_GRT->Incubation LC_MSMS LC-MS/MS Analysis Incubation->LC_MSMS

Figure 2: A generalized experimental workflow for steroid analysis using Girard's Reagent T derivatization.

Detailed Protocol for Girard's Reagent T Derivatization:

  • Sample Extraction: As with the HMP protocol, steroids are extracted from the biological matrix and the extract is dried.

  • Reagent Preparation: Girard's Reagent T is dissolved in a suitable solvent, often a mixture of methanol and an acid like acetic or formic acid.

  • Derivatization Reaction: The dried extract is reconstituted with the Girard's Reagent T solution.

  • Incubation: The reaction is typically carried out at an elevated temperature, for instance, between 60°C and 85°C for a duration ranging from 15 minutes to several hours, depending on the specific steroid and protocol.[9]

  • LC-MS/MS Analysis: The derivatized sample is then ready for LC-MS/MS analysis.

Head-to-Head Comparison: HMP-Ts vs. Girard's Reagent T

Feature2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts)Girard's Reagent T (GRT)References
Charged Moiety Quaternary PyridiniumQuaternary Ammonium[5]
Sensitivity Enhancement 70 to 1600-fold for mono-oxosteroidsUp to 33-fold (Girard's P); generally provides significant signal enhancement[10]
Reaction Conditions Typically 60°C for 1 hour in acidic methanol60-85°C for 15 min to 4 hours in acidic solvent[9]
Formation of Isomers Can form multiple isomers, which may require chromatographic separationCan also form E/Z isomers[5]
Fragmentation Produces characteristic product ions from the derivatization reagentGenerates diagnostic product ions related to the steroid moiety[5][11]
Validated Applications Analysis of androgens in human plasma, saliva, and prostatic tissueAnalysis of anabolic androgenic steroids and their metabolites in doping control, analysis of corticosteroids[5][11]
Selectivity High, due to specific reaction with keto-groups and characteristic fragmentationHigh, with applications in separating steroid isomers[11]

Causality Behind Experimental Choices

The choice of reaction conditions, such as temperature and time, is a balance between achieving complete derivatization and minimizing potential degradation of the steroids. The acidic environment is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.

The selection of the specific derivatization reagent can also be influenced by the downstream analytical requirements. For instance, the fragmentation pattern of the derivative is a key consideration. HMP derivatives of androgens often yield a prominent product ion at m/z 108, corresponding to the charged pyridinium moiety, which is useful for selected reaction monitoring (SRM) assays.[5] Similarly, Girard's reagent derivatives provide characteristic neutral losses (e.g., loss of trimethylamine for GRT) that are diagnostic for the presence of the derivatized steroid.[9]

Trustworthiness: Self-Validating Systems

A robust analytical method is a self-validating one. When using either HMP or Girard's Reagent T, the inclusion of stable isotope-labeled internal standards (SIL-IS) for each target steroid is paramount. These SIL-IS, which contain the same keto-group as the analyte, will undergo the derivatization reaction alongside the endogenous steroid. By monitoring the ratio of the derivatized analyte to the derivatized SIL-IS, any variations in extraction efficiency, matrix effects, and derivatization yield can be effectively normalized, ensuring the accuracy and precision of the final quantitative results.

Conclusion

Both 2-Hydrazino-1-methylpyridinium tosylate and Girard's Reagent T are excellent choices for enhancing the sensitivity of keto-steroid analysis by LC-MS/MS. The choice between them may depend on the specific steroids of interest, the required limits of detection, and the chromatographic system available.

  • 2-Hydrazino-1-methylpyridinium tosylate (HMP-Ts) has been reported to provide exceptionally high sensitivity enhancement, making it particularly suitable for the analysis of very low-abundance androgens. However, researchers should be mindful of the potential formation of multiple isomers that may necessitate high-resolution chromatographic separation.

  • Girard's Reagent T (GRT) is a well-established and versatile reagent with a long history of successful application in steroid analysis, including for conjugated metabolites. It offers significant sensitivity gains and robust performance.

Ultimately, the optimal choice will be determined by in-house validation for the specific application. It is recommended to evaluate both reagents with the target analytes and matrix to determine which provides the best performance in terms of sensitivity, specificity, and reproducibility for your research needs.

References

  • Frey, A. J., Wang, Q., Busch, C., Feldman, D., Bottalico, L., Mesaros, C. A., Blair, I. A., Vachani, A., & Snyder, N. W. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60–66. [Link]

  • Gkaitatzi, K., Pappas, A., Kiousi, P., Lyris, E., Leontiou, A., Georgakopoulos, C., & Fragkaki, A. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Drug testing and analysis, 13(11-12), 1822–1834. [Link]

  • ResearchGate. (2021). (PDF) Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Retrieved from [Link]

  • Quintens, C., Van den Hauwe, K., Van Renterghem, P., Van de Wiele, M., Deventer, K., & Van Eenoo, P. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of chromatography. A, 1640, 461933. [Link]

  • Ryabova, A., Watanabe, K., & Shaik, J. (2018). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of lipid research, 59(1), 169–176. [Link]

  • Turgeon, C. T., Magann, E. F., & Stout, M. J. (2018). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Clinica chimica acta; international journal of clinical chemistry, 484, 125–132. [Link]

  • Kirk, J. M., Tarbin, J., & Keely, B. J. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(8), 1247–1252. [Link]

  • Butt, H., Kestler, F., & Kulle, A. (2020). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 10(10), 406. [Link]

  • Li, Y., Su, E., Li, Y., Zhang, Y., & Li, X. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of lipid research, 61(1), 97–105. [Link]

  • Cobice, D. F., Goodwin, R. J. A., & Andren, P. E. (2019). Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues. Endocrinology, 160(2), 374–385. [Link]

  • ResearchGate. (2006). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Li, B., Kertesz, V., & Van Berkel, G. J. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical chemistry, 95(47), 17409–17417. [Link]

  • Chromatography Today. (2023). Novel LC–MS/MS method enables high-throughput quantification of steroids for clinical applications. Retrieved from [Link]

  • Kushnir, M. M. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Bioanalysis & Biomedicine, 6(5). [Link]

  • Hines, K. M., Ross, D. H., Davidson, K. L., Bush, M. F., & Xu, L. (2020). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 31(1), 116–125. [Link]

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Comparative

A Senior Application Scientist's Guide to Carbonyl Derivatization: A Comparative Analysis of 2-Hydrazino-1-methylpyridinium tosylate and Other Key Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, particularly in the realms of metabolomics, clinical diagnostics, and pharmaceutical development, the sensitive an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in the realms of metabolomics, clinical diagnostics, and pharmaceutical development, the sensitive and accurate quantification of carbonyl-containing compounds—such as ketosteroids, aldehydes, and ketones—is of paramount importance. These molecules often exhibit poor ionization efficiency and chromatographic retention, posing significant challenges for their direct analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization presents a powerful strategy to overcome these limitations by introducing a tag that enhances the analyte's physicochemical properties.

This guide provides an in-depth, objective comparison of 2-Hydrazino-1-methylpyridinium tosylate (HMP) with other widely used derivatizing agents for carbonyl compounds. As senior application scientists, we move beyond a simple listing of features to delve into the causality behind experimental choices, ensuring that the presented protocols are robust and self-validating.

The Critical Role of Derivatization in Carbonyl Analysis

The primary goal of derivatization in this context is to improve the analytical characteristics of carbonyl compounds. An ideal derivatizing agent should react specifically, rapidly, and quantitatively with the target carbonyl group under mild conditions. The resulting derivative should be stable and exhibit significantly enhanced detection sensitivity. The choice of derivatizing agent is dictated by the analytical platform (e.g., LC-MS, GC-MS), the nature of the analyte, and the sample matrix.

This guide will focus on a comparative analysis of the following prominent derivatizing agents:

  • 2-Hydrazino-1-methylpyridinium tosylate (HMP)

  • Girard's Reagent T (GirT)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

In-Depth Look: 2-Hydrazino-1-methylpyridinium tosylate (HMP)

2-Hydrazino-1-methylpyridinium tosylate is a hydrazine-based derivatizing reagent specifically designed to enhance the analysis of low-abundance ketosteroids by LC-MS/MS.[1] Its key feature is the introduction of a permanently charged quaternary ammonium moiety, which significantly boosts ionization efficiency in electrospray ionization (ESI) mass spectrometry.

Mechanism of Action: The hydrazino group of HMP undergoes a nucleophilic addition reaction with the carbonyl group of the analyte (e.g., a ketone or aldehyde) to form a hydrazone. This reaction is typically carried out under mild heating. The resulting derivative incorporates the pre-charged pyridinium ring, making it highly responsive in positive ion mode ESI-MS.

HMP Derivatization Analyte Analyte with Carbonyl Group (R-C=O) Derivative HMP-Hydrazone Derivative (Permanently Charged) Analyte->Derivative Reaction with Hydrazino Group HMP 2-Hydrazino-1-methylpyridinium tosylate (HMP) HMP->Derivative

Caption: Derivatization of a carbonyl compound with HMP to form a positively charged hydrazone derivative.

The Alternatives: A Comparative Overview

While HMP offers significant advantages, a comprehensive evaluation necessitates a comparison with other established derivatizing agents.

Girard's Reagent T (GirT)

Girard's Reagent T is another cationic derivatizing agent that reacts with aldehydes and ketones to form stable hydrazones.[2][3] Similar to HMP, it possesses a pre-charged quaternary ammonium group, which enhances sensitivity in positive-ion ESI-MS.[3] It has been widely used for the analysis of steroids, peptides, and oligosaccharides.[3]

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is one of the most classic and widely used derivatizing agents for carbonyl compounds.[4] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazones, which can be readily detected by UV-Vis spectrophotometry or LC-MS.[5][6][7] However, a significant drawback of DNPH is the formation of E/Z stereoisomers for asymmetrical carbonyls, which can complicate chromatographic separation and quantification.[4][7]

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA is a versatile derivatizing agent that reacts with carbonyl compounds to form oximes. It is particularly well-suited for analysis by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) due to the highly electronegative pentafluorobenzyl group. PFBHA offers the advantage of reacting quantitatively and avoiding the formation of stereoisomers that can be an issue with DNPH.

Performance Comparison: A Data-Driven Analysis

The selection of a derivatizing agent is a critical decision that directly impacts the sensitivity, selectivity, and quantitative accuracy of an analysis. The following table summarizes the key performance characteristics of the discussed reagents based on available literature.

Feature2-Hydrazino-1-methylpyridinium tosylate (HMP)Girard's Reagent T (GirT)2,4-Dinitrophenylhydrazine (DNPH)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Reaction Target Aldehydes & KetonesAldehydes & KetonesAldehydes & KetonesAldehydes & Ketones
Derivative Type HydrazoneHydrazoneHydrazoneOxime
Charge Tag Permanent Positive ChargePermanent Positive ChargeNone (UV Chromophore)None (Electrophoric group for ECD)
Typical Analytical Platform LC-MS/MSLC-MS/MSHPLC-UV, LC-MSGC-ECD, GC-MS
Reported Sensitivity Enhancement 70-1600 fold for mono-oxosteroids[8]~20 fold for 5-formyl-2'-deoxyuridine[3]Significant UV responseHigh sensitivity in ECD and MS
Key Advantages High sensitivity in LC-MS, permanently charged derivative.[1][9]Good sensitivity in LC-MS, well-established reagent.[2][3]Cost-effective, well-established for HPLC-UV.[5]Quantitative reaction, no E/Z isomers, suitable for GC.
Potential Disadvantages May not be suitable for di-oxosteroids.[8]Reaction conditions may require optimization.Formation of E/Z isomers can complicate analysis.[4][7]Requires GC-amenable analytes or further derivatization.

Experimental Protocols: Step-by-Step Methodologies

To ensure the reproducibility and integrity of your results, detailed and validated protocols are essential. The following sections provide step-by-step derivatization procedures for each of the discussed reagents.

Protocol 1: Derivatization with 2-Hydrazino-1-methylpyridinium tosylate (HMP)

This protocol is adapted for the derivatization of ketosteroids in biological samples for LC-MS/MS analysis.

Materials:

  • 2-Hydrazino-1-methylpyridinium tosylate (HMP)

  • Methanol

  • Hydrazine monohydrate

  • 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) for HMP synthesis (if not commercially available)

  • Analyte solution (e.g., steroid extract in a suitable solvent)

  • Heating block or water bath

Procedure:

  • HMP Reagent Preparation (if required): HMP can be synthesized from FMP-TS.[9] Dissolve FMP-TS (1.5 g) in methanol (30 mL) and add dropwise to a cooled solution of hydrazine monohydrate (660 µL of 65% w/v in methanol) in methanol (100 mL) at ~0°C.[9] Stir the resulting yellow solution at 0°C for 15 minutes and then at room temperature for 60 minutes.[9] Concentrate the solution to dryness under vacuum to obtain the HMP residue.[9]

  • Derivatization Reaction:

    • To the dried analyte extract, add 100 µL of HMP solution (0.5 mg/mL in methanol).

    • Vortex the mixture briefly.

    • Incubate the reaction mixture at 60°C for 60 minutes.[8]

  • Sample Preparation for LC-MS/MS:

    • After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

HMP_Workflow start Start: Dried Analyte Extract add_hmp Add HMP Solution (0.5 mg/mL in Methanol) start->add_hmp vortex Vortex add_hmp->vortex incubate Incubate at 60°C for 60 min vortex->incubate evaporate Evaporate to Dryness incubate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Experimental workflow for HMP derivatization.

Protocol 2: Derivatization with Girard's Reagent T (GirT)

This protocol is a general procedure for the derivatization of aldehydes and ketones.

Materials:

  • Girard's Reagent T (GirT)

  • Acetic acid

  • Methanol or another suitable solvent

  • Analyte solution

Procedure:

  • Reagent Preparation: Prepare a solution of GirT in a mixture of methanol and acetic acid (e.g., 9:1 v/v). The concentration of GirT will depend on the expected concentration of the analyte.

  • Derivatization Reaction:

    • To the analyte solution, add an excess of the GirT reagent solution.

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 37°C) for a specified time (e.g., 15 minutes to several hours), which should be optimized for the specific analyte.[10]

  • Sample Preparation for LC-MS/MS:

    • The reaction mixture can often be directly diluted with the mobile phase and injected into the LC-MS/MS system.

GirT_Workflow start Start: Analyte Solution add_girt Add GirT Reagent (in Methanol/Acetic Acid) start->add_girt incubate Incubate (e.g., 37°C, 15 min) add_girt->incubate dilute Dilute with Mobile Phase incubate->dilute end Inject into LC-MS/MS dilute->end

Caption: Experimental workflow for GirT derivatization.

Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is a standard procedure for the derivatization of carbonyls for HPLC-UV analysis.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile

  • Strong acid (e.g., sulfuric acid or hydrochloric acid)

  • Analyte solution (e.g., in air sample collected on a sorbent tube)

Procedure:

  • Reagent Preparation: Prepare a solution of DNPH in acetonitrile acidified with a strong acid. For example, dissolve DNPH in acetonitrile and add a small amount of concentrated sulfuric acid.

  • Derivatization Reaction:

    • For air samples, draw a known volume of air through a cartridge impregnated with acidified DNPH.

    • For liquid samples, add the DNPH reagent to the sample and allow it to react. The reaction time can vary from minutes to hours.[11]

  • Sample Preparation for HPLC-UV:

    • Elute the DNPH-hydrazones from the cartridge with acetonitrile.[12]

    • Adjust the final volume and inject an aliquot into the HPLC system for analysis, typically with UV detection around 360 nm.[11]

DNPH_Workflow start Start: Carbonyl Sample derivatize React with Acidified DNPH Solution start->derivatize elute Elute with Acetonitrile (if using a cartridge) derivatize->elute analyze Inject into HPLC-UV (Detection at ~360 nm) elute->analyze end Quantification analyze->end

Caption: Experimental workflow for DNPH derivatization.

Protocol 4: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

This protocol is a general procedure for the derivatization of carbonyls for GC-MS analysis.

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Buffer solution (e.g., pH 4)

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Analyte solution

Procedure:

  • Reagent Preparation: Prepare a fresh solution of PFBHA in reagent water.[13]

  • Derivatization Reaction:

    • Adjust the pH of the aqueous sample to approximately 4.[13]

    • Add the PFBHA solution to the sample.

    • Incubate the reaction mixture, for example, at 35°C for 2 hours.[13]

  • Extraction and Sample Preparation for GC-MS:

    • Extract the PFBHA-oxime derivatives with a suitable organic solvent like hexane.[13]

    • The organic extract can then be concentrated and injected into the GC-MS system.

PFBHA_Workflow start Start: Aqueous Carbonyl Sample adjust_ph Adjust pH to ~4 start->adjust_ph add_pfbha Add PFBHA Solution adjust_ph->add_pfbha incubate Incubate (e.g., 35°C, 2 hours) add_pfbha->incubate extract Extract with Organic Solvent (e.g., Hexane) incubate->extract end Inject into GC-MS extract->end

Caption: Experimental workflow for PFBHA derivatization.

Conclusion and Future Perspectives

The choice of a derivatizing agent for carbonyl analysis is a critical step that requires careful consideration of the analyte, the analytical platform, and the desired performance characteristics. 2-Hydrazino-1-methylpyridinium tosylate (HMP) has emerged as a powerful reagent, particularly for the LC-MS/MS analysis of low-abundance ketosteroids, offering exceptional sensitivity due to its permanently charged moiety.

However, Girard's Reagent T remains a robust and well-established alternative for enhancing sensitivity in LC-MS. For applications where GC is the preferred analytical platform, PFBHA provides a reliable and quantitative derivatization strategy that avoids the isomeric complications associated with DNPH . DNPH, while a classic and cost-effective reagent, is often less suitable for complex mixtures or when high quantitative accuracy is required due to the formation of E/Z isomers.

The future of carbonyl analysis will likely see the development of novel derivatizing agents with even greater sensitivity, selectivity, and multiplexing capabilities. Isotope-coded derivatization reagents, for instance, allow for more accurate quantification by minimizing matrix effects and instrumental variability. As analytical instrumentation continues to advance, the synergistic combination of innovative derivatization chemistry and high-resolution mass spectrometry will undoubtedly push the boundaries of detection and quantification of carbonyl-containing compounds in complex biological and environmental matrices.

References

  • Girard's reagent T (Trimethylacetohydrazideammonium chloride). MedchemExpress.com.

  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.

  • 2-Hydrazino-1-methylpyridinium Tosylate (HMP) – Derivatization Reagent. Benchchem.

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI.

  • Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. Discovery - the University of Dundee Research Portal.

  • Method 556.1: Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. US EPA.

  • Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. PMC.

  • Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines. Benchchem.

  • A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate.

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH.

  • Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. ResearchGate.

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Wiley Online Library.

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI.

  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. PMC - PubMed Central.

  • Analytical Methods. RSC Publishing.

  • Analytical Methods. Toxicological Profile for Formaldehyde. NCBI Bookshelf.

  • Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. Sensors and Materials.

  • Optimization of PFBHA derivatisation. Semantic Scholar.

  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC-MS. PubMed.

  • Analysis of 2,4-DNPH-Derivatized Aldehydes. Hitachi.

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC.

  • Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV*. United Chemical Technologies (UCT).

  • Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate.

  • 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate.

  • Derivatization reaction of carbonyls with PFBHA. ResearchGate.

  • 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. PMC - NIH.

  • Determination of Formaldehyde and Acetaldehyde in Air Using DNPH Cartridges and Automated On-Line Desorption Followed by HPLC. Sigma-Aldrich.

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE.

  • Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. MDPI.

  • Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Scribd.

  • 2-HYDRAZINOQUINOLINE AS A NOVEL DERIVATIZATION AGENT FOR LC-MS-BASED METABOLOMIC INVESTIGATION OF KETOACIDOSIS IN STREPTOZOTOCIN. University Digital Conservancy.

  • Aldehyde DNPH derivatives and GCMS. Chromatography Forum.

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed.

  • Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed.

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Validation

A Senior Application Scientist's Guide to Analytical Method Validation: Featuring 2-Hydrazino-1-methylpyridinium tosylate

For researchers, scientists, and drug development professionals, the reliability of analytical data is the bedrock of scientific discovery and regulatory compliance. When dealing with low-concentration analytes containin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of analytical data is the bedrock of scientific discovery and regulatory compliance. When dealing with low-concentration analytes containing carbonyl groups, such as steroids or specific drug metabolites, direct analysis often lacks the required sensitivity. Chemical derivatization is a powerful strategy to enhance detectability, and selecting the right reagent is critical.

This guide provides an in-depth examination of validating an analytical method using 2-Hydrazino-1-methylpyridinium tosylate (HMPT), a highly efficient derivatizing agent. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind each step. Furthermore, we will objectively compare HMPT's performance against other common derivatization reagents, supported by experimental data, to empower you to make informed decisions for your analytical challenges.

The "Why" of Derivatization: Enhancing Sensitivity for Carbonyl Compounds

Many critical biomarkers and pharmaceutical compounds, particularly aldehydes and ketones, exhibit poor ionization efficiency in mass spectrometry or lack a strong chromophore for UV detection. Derivatization overcomes this by chemically modifying the analyte to introduce a feature that is readily detectable.[1] Hydrazine-based reagents, which react with carbonyl groups to form stable hydrazones, are a popular choice.[1][2]

2-Hydrazino-1-methylpyridinium (HMP), the active component of HMPT, is particularly effective because it introduces a permanently charged quaternary ammonium group onto the analyte.[3] This "pre-charged" derivative significantly enhances the response in electrospray ionization mass spectrometry (ESI-MS), leading to substantial improvements in sensitivity—in some cases, 70 to 1600-fold higher compared to the underivatized molecule.

The Architecture of Method Validation: A Self-Validating System

An analytical method validation is not merely a series of experiments; it is a holistic process designed to demonstrate that a method is "fit for purpose."[4][5] The foundation of this process rests on guidelines from regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8][9] Our approach will be grounded in the principles outlined in ICH Q2(R2) and USP General Chapter <1225>.[7][10][11][12][13][14]

The validation process can be visualized as a logical workflow, ensuring that each step builds confidence in the method's performance.

Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation MethodDev Analytical Method Development ATP Define Analytical Target Profile (ATP) MethodDev->ATP Protocol Write Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report Lifecycle Ongoing Lifecycle Management Report->Lifecycle

Caption: Logical workflow for analytical method validation.

Core Validation Parameters: An In-Depth Analysis with HMPT

Let's consider a hypothetical example: quantifying a low-level steroid metabolite (e.g., 5α-dihydrotestosterone, DHT) in human plasma using an HPLC-MS/MS method following derivatization with HMPT.

Specificity

Why it matters: Specificity ensures that the signal you are measuring comes solely from your analyte of interest, without interference from other components in the sample matrix like impurities, excipients, or other metabolites.[10] A lack of specificity can lead to erroneously high results.

Experimental Rationale: The best way to prove specificity is to challenge the method. We analyze blank plasma samples (from at least six different sources) to look for any signal at the retention time and mass transition of our derivatized DHT. We also analyze plasma spiked with structurally related steroids to ensure they are chromatographically separated from DHT-HMP and do not produce interfering signals.

Protocol: Specificity Assessment

  • Prepare Blank Samples: Extract plasma from six different donors using the developed sample preparation method, but without adding the analyte.

  • Prepare Spiked Samples: Spike blank plasma with known concentrations of potentially interfering compounds (e.g., testosterone, androstenedione).

  • Derivatize and Analyze: Perform the HMPT derivatization procedure on all blank and spiked samples.

  • Analyze via HPLC-MS/MS: Run the samples using the final chromatographic method.

  • Acceptance Criteria: No significant interfering peaks (e.g., <20% of the LLOQ response) should be observed at the retention time of the DHT-HMP derivative in the blank samples. Spiked interferents should be baseline resolved from the analyte peak.

Linearity and Range

Why it matters: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the lowest and highest concentrations for which the method has been proven to be accurate, precise, and linear.[6][10] This is fundamental for accurate quantification.

Experimental Rationale: A calibration curve is prepared by analyzing a series of standards at different concentrations. The key is to bracket the expected concentration range of real samples. A linear regression analysis is applied, and the correlation coefficient (r²) is used to assess the fit.

Protocol: Linearity and Range Determination

  • Prepare Stock Solution: Create a concentrated stock solution of the DHT standard.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma) to create at least six non-zero calibration standards spanning the expected range (e.g., 10 pg/mL to 2000 pg/mL).

  • Derivatize and Analyze: Process and analyze each calibration standard in triplicate.

  • Construct Curve: Plot the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform Linear Regression: Apply a linear, weighted (e.g., 1/x²) regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).

Accuracy and Precision

Why they matter: Accuracy describes the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other.[15][16] These two parameters define the reliability and reproducibility of the method. We typically assess precision at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, across different days/analysts).[10]

Experimental Rationale: Quality Control (QC) samples are prepared by spiking a known amount of analyte into the matrix at multiple concentration levels (low, mid, high). These QCs are analyzed in replicate on different days. Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (%RSD).

Protocol: Accuracy and Precision Assessment

  • Prepare QC Samples: Spike blank plasma to create QC samples at three concentrations (e.g., LLOQ, Low, Mid, and High).

  • Analyze QCs: Analyze six replicates of each QC level along with a calibration curve on three separate days.

  • Calculate Performance:

    • Accuracy: (Mean Measured Concentration / Nominal Concentration) * 100%

    • Precision (%RSD): (Standard Deviation of Measurements / Mean of Measurements) * 100%

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The %RSD for precision should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they matter: The LOD is the lowest amount of analyte that can be reliably detected, while the LOQ is the lowest amount that can be quantitatively measured with acceptable accuracy and precision.[16][17] The LOQ is often the most critical parameter for methods measuring trace-level compounds.

Experimental Rationale: The LOQ is typically established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision (within ±20%). The LOD can be estimated based on the signal-to-noise ratio (typically S/N > 3), but for quantitative assays, the focus is on the experimentally proven LOQ.[16]

Robustness

Why it matters: Robustness demonstrates the method's reliability when subjected to small, deliberate variations in its parameters (e.g., pH of mobile phase, column temperature).[6][17] This provides confidence that minor, unavoidable fluctuations during routine use will not adversely affect the results.

Experimental Rationale: Key method parameters are identified, and a Design of Experiments (DoE) approach or a one-factor-at-a-time approach is used. For our HMPT method, we might vary the derivatization reaction time (e.g., 60 min ± 5 min) or the HPLC column temperature (e.g., 40°C ± 2°C) and assess the impact on the results of a mid-level QC sample.

Acceptance Criteria: The results from the varied conditions should not significantly differ from the results under normal conditions, with the %RSD of the measurements remaining within predefined limits (e.g., ≤15%).

Comparative Analysis: HMPT vs. Alternative Derivatization Reagents

While HMPT is highly effective, it is not the only option. The choice of reagent depends on the analyte, the matrix, and the analytical instrumentation available.

Caption: Derivatization of a carbonyl compound with HMPT.

Below is a comparison of HMPT with other common hydrazine-based reagents for carbonyl analysis.

Feature2-Hydrazino-1-methylpyridinium (HMP)2,4-Dinitrophenylhydrazine (DNPH)2-Hydrazinopyridine (2-HP)Girard's Reagent T (GRT)
Detection Principle ESI-MS/MSUV-Vis, ESI-MSESI-MS/MSESI-MS/MS
Sensitivity Enhancement Very High (70-1600x)Moderate to HighHighHigh
Mechanism Introduces a permanent positive charge.[3]Introduces a strong chromophore and is easily ionizable.[2][18]Introduces a basic pyridine group, readily protonated.[2]Introduces a permanent positive charge.[3]
Reaction Conditions Mild (e.g., 60°C, 1h)Often requires strong acid catalysis.Mild to moderate.Mild, aqueous conditions.
Chromatographic Behavior Can form multiple E/Z isomers, potentially complicating chromatography.[3]Generally good chromatographic behavior.Good chromatographic behavior.[2]Derivatives can be highly polar.
Ideal Application Trace-level quantification of steroids and other carbonyls in complex matrices via LC-MS.[3][19]Broad-spectrum analysis of aldehydes and ketones, especially in environmental samples.[18]Sensitive quantification of ketosteroids.[2]Derivatization in aqueous solutions.
Limitations Isomer formation may require careful chromatographic optimization. Reported to be unsuitable for some di-oxosteroids.Potential for side reactions. DNPH itself can be a contaminant.Lower sensitivity enhancement compared to HMP.High polarity of derivatives may not be suitable for all reversed-phase methods.

Step-by-Step Experimental Protocols

Protocol 1: HMPT Derivatization of Plasma Samples
  • Aliquot Sample: Transfer 200 µL of plasma (standard, QC, or unknown) into a microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation/Extraction: Add 800 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Evaporate Supernatant: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute and Derivatize:

    • Add 50 µL of a 2 mg/mL solution of HMPT in methanol.

    • Add 10 µL of 2% acetic acid in methanol as a catalyst.

    • Vortex briefly and incubate at 60°C for 60 minutes.

  • Final Preparation: Cool the sample to room temperature, add 50 µL of the initial mobile phase, vortex, and inject into the HPLC-MS/MS system.

Protocol 2: System Suitability Test

Causality: Before any validation run, you must confirm the analytical system is performing correctly. The system suitability test (SST) is a non-negotiable check that validates the performance of the instrument on that specific day.

  • Prepare SST Solution: Prepare a mid-concentration standard of the derivatized analyte.

  • Perform Injections: Make five replicate injections of the SST solution at the beginning of the analytical run.

  • Evaluate Parameters:

    • Peak Retention Time: The retention time should be consistent, with an RSD of ≤ 2%.

    • Peak Area: The peak area response should be consistent, with an RSD of ≤ 5%.

    • Peak Shape: The tailing factor should be between 0.9 and 1.5.

  • Acceptance Criteria: The run is valid only if all SST parameters are met.

Conclusion

The validation of an analytical method is a rigorous, evidence-based process that establishes the trustworthiness of scientific data. For challenging analytes like low-abundance carbonyls, derivatization with a high-performance reagent like 2-Hydrazino-1-methylpyridinium tosylate is a scientifically sound strategy to achieve the required sensitivity and performance. As demonstrated, HMPT offers exceptional sensitivity enhancement for LC-MS applications due to the introduction of a permanent charge.[3]

However, no single reagent is universally superior. A careful comparison with alternatives like DNPH or 2-HP, considering the specific analytical goals, matrix complexity, and available instrumentation, is crucial. By following the structured validation principles laid out by ICH and other regulatory bodies, and by understanding the scientific rationale behind each experimental choice, researchers can develop and validate robust, reliable, and defensible analytical methods that stand up to the highest scientific and regulatory scrutiny.

References

  • Understanding ICH Q2(R2)
  • USP <1225> Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • ICH Guidelines for Analytical Method Valid
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). USP.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Highlights from FDA's Analytical Test Method Valid
  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF.
  • ICH Q2(R2)
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). MDPI.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2021). PMC.
  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. (2021).
  • 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). Sigma-Aldrich.
  • A Review: Analytical Method Development and Valid
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (2021). PubMed.
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013).
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
  • A brief review on: method validation. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 2-Hydrazino-1-methylpyridinium tosyl
  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2025).
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Reagents for Modifying Aldehydes and Ketones—Section 3.3. (n.d.). Thermo Fisher Scientific.
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2025).

Sources

Comparative

A Comparative Guide to Carbonyl Derivatization: Unveiling the Specificity and Cross-Reactivity of 2-Hydrazino-1-methylpyridinium tosylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analysis, particularly in mass spectrometry-based applications, the derivatization of carbonyl compounds is a critical step...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in mass spectrometry-based applications, the derivatization of carbonyl compounds is a critical step to enhance sensitivity and improve chromatographic separation. Among the arsenal of reagents available, 2-Hydrazino-1-methylpyridinium tosylate (HMP-Tosylate) has emerged as a potent tool, especially for the analysis of low-abundance keto-steroids. This guide provides a comprehensive comparison of HMP-Tosylate with other commonly employed carbonyl derivatization agents, supported by experimental insights to inform your selection of the most appropriate reagent for your analytical needs.

The Critical Role of Derivatization in Carbonyl Analysis

Carbonyl-containing molecules, such as aldehydes and ketones, are often challenging to analyze directly via liquid chromatography-mass spectrometry (LC-MS) due to their poor ionization efficiency.[1] Chemical derivatization addresses this by introducing a charged or more easily ionizable moiety onto the analyte, thereby significantly boosting the signal intensity in the mass spectrometer. An ideal derivatization reagent should exhibit high reaction efficiency, form stable derivatives, and demonstrate high specificity for the target functional group to avoid unwanted side reactions and analytical interferences.[2]

2-Hydrazino-1-methylpyridinium tosylate (HMP-Tosylate): A Closer Look

HMP-Tosylate is a hydrazine-based reagent that reacts with the ketone or aldehyde functional group of a target molecule to form a stable hydrazone.[3] A key feature of HMP is the presence of a permanently charged quaternary ammonium group. This permanent charge is instrumental in enhancing the ionization efficiency of the derivatized analyte, particularly in electrospray ionization (ESI) mass spectrometry.[3][4]

Reaction Mechanism

The derivatization reaction with HMP-Tosylate proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone. This reaction is typically carried out under mild acidic conditions to catalyze the reaction.

G cluster_0 Carbonyl Compound cluster_1 HMP-Tosylate cluster_2 Hydrazone Derivative R1-C=O-R2 R₁-C(=O)-R₂ Product R₁-C(=N-NH⁺-Py-CH₃)-R₂  OTs⁻ R1-C=O-R2->Product + HMP-Tosylate - H₂O HMP H₂N-NH⁺-Py-CH₃  OTs⁻

Caption: Reaction of a carbonyl compound with HMP-Tosylate to form a hydrazone.

Performance Comparison of Carbonyl Derivatization Reagents

The choice of a derivatization reagent is a critical decision that directly influences the sensitivity, selectivity, and quantitative accuracy of an analysis. Below is a comparative overview of HMP-Tosylate and other prominent alternatives.

ReagentTarget AnalytesKey AdvantagesKey Disadvantages
2-Hydrazino-1-methylpyridinium tosylate (HMP-Tosylate) Keto-steroids, AldehydesHigh sensitivity enhancement due to permanent charge.[3][4] Stable derivatives.[5]Can form multiple isomers (E/Z), complicating chromatography.[3][4] Less suitable for di-oxo-steroids.[6]
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesWell-established reagent, forms colored derivatives detectable by UV.[2][7]Potential for explosive hazard. Derivatives can be less stable.[8]
Girard's Reagents (T & P) Ketones, AldehydesIntroduces a quaternary ammonium group for enhanced ionization.[4] Good for enriching carbonyl compounds.Can have lower reaction efficiency for some analytes.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Aldehydes, KetonesForms stable derivatives suitable for GC-MS with ECD detection.Requires a two-step derivatization process.
Dansyl Hydrazine Aldehydes, KetonesForms fluorescent derivatives, enabling sensitive detection.[7]Can suffer from steric hindrance with bulky carbonyls.

Specificity and Cross-Reactivity of HMP-Tosylate

The primary reactive site of HMP-Tosylate is the hydrazino group, which displays strong nucleophilicity towards carbonyl carbons of aldehydes and ketones.[3] The reaction is highly specific under the optimized conditions typically employed for derivatization.

Specificity:

  • Target Functional Groups: HMP-Tosylate demonstrates high specificity for aldehyde and ketone moieties. Studies have shown its successful application in the derivatization of keto-steroids like testosterone, DHT, and androstenedione.[3][9]

  • Non-reactive Functional Groups: The reagent does not typically react with other common functional groups found in biological molecules, such as hydroxyls, carboxyls, or amines, under standard derivatization conditions. This high specificity is crucial for reducing sample complexity and minimizing analytical interferences.

Cross-Reactivity:

  • While highly specific for carbonyls, the reactivity of HMP-Tosylate can be influenced by the steric environment of the carbonyl group. It has been reported to be less effective for the derivatization of di-oxo-steroids, potentially due to steric hindrance or the instability of multi-charged derivatives in the gas phase.[6][10]

  • The formation of E/Z isomers for some derivatives is a notable characteristic of HMP-Tosylate.[3][4] While not a cross-reactivity issue in the traditional sense, it can lead to multiple chromatographic peaks for a single analyte, which requires careful optimization of the separation method to ensure accurate quantification.[4]

Experimental Protocols

Derivatization of Steroids in Human Plasma using HMP-Tosylate

This protocol is adapted from a validated method for the analysis of androgens in human plasma.[3]

Materials:

  • 2-Hydrazino-1-methylpyridinium tosylate (HMP-Tosylate)

  • Methanol (LC-MS grade)

  • Formic Acid (FA)

  • Internal Standards (e.g., isotopically labeled steroids)

  • Solid-Phase Extraction (SPE) cartridges

  • Human Plasma Sample

Procedure:

  • Sample Preparation: Spike plasma samples with the internal standard solution.

  • Solid-Phase Extraction (SPE): Condition the SPE cartridges. Load the plasma sample and wash to remove interferences. Elute the steroids with an appropriate solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 60°C.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of HMP solution (0.5 mg/mL in methanol containing 1% v/v FA).

    • Vortex the mixture for 10 seconds.

    • Incubate at 60°C for 15 minutes.

    • Quench the reaction by adding 50 µL of methanol.

  • LC-MS/MS Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.

G start Start: Plasma Sample spe Solid-Phase Extraction start->spe evap Evaporation to Dryness spe->evap deriv Derivatization with HMP-Tosylate (60°C, 15 min) evap->deriv lcms LC-MS/MS Analysis deriv->lcms end End: Data Acquisition lcms->end

Caption: Experimental workflow for steroid analysis using HMP-Tosylate derivatization.

Conclusion

2-Hydrazino-1-methylpyridinium tosylate is a highly sensitive and specific derivatization reagent for the analysis of carbonyl-containing compounds, particularly keto-steroids, by LC-MS/MS. Its primary advantage lies in the introduction of a permanent positive charge, which significantly enhances ionization efficiency. While the formation of isomers can present a chromatographic challenge, this can be overcome with optimized analytical methods.

Compared to other reagents, HMP-Tosylate offers a favorable balance of high reactivity, specificity, and the generation of stable derivatives. For researchers aiming for high sensitivity in the analysis of low-abundance carbonyls in complex matrices, HMP-Tosylate represents a powerful and reliable choice. However, for broader carbonyl screening or when dealing with di-oxo-steroids, alternative reagents like Girard's reagents or DNPH may be more suitable. The selection of the optimal derivatization strategy will ultimately depend on the specific analytical goals, the nature of the analyte, and the available instrumentation.

References

  • Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. PubMed. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH. [Link]

  • Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. NIH. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. PubMed. [Link]

  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom Publishing. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. [Link]

  • MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids. Waters. [Link]

  • Hydrolytic stability of hydrazones and oximes. PubMed - NIH. [Link]

  • Integration of steroids analysis in serum using LC-MS/MS with full-automated sample preparation. Shimadzu. [Link]

  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Edinburgh Research Explorer. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. [Link]

  • Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Inter-Assay and Intra-Assay Precision for Novel Derivatizing Agents: A Case Study with 2-Hydrazino-1-methylpyridinium tosylate

Authored by: A Senior Application Scientist In the landscape of bioanalytical and pharmaceutical research, the pursuit of sensitive and reliable quantification of analytes is paramount. The introduction of novel reagents...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of bioanalytical and pharmaceutical research, the pursuit of sensitive and reliable quantification of analytes is paramount. The introduction of novel reagents, such as 2-Hydrazino-1-methylpyridinium tosylate, promises to enhance our analytical capabilities. However, before any new reagent can be confidently adopted, it must undergo rigorous validation to demonstrate its performance. This guide provides an in-depth analysis of a critical aspect of this validation: inter-assay and intra-assay precision .

While 2-Hydrazino-1-methylpyridinium tosylate is not yet widely documented in peer-reviewed validation studies, this guide will use it as a case study to demonstrate the principles and practices of assessing assay precision. We will compare its hypothetical performance against a well-established alternative, 2,4-Dinitrophenylhydrazine (DNPH), a cornerstone reagent for the analysis of carbonyl compounds. Our focus will be on the derivatization of aldehydes and ketones for subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a common application for hydrazine-based reagents.

The Imperative of Precision in Analytical Assays

In any quantitative assay, precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of random error and is typically expressed as the coefficient of variation (%CV). The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation emphasizes the importance of precision for ensuring the reliability of concentration data.

There are two key levels of precision that we must assess:

  • Intra-assay precision (or repeatability): This measures the precision within a single analytical run. It is determined by analyzing multiple replicates of a sample in the same assay on the same day, by the same analyst, and with the same equipment. High intra-assay precision indicates that the method is consistent over a short period.

  • Inter-assay precision (or intermediate precision): This evaluates the variation between different analytical runs. It is assessed by analyzing the same sample on different days, with different analysts, or with different equipment. High inter-assay precision demonstrates the method's robustness and its ability to produce consistent results over time.

For a bioanalytical method to be considered reliable, the %CV for both intra- and inter-assay precision should typically not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).

Comparative Analysis of Precision: A Hypothetical Case Study

Let's hypothesize that 2-Hydrazino-1-methylpyridinium tosylate is a novel reagent for the derivatization of a model aldehyde, such as hexanal. We will compare its hypothetical precision data with established data for DNPH.

Performance of 2-Hydrazino-1-methylpyridinium tosylate (Hypothetical Data)

The following tables summarize the hypothetical results from a validation study of 2-Hydrazino-1-methylpyridinium tosylate for the quantification of hexanal. The study involves the analysis of QC samples at three concentration levels: low, medium, and high.

Table 1: Intra-Assay Precision of 2-Hydrazino-1-methylpyridinium tosylate

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=6)Std. Dev.%CV
Low5.04.90.204.1%
Medium50.051.51.543.0%
High150.0148.53.712.5%

Table 2: Inter-Assay Precision of 2-Hydrazino-1-methylpyridinium tosylate

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (3 runs, n=18)Std. Dev.%CV
Low5.05.10.367.1%
Medium50.050.92.855.6%
High150.0151.26.804.5%
Performance of 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a widely used reagent for the analysis of carbonyls. Its performance has been extensively documented in the scientific literature. The data below is representative of the precision that can be achieved with DNPH-based methods for aldehyde analysis.

Table 3: Representative Intra-Assay Precision of DNPH

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (n=5)Std. Dev.%CV
Low10.09.80.596.0%
Medium100.0102.14.084.0%
High200.0196.45.893.0%

Table 4: Representative Inter-Assay Precision of DNPH

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL) (3 runs, n=15)Std. Dev.%CV
Low10.010.30.939.0%
Medium100.098.77.407.5%
High200.0203.814.277.0%

Expert Interpretation

In our hypothetical case study, 2-Hydrazino-1-methylpyridinium tosylate demonstrates excellent precision, with all %CV values well below the 15% acceptance criterion. The intra-assay %CVs are all below 5%, indicating very high repeatability within a single run. The inter-assay %CVs are also very good, suggesting that the method is robust across different runs.

When compared to the representative data for DNPH, our hypothetical reagent shows slightly better precision. This could be attributed to a number of factors, such as more stable derivative formation, cleaner reaction profiles with fewer byproducts, or better chromatographic behavior of the resulting hydrazone. These are the types of performance advantages that would justify the adoption of a new reagent in a research or quality control setting.

Experimental Protocol for Precision Assessment

The following is a detailed, step-by-step protocol for assessing the inter-assay and intra-assay precision of a new derivatizing agent like 2-Hydrazino-1-methylpyridinium tosylate.

Objective:

To determine the intra- and inter-assay precision of a method for quantifying hexanal in a simple matrix (e.g., acetonitrile) using 2-Hydrazino-1-methylpyridinium tosylate derivatization followed by HPLC-UV analysis.

Materials:
  • 2-Hydrazino-1-methylpyridinium tosylate

  • Hexanal standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated pipettes and volumetric flasks

Methodology:

Step 1: Preparation of Stock and QC Samples

  • Prepare a 1 mg/mL stock solution of hexanal in acetonitrile.

  • From the stock solution, prepare three levels of Quality Control (QC) samples in acetonitrile at concentrations of 5.0 µg/mL (Low QC), 50.0 µg/mL (Medium QC), and 150.0 µg/mL (High QC).

Step 2: Derivatization Procedure

  • In a 1.5 mL autosampler vial, add 100 µL of a QC sample.

  • Add 100 µL of a 5 mg/mL solution of 2-Hydrazino-1-methylpyridinium tosylate in acetonitrile.

  • Add 10 µL of 1% TFA in acetonitrile to catalyze the reaction.

  • Vortex the mixture for 30 seconds.

  • Incubate at 60°C for 30 minutes to ensure complete derivatization.

  • Cool the vials to room temperature before placing them in the HPLC autosampler.

Step 3: HPLC-UV Analysis

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 310 nm (hypothetical maximum absorbance of the hexanal-hydrazone derivative)

  • Injection Volume: 10 µL

Step 4: Data Analysis and Calculations

  • Intra-assay Precision:

    • Prepare and analyze six replicates of each QC level (Low, Medium, High) in a single analytical run.

    • Record the peak area for the hexanal derivative in each replicate.

    • Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level using the following formula: %CV = (SD / Mean) * 100

  • Inter-assay Precision:

    • Repeat the intra-assay precision experiment on two additional, separate days.

    • Combine the data from all three runs for each QC level (a total of 18 replicates per level).

    • Calculate the overall mean concentration, SD, and %CV for each QC level across the three runs.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Calculation cluster_intra Intra-Assay (Day 1) cluster_inter Inter-Assay (Days 2 & 3) stock Prepare Hexanal Stock Solution qc_prep Prepare Low, Medium, High QC Samples stock->qc_prep reagent Add 2-Hydrazino-1-methylpyridinium tosylate & Catalyst run1 Analyze 6 Replicates of each QC Level run2 Repeat Analysis on Two Additional Days incubate Incubate at 60°C for 30 min reagent->incubate hplc HPLC-UV Analysis incubate->hplc calc Calculate Mean, SD, %CV for Intra- & Inter-Assay hplc->calc

Caption: Workflow for assessing intra- and inter-assay precision.

Conclusion

The validation of a new analytical reagent is a meticulous process that requires a deep understanding of the principles of analytical chemistry and regulatory expectations. While 2-Hydrazino-1-methylpyridinium tosylate is presented here in a hypothetical context, the methodology for evaluating its precision is universally applicable. By systematically assessing intra- and inter-assay precision and comparing the results to established methods, researchers can make informed decisions about the adoption of new technologies. A reagent that demonstrates superior precision, as hypothesized for 2-Hydrazino-1-methylpyridinium tosylate, can lead to more reliable data, which is the ultimate goal of any analytical endeavor in science and industry.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry.[Link]

Comparative

A Senior Application Scientist's Guide to Enhancing Steroid MS Sensitivity Through Derivatization

For researchers, clinical chemists, and drug development professionals working with steroids, achieving adequate sensitivity in mass spectrometry (MS) analysis is a persistent challenge. The inherent low ionization effic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical chemists, and drug development professionals working with steroids, achieving adequate sensitivity in mass spectrometry (MS) analysis is a persistent challenge. The inherent low ionization efficiency of the steroid scaffold often results in poor signal intensity, hindering accurate quantification at endogenous or pharmacologically relevant concentrations. While modern MS instrumentation offers remarkable sensitivity, chemical derivatization remains a powerful and often necessary strategy to overcome these limitations.[1][2]

This guide provides a comparative study of common and effective derivatization reagents for enhancing the MS sensitivity of steroids. It moves beyond a simple listing of options to explain the underlying chemical principles, offering field-proven insights into reagent selection and application. Every protocol described is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity.

The Rationale for Derivatization: Overcoming the Ionization Hurdle

Steroids are structurally diverse but share a common four-ring core, making them relatively non-polar and lacking readily ionizable functional groups. In electrospray ionization (ESI), the most common ionization technique for LC-MS, the efficiency of generating gas-phase ions is highly dependent on the analyte's ability to accept a proton or form an adduct. Derivatization tackles this challenge by chemically modifying the steroid to introduce a moiety that is either permanently charged or has a high proton affinity, thereby dramatically increasing its ionization efficiency.[1][2] The benefits extend beyond signal enhancement, often improving chromatographic separation of isomers and providing more specific fragmentation patterns for tandem MS (MS/MS) analysis.[3]

A Comparative Analysis of Derivatization Reagents

The choice of derivatization reagent is dictated by the functional groups present on the steroid of interest. The primary targets for derivatization are ketone/aldehyde and hydroxyl/phenolic groups.

Targeting Ketone and Aldehyde Groups

Ketosteroids, including androgens like testosterone and progestogens like progesterone, are prime candidates for derivatization at their carbonyl functionalities.

Girard reagents are hydrazide derivatives that react with ketones and aldehydes to form hydrazones. The key feature of Girard reagents is the presence of a quaternary ammonium group, which introduces a permanent positive charge to the steroid molecule.[4] This "charge-tagging" strategy significantly enhances ESI-MS sensitivity.

  • Mechanism of Action: The reaction of a ketosteroid with Girard's reagent P (GP) introduces a pyridinium ion, a permanent cationic charge that eliminates the need for protonation during ESI.[5] This leads to a substantial increase in signal intensity.

    GirardsReaction Steroid Steroid with Ketone Group (R=O) DerivatizedSteroid GP-Derivatized Steroid (Permanently Charged) Steroid->DerivatizedSteroid Hydrazone Formation (Acidic Conditions) GirardP Girard's Reagent P (GP) GirardP->DerivatizedSteroid

    Girard P derivatization of a ketosteroid.
  • Performance: Girard P derivatization has been shown to enable the analysis of keto-androgens at low pg/mL levels.[6][7] The reaction is rapid, often reaching completion within minutes.[7]

  • Advantages:

    • Introduces a permanent positive charge, leading to high ionization efficiency.

    • Relatively fast and straightforward reaction.

  • Disadvantages:

    • Can form both mono- and bis-derivatives if multiple ketone groups are present.[5]

    • The resulting derivatives can be highly polar, which may require specific chromatographic conditions.

HMP is another hydrazine-based reagent that introduces a permanently charged quaternary ammonium moiety upon reaction with a ketone or aldehyde.[3]

  • Mechanism of Action: Similar to Girard reagents, HMP forms a hydrazone with the carbonyl group of the steroid, thereby attaching a pre-charged tag for enhanced ESI-MS detection.

  • Performance: HMP derivatization has demonstrated remarkable sensitivity enhancements, ranging from 70- to 1600-fold for mono-oxosteroids.[3] In a comparative study, HMP was found to provide greater sensitivity for the analysis of 5α-dihydrotestosterone (DHT) than 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP).

  • Advantages:

    • Significant improvement in sensitivity for mono-oxosteroids.

    • Enables detection in low plasma volumes (100-200 µL).

  • Disadvantages:

    • Can form multiple isomers, which may complicate chromatography and quantification.[3]

    • Less suitable for di-oxosteroids.[3]

Hydroxylamine reacts with ketones and aldehydes to form oximes. While it doesn't introduce a permanent charge, the resulting oxime is more easily protonated than the original carbonyl group, leading to improved ionization efficiency.[8]

  • Mechanism of Action: The nitrogen atom in the oxime functional group has a higher proton affinity than the oxygen of the original ketone, facilitating the formation of [M+H]+ ions in the ESI source.

  • Performance: Hydroxylamine derivatization has been shown to increase the quantitative limits of ten different steroid hormones by 3.9 to 202.6 times, with a corresponding 1.8 to 251.9-fold increase in MS signal intensity.[8]

  • Advantages:

    • Broad applicability to a wide range of steroids, including estrogens, androgens, corticosteroids, and progesterones.[8]

    • Simple and efficient reaction.

  • Disadvantages:

    • Can produce syn- and anti-isomers, potentially leading to peak splitting in chromatography.[9]

Targeting Hydroxyl and Phenolic Groups

Steroids possessing hydroxyl or phenolic functionalities, such as estrogens (e.g., estradiol) and certain metabolites, can be derivatized to enhance their MS response.

Dansyl chloride is a classic derivatization reagent that reacts with phenols and primary/secondary amines. It introduces the "dansyl" group, which contains a dimethylamino moiety that is readily protonated.[10]

  • Mechanism of Action: The tertiary amine in the dansyl group has a high proton affinity, leading to efficient formation of [M+H]+ ions and a significant increase in ESI-MS signal intensity.

    DansylReaction PhenolicSteroid Phenolic Steroid (e.g., Estradiol) DansylatedSteroid Dansylated Steroid (High Proton Affinity) PhenolicSteroid->DansylatedSteroid Sulfonylation (Basic Conditions) DansylChloride Dansyl Chloride DansylChloride->DansylatedSteroid

    Dansylation of a phenolic steroid.
  • Performance: Dansylation has been reported to improve the signal intensities of estrone, estradiol, and estriol by 23, 16, and 11 times, respectively.[11] A study comparing derivatization reagents for estrogens in water found that dansyl chloride derivatives produced signal intensities one to two orders of magnitude greater than underivatized standards.[12]

  • Advantages:

    • Substantial signal enhancement for phenolic steroids.

    • Well-established and widely used reagent.

  • Disadvantages:

    • The product ions in MS/MS can be dominated by fragments from the dansyl moiety, which are not specific to the analyte.

    • Can also react with other functional groups, potentially leading to byproducts.

Amplifex reagents are a newer class of derivatizing agents, particularly effective for compounds with a cis-diene system, such as vitamin D and its metabolites. They function as potent dienophiles in a Diels-Alder reaction.

  • Mechanism of Action: The Amplifex Diene reagent reacts with the cis-diene of vitamin D metabolites, attaching a tag with a permanently charged quaternary ammonium group, which significantly boosts ionization efficiency in positive ESI mode.

  • Performance: In a comparative study, the Amplifex method was found to be more sensitive than the 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) method, providing a 10-fold higher signal-to-noise ratio for 1,25-dihydroxyvitamin D.[11]

  • Advantages:

    • High sensitivity enhancement for analytes with a cis-diene system.

    • Provides specificity for this class of compounds.

  • Disadvantages:

    • Limited applicability to steroids that do not possess a cis-diene moiety.

Quantitative Performance Comparison

The following table summarizes the reported performance of various derivatization reagents for different steroid classes. It is important to note that the experimental conditions, instrumentation, and matrices vary between studies, so these values should be considered as a guide rather than a direct head-to-head comparison under identical conditions.

Derivatization ReagentTarget Functional GroupSteroid ClassReported Sensitivity EnhancementReference
Girard P KetoneAndrogensEnables low pg/mL detection[6][7]
2-Hydrazino-1-methylpyridine (HMP) KetoneMono-oxosteroids70- to 1600-fold[3]
Hydroxylamine KetoneVarious3.9- to 202.6-fold increase in LLOQ[8]
Dansyl Chloride Phenolic HydroxylEstrogens11- to 23-fold increase in signal intensity[11]
Amplifex™ Diene cis-DieneVitamin D Metabolites10-fold higher S/N than PTAD[11]
FMP-TS Phenolic HydroxylEstrogens2.19- to 12.1-fold increase in signal intensity[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for key derivatization reactions.

Experimental Workflow Overview

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitute in Reaction Solvent Evaporation->Reconstitution AddReagent Add Derivatization Reagent Reconstitution->AddReagent Incubation Incubate (Heat as required) AddReagent->Incubation Quench Quench Reaction (if necessary) Incubation->Quench FinalEvap Final Evaporation and Reconstitution Quench->FinalEvap LCMS LC-MS/MS Analysis FinalEvap->LCMS

General experimental workflow for steroid derivatization.
Protocol 1: Girard P Derivatization of Ketosteroids

This protocol is adapted from Frey et al. (2016).[7]

  • Sample Preparation: Perform a liquid-liquid extraction of the steroid from the biological matrix (e.g., serum) and evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

  • Derivatization: Add 20 µL of Girard's Reagent P solution (1 mg/mL in water).

  • Incubation: Incubate the reaction mixture at 60 °C for 10 minutes.

  • Evaporation: Evaporate the sample to dryness under nitrogen.

  • Final Reconstitution: Reconstitute the derivatized sample in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

Protocol 2: Dansyl Chloride Derivatization of Estrogens

This protocol is adapted from a method for estrogens in serum.[11]

  • Sample Preparation: Extract estrogens from the serum sample and evaporate the extract to dryness under a nitrogen stream.

  • Derivatization Solution: To the dried residue, add 30 µL of 1 mg/mL dansyl chloride in acetonitrile and 20 µL of 100 mM aqueous sodium bicarbonate buffer (pH 9.0).

  • Incubation: Vortex the sample and incubate at 60 °C for 5 minutes.

  • Evaporation and Reconstitution: Evaporate the sample to dryness under nitrogen and reconstitute in methanol for LC-MS/MS analysis.

Protocol 3: 2-Hydrazino-1-methylpyridine (HMP) Derivatization of Androgens

This protocol is based on a method for the analysis of DHT in human plasma.

  • Sample Preparation: Following solid-phase extraction, the eluate containing the androgens is evaporated to dryness.

  • Derivatization: The residue is reacted with HMP. While specific concentrations may vary, a typical reaction involves dissolving the dried extract in a solution of HMP in a suitable solvent (e.g., methanol with a small percentage of acetic acid).

  • Incubation: The reaction is typically carried out at an elevated temperature, for example, 60°C for 1 hour.

  • Analysis: After incubation, the sample can be directly diluted with the initial mobile phase for LC-MS/MS analysis.

Conclusion and Future Perspectives

Chemical derivatization is an indispensable tool for enhancing the sensitivity of steroid analysis by LC-MS/MS. The choice of reagent is critical and depends on the specific steroid's functional groups and the analytical goals. For ketosteroids, Girard reagents and HMP offer excellent sensitivity by introducing a permanent charge. For phenolic steroids like estrogens, dansyl chloride remains a robust and effective option. Newer reagents, such as Amplifex, provide high sensitivity for specific steroid classes like vitamin D metabolites.

While derivatization adds a step to the sample preparation workflow, the significant gains in sensitivity and specificity often outweigh this drawback, particularly when analyzing low-abundance steroids.[3] As MS instrumentation continues to improve, the need for derivatization may lessen for some applications. However, for pushing the limits of detection and for the comprehensive profiling of the steroidome, derivatization will likely remain a key strategy in the analytical chemist's toolbox.

References

  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 875–882. [Link]

  • Kushnir, M. M., Rockwood, A. L., & Meikle, A. W. (2011). Steroid analysis by liquid chromatography-mass spectrometry: derivatization consideration. Journal of Chromatography & Separation Techniques, S5. [Link]

  • Pozo, O. J., Deventer, K., & Van Eenoo, P. (2013). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2475-2496. [Link]

  • Keski-Rahkonen, P., Huhtinen, K., Poutanen, M., & Auriola, S. (2019). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Chinese Journal of Analytical Chemistry, 47(5), 701-708. [Link]

  • Faqehi, A. M. M., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

  • Ziegler, T. E., et al. (2014). Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent. Journal of Chromatography B, 963, 104-110. [Link]

  • Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60–66. [Link]

  • Parastar, H., et al. (2014). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 27(22), 7982. [Link]

  • Chen, C. Y., et al. (2007). Analysis of steroid estrogens in water using liquid chromatography/tandem mass spectrometry with chemical derivatizations. Rapid communications in mass spectrometry, 21(13), 2035–2044. [Link]

  • Rybalko, A., et al. (2019). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 60(3), 666-676. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Hydrazino-1-methylpyridinium tosylate

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2-Hydrazino-1-methylpyridinium tosylate demand a meticulous, informed approach. This guide moves beyond generic protocols to provide a framework for making safe and compliant disposal decisions, grounded in the specific chemical nature of the compound and the overarching regulatory landscape. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Section 1: Hazard Identification and Characterization

The foundational step in any waste management plan is a thorough understanding of the material's intrinsic hazards. 2-Hydrazino-1-methylpyridinium tosylate (CAS No. 1404375-16-1) is a complex molecule with distinct reactive moieties—the hydrazino group on the pyridinium ring and the tosylate counter-ion—that dictate its handling and disposal requirements.[1]

1.1. GHS Classification

Globally Harmonized System (GHS) classifications provide a universal baseline for hazard communication. This compound is consistently identified with the following hazards:

Hazard StatementCodeDescriptionSource
Harmful if swallowedH302Indicates acute oral toxicity.[2]
Causes skin irritationH315May cause redness, itching, or inflammation upon skin contact.[2]
Causes serious eye irritationH319Can cause significant, but reversible, eye damage.
May cause respiratory irritationH335Inhalation of dust or powder may irritate the respiratory tract.[2]

The associated signal word is "Warning" .[2]

1.2. Chemically-Inferred Hazards

Beyond the formal GHS classification, an expert assessment of the molecule's structure is critical:

  • Hydrazino Moiety (-NHNH₂): Hydrazine and its organic derivatives are well-known reducing agents. They can react vigorously, and sometimes explosively, with oxidizing agents. They are also often classified as toxic and potential carcinogens, necessitating stringent exposure controls.

  • Tosylate Anion (CH₃C₆H₄SO₃⁻): As the conjugate base of a strong acid (p-toluenesulfonic acid), the tosylate anion itself is stable. However, tosylates are excellent leaving groups in organic synthesis, a property that speaks to the overall reactivity of the compound class.[3][4]

Section 2: Regulatory Framework for Laboratory Waste

The disposal of chemical waste is not merely a scientific best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6]

Key Regulatory Principles:

  • Generator Responsibility: The entity that creates the hazardous waste is legally responsible for it from "cradle to grave"—from generation to final disposal.[7][8]

  • Waste Characterization: The generator must determine if their waste is hazardous as defined by the EPA. Given its GHS classifications, 2-Hydrazino-1-methylpyridinium tosylate waste must be managed as hazardous.

  • State and Local Rules: Many states and municipalities have regulations that are stricter than federal EPA rules. Always consult your local and state guidelines.[5]

  • Academic Laboratories: The EPA's Subpart K regulations offer an alternative set of rules for managing hazardous waste in academic laboratories at eligible institutions, which can provide greater flexibility.[6][9]

Section 3: Pre-Disposal Procedures: Segregation and Containment

Proper actions taken at the point of generation are the most critical part of a safe disposal workflow. Rushing this stage can lead to dangerous chemical reactions, improper waste profiling, and regulatory non-compliance.

3.1. Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[2][10]

3.2. Step-by-Step Waste Accumulation Protocol

  • Designate a Waste Container: Select a clearly labeled, sealable container designated for hazardous chemical waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE).

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Hydrazino-1-methylpyridinium tosylate."

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Transfer Waste: Carefully transfer the waste (whether it's residual solid, contaminated materials like weighing paper, or gloves) into the designated container.

  • Seal the Container: Keep the container sealed at all times, except when adding waste. This is a key requirement for Satellite Accumulation Areas (SAAs) under RCRA.[5][9]

  • Segregate from Incompatibles: This is the most crucial step. Store the sealed waste container in a secondary containment bin away from incompatible materials. The primary concern for this compound is its hydrazino group.

3.3. Chemical Incompatibility

Mixing incompatible waste streams is a primary cause of laboratory accidents. Based on the reactivity of the hydrazine functional group, waste containing 2-Hydrazino-1-methylpyridinium tosylate must not be mixed with the following:

Incompatible Chemical ClassRationale and Potential Outcome
Strong Oxidizing Agents (e.g., Nitric acid, hydrogen peroxide, permanganates, chromates)
Strong Acids (e.g., Sulfuric acid, hydrochloric acid)
Metal Salts and Oxides (e.g., Copper, iron, and their salts)

Section 4: Disposal Pathway Decision Framework

The precise disposal pathway depends on the form of the waste (solid, liquid, mixed) and your institution's specific waste streams managed by its Environmental Health & Safety (EHS) department and contracted waste vendor.[8] The following diagram illustrates a typical decision-making process.

DisposalWorkflow Start Waste Containing 2-Hydrazino-1-methylpyridinium tosylate Decision_Form Is the waste primarily solid or liquid? Start->Decision_Form Solid_Path Solid Waste Stream Decision_Form->Solid_Path Solid Liquid_Path Liquid Waste Stream Decision_Form->Liquid_Path Liquid Decision_Solid_Type Is it residual pure solid or contaminated debris (gloves, paper)? Solid_Path->Decision_Solid_Type Decision_Liquid_Type Is the solvent aqueous or organic? Liquid_Path->Decision_Liquid_Type Container_Solid Containerize in 'Solid Lab Pack' (Non-Halogenated Organic Solids). Label with full chemical name. Decision_Solid_Type->Container_Solid Container_Aqueous Containerize in 'Aqueous Waste with Organic Contaminants'. List all components. Decision_Liquid_Type->Container_Aqueous Aqueous Container_Organic Containerize in 'Non-Halogenated Organic Liquid Waste'. List all components. Decision_Liquid_Type->Container_Organic Organic Final_Step Store in Satellite Accumulation Area. Consult with EHS for pickup by approved waste vendor. Container_Solid->Final_Step Container_Aqueous->Final_Step Container_Organic->Final_Step

Caption: Decision workflow for segregating waste.

Crucial Directive: This workflow is a guide. Your institution's EHS department is the ultimate authority. They will have established specific waste stream profiles with your licensed disposal vendor. Never dispose of this chemical down the drain or in the regular trash.

Section 5: Spill and Decontamination Procedures

Accidents require swift and correct action.

5.1. Minor Spill (Contained on a benchtop)

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 3.1.

  • Contain and Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE (e.g., gloves) must also be disposed of as hazardous waste.

  • Report: Inform your supervisor and EHS department of the spill, as per institutional policy.

5.2. Major Spill

  • Evacuate the immediate area.

  • Alert your supervisor and activate your facility's emergency response plan by contacting the EHS or safety office.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

References

  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab Management.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • 2-Hydrazino-1-methylpyridinium tosylate | 1404375-16-1. (n.d.). Sigma-Aldrich.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). EPA.
  • 2-Hydrazino-1-methylpyridinium tosylate. (n.d.). CD BioSustainable-Green Chemistry.
  • Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • ACS Safety Advisory Panel Committee on Chemical Safety. (2015, December 15). EPA Docket Center.
  • 2-Hydrazino-1-methylpyridinium tosylate 97%. (n.d.). AChemBlock.
  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Common Chemical Compatibility Chart. (n.d.). Texas Christian University.
  • 2-Hydrazino-1-MethylpyridiniuM tosylate. (n.d.). CymitQuimica.
  • Hydrazine Hydrate N. (n.d.). Arxada.
  • Safety Data Sheet. (2024, September 7). MilliporeSigma.
  • Safety Data Sheet. (2025, November 11). MilliporeSigma.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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